molecular formula C6H5N3O2 B1459946 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one CAS No. 68571-74-4

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B1459946
CAS No.: 68571-74-4
M. Wt: 151.12 g/mol
InChI Key: KEKKJTWWTYIYGB-UHFFFAOYSA-N
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Description

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS 68571-74-4) is a fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents. Scientific research has identified this core structure as a key precursor to potent and selective inhibitors of blood coagulation Factor Xa (FXa), a critical target in the development of new antithrombotic drugs. Derivatives based on this scaffold have demonstrated strong FXa inhibitory activity and excellent anticoagulant effects, with one study reporting a derivative with an IC50 of 0.013 μM. Docking studies reveal that the pyrimidone ring system can form crucial π-π interactions and hydrogen bonds within the active site of the FXa enzyme, validating its use as an attractive template for drug discovery. This compound is offered exclusively for research applications, including as a building block in pharmaceutical R&D and for investigating coagulation pathways. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human or veterinary use.

Properties

IUPAC Name

3-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKKJTWWTYIYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313010
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68571-74-4
Record name 68571-74-4
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Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
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Record name 3-methyl-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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Foundational & Exploratory

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Foreword: The Isoxazolo[5,4-d]pyrimidine Scaffold

The isoxazolo[5,4-d]pyrimidine system is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a purine analog, where an isoxazole ring replaces the imidazole moiety, it serves as a versatile framework for designing bioactive molecules.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potential as anticancer agents, antithrombotics, and immunomodulators.[2][3] This guide, intended for researchers and drug development professionals, provides a detailed examination of the synthesis and comprehensive characterization of a fundamental derivative: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

I. Strategic Synthesis of the Core Structure

The construction of the isoxazolo[5,4-d]pyrimidine scaffold can be approached from either a functionalized pyrimidine or, more commonly, a functionalized isoxazole precursor.[4] The latter strategy is often preferred for its efficiency and control over substitution patterns. The most robust and widely adopted method involves the cyclization of a 5-aminoisoxazole-4-carboxamide intermediate. This approach provides a direct and high-yielding pathway to the desired fused ring system.

Causality in Experimental Design

The chosen synthetic pathway hinges on a key cyclization reaction to form the pyrimidinone ring. The starting material, 5-amino-3-methylisoxazole-4-carboxamide, possesses the necessary functionalities—an amino group and an adjacent carboxamide—correctly positioned for ring closure. The selection of triethyl orthoformate in conjunction with acetic anhydride is a classic and highly effective method for this transformation.[2] Triethyl orthoformate serves as a one-carbon synthon, providing the carbon atom that will become C7 of the pyrimidine ring, while acetic anhydride acts as both a solvent and a dehydrating agent, driving the condensation reaction to completion.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification A Ethyl Cyanoacetate + Hydroxylamine B Ethyl 2-cyano-2-(hydroxyimino)acetate A->B NaNO2, AcOH C 5-Amino-3-methylisoxazole-4-carboxylate B->C Acetaldehyde, Base D 5-Amino-3-methylisoxazole-4-carboxamide C->D NH4OH F 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one D->F Reflux, 18h E Triethyl Orthoformate Acetic Anhydride E->F G Precipitation & Filtration F->G H Recrystallization G->H I

Caption: Synthetic pathway for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Experimental Protocol: Synthesis

Objective: To synthesize 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one from 5-amino-3-methylisoxazole-4-carboxamide.

Materials:

  • 5-amino-3-methylisoxazole-4-carboxamide (1.0 equiv.)

  • Triethyl orthoformate (1.0 - 1.2 equiv.)

  • Acetic Anhydride (Ac₂O)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-amino-3-methylisoxazole-4-carboxamide (1.0 equiv.) in acetic anhydride.

  • Reagent Addition: Add triethyl orthoformate (1.0 equiv.) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring. Maintain reflux for 18 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in a refrigerator (4°C) to facilitate the precipitation of the product.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol to remove residual acetic anhydride and unreacted starting materials.

  • Final Product: The collected solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one as a solid crystalline product.[5]

II. Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and physical methods. Each technique provides a unique piece of structural information, which, when combined, provides an unambiguous validation of the target molecule.

Physicochemical and Spectroscopic Data Summary
Parameter Description / Expected Value
IUPAC Name 3-methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one
CAS Number 68571-74-4[6]
Molecular Formula C₆H₅N₃O₂[5]
Molecular Weight 151.125 g/mol [5][6]
Appearance Solid, Crystalline[5]
Purity ≥95.0%[5]
¹H NMR (DMSO-d₆) δ ~12.5 (s, 1H, NH), δ ~8.2 (s, 1H, Ar-H), δ ~2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) Expected signals for 6 distinct carbons, including C=O, quaternary, and methyl carbons.
IR (KBr, cm⁻¹) ~3100-3000 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch)
Mass Spec (ESI-MS) [M+H]⁺ = 152.04
Characterization Workflow

G cluster_methods Analytical Methods cluster_data Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP Structure Confirm Covalent Structure & Connectivity NMR->Structure Mass Verify Molecular Weight MS->Mass Func Identify Functional Groups (C=O, N-H) IR->Func Purity Assess Purity & Identify Impurities MP->Purity Final Verified Structure: 3-Methyl-5H-isoxazolo [5,4-d]pyrimidin-4-one Structure->Final Mass->Final Func->Final Purity->Final

Sources

The Ascendancy of Isoxazolo[5,4-d]pyrimidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[5,4-d]pyrimidine scaffold, a fascinating heterocyclic system, has carved a significant niche in medicinal chemistry due to its structural analogy to endogenous purines. This unique bioisosterism has paved the way for the development of a plethora of derivatives exhibiting a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for this important class of compounds. We will delve into the intricate structure-activity relationships that govern their biological effects, with a particular focus on their prominent role as kinase inhibitors in oncology. Furthermore, this guide will explore the molecular mechanisms of action of key derivatives and provide detailed experimental protocols for their synthesis and evaluation, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the isoxazolo[5,4-d]pyrimidine core.

Introduction: The Genesis of a Privileged Scaffold

The journey of isoxazolo[5,4-d]pyrimidines is intrinsically linked to the broader exploration of purine analogs as potential therapeutic agents. The quest for molecules that could mimic and interfere with the metabolic pathways of purines, the fundamental building blocks of nucleic acids, spurred the synthesis of numerous heterocyclic systems. While the oxazolo[5,4-d]pyrimidine ring system was first reported in 1905, the precise origins of its isoxazolo counterpart are less definitively documented in readily available literature. However, the foundational principle remains the same: the replacement of the imidazole ring of a purine with an isoxazole moiety, giving rise to a scaffold with unique electronic and steric properties.[1][2] This structural modification has proven to be a highly successful strategy in the development of potent and selective modulators of various biological targets.

The isoxazolo[5,4-d]pyrimidine core is a fused heterocyclic system comprising an isoxazole ring fused to a pyrimidine ring. This arrangement imparts a planar geometry and a unique distribution of electron density, which are crucial for its interaction with biological macromolecules. The numbering of the ring system, as established by IUPAC nomenclature, is critical for accurately describing the position of substituents and understanding structure-activity relationships.

The Evolving Landscape of Synthesis

The synthetic approaches to isoxazolo[5,4-d]pyrimidines have evolved significantly over the years, driven by the need for more efficient, versatile, and scalable methods to generate diverse libraries of compounds for biological screening. Generally, the synthetic strategies can be broadly categorized into two main approaches: the construction of the pyrimidine ring onto a pre-existing, appropriately functionalized isoxazole, or the formation of the isoxazole ring onto a pyrimidine precursor.

Building the Pyrimidine Ring: A Common and Versatile Strategy

The most prevalent and versatile approach to the synthesis of isoxazolo[5,4-d]pyrimidines involves the annulation of the pyrimidine ring onto a functionalized isoxazole core. This strategy typically starts with a 5-aminoisoxazole derivative bearing a suitable functional group at the 4-position, such as a cyano or an ester group.

A representative synthetic pathway often commences with the reaction of a 5-aminoisoxazole-4-carbonitrile with a one-carbon synthon, such as triethyl orthoformate, to form an intermediate ethoxymethyleneamino-isoxazole. Subsequent cyclization with an amine furnishes the desired 7-substituted isoxazolo[5,4-d]pyrimidine. This method offers the advantage of readily introducing diversity at the 7-position of the heterocyclic core by varying the amine used in the final cyclization step.[3]

Experimental Protocol: Synthesis of 2-(5-Amino-3-methylisoxazol-4-yl)-7-methylamino-isoxazolo[5,4-d]pyrimidine

Step 1: Synthesis of 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (Substrate 1) This starting material can be synthesized via a multi-step method as previously described in the literature.[3]

Step 2: Synthesis of Intermediate Imidoester (2) A mixture of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1.0 eq) and triethyl orthoformate (10.0 eq) is heated at reflux for 4 hours. After cooling, the excess triethyl orthoformate is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent to afford the intermediate imidoester derivative.

Step 3: Synthesis of the Final Product The intermediate imidoester (1.0 eq) is suspended in ethanol, and an aqueous solution of methylamine (3.0 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. The precipitate formed is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-(5-Amino-3-methylisoxazol-4-yl)-7-methylamino-isoxazolo[5,4-d]pyrimidine. The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and elemental analysis.

Synthesis of 7-substituted isoxazolo[5,4-d]pyrimidines start 5-Aminoisoxazole-4-carbonitrile intermediate Ethoxymethyleneamino-isoxazole start->intermediate + Triethyl orthoformate final 7-Substituted isoxazolo[5,4-d]pyrimidine intermediate->final + R-NH2 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Isoxazolo[5,4-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade.

Modulation of Other Biological Targets

Beyond VEGFR-2, isoxazolo[5,4-d]pyrimidine derivatives have been reported to inhibit other important kinases such as Aurora A kinase and Janus kinases (JAK1 and JAK2). [3]Furthermore, some derivatives have been shown to induce apoptosis by activating the caspase cascade or by inhibiting anti-apoptotic proteins like BCL-2. [1][4]This polypharmacology, or the ability to interact with multiple targets, may contribute to the broad anticancer activity observed for this class of compounds. Some derivatives have also demonstrated immunosuppressive and antiviral activities, highlighting the versatility of this scaffold. [4]

Future Directions and Conclusion

The isoxazolo[5,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing exploration of this privileged structure, coupled with advances in computational chemistry and a deeper understanding of the molecular basis of diseases, promises to yield a new generation of derivatives with enhanced potency, selectivity, and drug-like properties.

Future research efforts will likely focus on:

  • Fine-tuning selectivity: Designing derivatives that can selectively inhibit specific kinases or isoforms to minimize off-target effects and improve the therapeutic index.

  • Exploring new therapeutic areas: Investigating the potential of isoxazolo[5,4-d]pyrimidines in other diseases, such as inflammatory disorders and viral infections, based on their observed immunomodulatory and antiviral activities.

  • Development of covalent inhibitors: Designing derivatives that can form a covalent bond with their target protein, leading to prolonged and irreversible inhibition.

  • Combination therapies: Evaluating the synergistic effects of isoxazolo[5,4-d]pyrimidine derivatives with other established anticancer agents.

References

  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(4), 1833. Available from: [Link]

  • Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available from: [Link]

  • Kurowska, K., et al. (2021). The Purine Analogs in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8867. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one: Physicochemical Properties and Synthetic Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, analytical characterization, synthesis, and its emerging role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Isoxazolo[5,4-d]pyrimidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazolo[5,4-d]pyrimidin-4-one core is a fused heterocyclic system that has garnered considerable attention in the scientific community. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel bioactive molecules.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, immunomodulatory, and antithrombotic effects.[2][3][4] The 3-methyl substituted variant, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, serves as a fundamental building block for the synthesis of these diverse and promising therapeutic agents. Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in drug design and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for the parent compound, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, is not extensively reported in publicly available literature, we can infer its key characteristics based on its chemical structure and data from closely related derivatives.

PropertyValue/InformationSource
Molecular Formula C₆H₅N₃O₂[5][6]
Molecular Weight 151.125 g/mol [5][6]
Physical State Solid, Crystalline[6]
Melting Point Data not available for the parent compound. Derivatives exhibit a wide range of melting points, often exceeding 200°C, suggesting high thermal stability. For instance, a 2-(5-Amino-3-Methylisoxazol-4-yl)-7-N-Methylamino-5-Methyloxazolo[5,4-d]Pyrimidine derivative has a melting point of 246–247 °C (decomposition).[7][7]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF, a common characteristic for many heterocyclic compounds of this nature.Inferred from general properties of similar heterocyclic compounds.
pKa Data not available. The presence of the pyrimidinone ring suggests it can act as both a hydrogen bond donor and acceptor. The acidic and basic nature will be influenced by the tautomeric forms it can adopt.Inferred from chemical structure.
LogP Data not available. The LogP value, a measure of lipophilicity, is a critical parameter for drug-likeness.[8] For isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, a related class of compounds, computational methods have been used to estimate LogP values, which can be unreliable for novel scaffolds.[9] Experimental determination via methods like RP-HPLC is recommended for accurate assessment.[8][9]

Synthesis of the Isoxazolo[5,4-d]pyrimidin-4-one Core

The synthesis of the isoxazolo[5,4-d]pyrimidin-4-one scaffold is a well-established process, typically involving a multi-step sequence. The general strategy involves the construction of the pyrimidine ring onto a pre-formed isoxazole precursor.[10]

A common synthetic route is outlined below:

Synthesis_Workflow A Ethyl Acetoacetate D 3-Methylisoxazol-5(4H)-one A->D Reaction B Hydroxylamine B->D Reaction C Aldehyde C->D Condensation E 5-Amino-3-methylisoxazole-4-carboxamide D->E Amination G 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one E->G Cyclization F Triethyl Orthoformate F->G Reagent

Caption: General synthetic workflow for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Detailed Synthetic Protocol (Illustrative Example):

The following protocol is a generalized representation based on procedures reported for the synthesis of isoxazolo[5,4-d]pyrimidin-4-one derivatives.[11]

Step 1: Synthesis of 5-Amino-3-methylisoxazole-4-carboxamide

  • Rationale: This initial step creates the core isoxazole ring with the necessary functional groups for the subsequent cyclization to form the pyrimidine ring.

  • Procedure:

    • To a solution of ethyl 2-cyano-3-oxobutanoate in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The resulting 5-amino-3-methylisoxazole-4-carboxylate is then typically hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the carboxamide.

Step 2: Cyclization to form the Isoxazolo[5,4-d]pyrimidin-4-one Ring

  • Rationale: This is the key ring-forming step where the pyrimidine ring is fused to the isoxazole core. Triethyl orthoformate serves as a one-carbon source for the construction of the pyrimidine ring.

  • Procedure:

    • Suspend 5-amino-3-methylisoxazole-4-carboxamide in an excess of triethyl orthoformate and acetic anhydride.

    • Heat the mixture at reflux for several hours.

    • Upon cooling, the product, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, precipitates from the reaction mixture and can be collected by filtration.

Analytical Characterization

The structural elucidation and purity assessment of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For the isoxazolo[5,4-d]pyrimidine scaffold, characteristic signals include the pyrimidine proton and the methyl group protons. For derivatives, the signals from the substituents will also be present.[12]

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the pyrimidinone ring is a characteristic downfield signal.[7]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one would include C=O stretching of the pyrimidinone, C=N stretching of the isoxazole and pyrimidine rings, and N-H stretching.

  • Mass Spectrometry (MS):

    • Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is an essential technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions. A typical method for isoxazolo[5,4-d]pyrimidine derivatives involves a reversed-phase C18 column with a gradient elution using a mixture of water (often with a modifier like formic acid or TFA) and an organic solvent such as acetonitrile or methanol.[13]

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Elucidation A->C D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Biological Significance and Therapeutic Potential

The isoxazolo[5,4-d]pyrimidin-4-one scaffold has emerged as a promising platform for the development of a diverse range of therapeutic agents.

  • Anticancer Activity: Numerous derivatives of the isoxazolo[5,4-d]pyrimidine core have been synthesized and evaluated for their anticancer properties. These compounds have shown inhibitory activity against various cancer cell lines, including those of the lung, breast, and colon.[14] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation.[3]

  • Immunomodulatory Effects: The structural similarity to endogenous purines suggests that these compounds can interact with components of the immune system. Studies have shown that certain derivatives possess immunomodulatory properties, indicating their potential in the treatment of autoimmune diseases and other immune-related disorders.[4][10]

  • Antithrombotic Agents: The isoxazolo[5,4-d]pyrimidin-4-one scaffold has been successfully utilized in the design of potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[2] This highlights their potential as novel antithrombotic agents for the prevention and treatment of cardiovascular diseases.

Conclusion

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a foundational heterocyclic compound with significant potential in drug discovery. Its robust synthesis and the diverse biological activities exhibited by its derivatives underscore its importance as a privileged scaffold. While a complete physicochemical profile of the parent compound remains to be fully elucidated in the public domain, the wealth of data on its derivatives provides a strong basis for its application in the design of next-generation therapeutics. Further investigation into the specific properties of this core molecule will undoubtedly accelerate its journey from a promising scaffold to clinically relevant drug candidates.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules. [Link]

  • Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. Indian Journal of Chemistry. [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals. [Link]

  • The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. [Link]

  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. PubMed. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. PubMed. [Link]

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. National Institutes of Health. [Link]

  • SYNTHESIS OF ISOXAZOLO[5,4-b]PYRIDINE, PYRROLO[3,2-d]ISOXAZOLE, ISOXAZOLO[5,4-b]AZEPINE-4,7-DIONE AND ISOXAZOLE DERIVATIVES AS CYTOTOXIC AGENTS. HETEROCYCLES. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • isoxazolo[5,4-b]pyridine-4-carboxamide, N,3,6-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4- d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Semantic Scholar. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Biological Screening of Novel Isoxazolo[5,4-d]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoxazolo[5,4-d]pyrimidine Scaffold

The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine nucleobases.[1][2] This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, making them promising candidates for drug discovery.[2][3] Extensive research has demonstrated that derivatives of this scaffold possess a broad spectrum of biological activities, including anticancer, antiviral, and immunomodulatory properties.[4][5][6]

Notably, isoxazolo[5,4-d]pyrimidine analogs have emerged as potent anticancer agents.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer progression to the induction of programmed cell death (apoptosis).[1][2][9] For instance, certain analogs have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels form to supply tumors.[10][11] Others have shown the ability to activate the caspase cascade, a family of proteases that play an essential role in executing apoptosis.[2] Furthermore, some derivatives have been investigated as selective agonists for Toll-Like Receptor 7 (TLR7) and inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), highlighting their potential in cancer immunotherapy.[12][13][14][15][16]

Given the significant therapeutic potential of this chemical class, a systematic and robust biological screening process is crucial for identifying and characterizing novel analogs with desired pharmacological profiles. This guide provides a comprehensive framework for the in vitro evaluation of new isoxazolo[5,4-d]pyrimidin-4-one analogs, with a primary focus on anticancer activity. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and discuss the interpretation of results.

A Hierarchical Approach to Biological Screening

A well-designed screening cascade is essential for the efficient evaluation of novel compounds. This process should begin with broad, high-throughput assays to assess general cytotoxicity and then progress to more specific, mechanism-based assays to elucidate the mode of action of promising candidates.

Screening_Cascade A Primary Screening: Cytotoxicity Assays B Secondary Screening: Apoptosis & Cell Cycle Analysis A->B Identify active compounds C Tertiary Screening: Target-Specific Assays B->C Elucidate mechanism of cell death D Lead Optimization C->D Confirm molecular target Cell_Cycle_Flow cluster_0 Cell Preparation cluster_1 Data Acquisition & Analysis A Harvest & Wash Cells B Fixation (e.g., 70% Ethanol) A->B C RNase Treatment B->C D Propidium Iodide Staining C->D E Flow Cytometry D->E F Generate DNA Content Histogram E->F G Quantify Cell Cycle Phases F->G

Sources

Tautomeric Landscape of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazolo[5,4-d]pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as antithrombotic agents, anticancer therapeutics, and immunomodulators.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. This in-depth technical guide provides a comprehensive analysis of the potential tautomeric forms of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, a key member of this chemical class. We will explore the structural nuances of lactam-lactim and keto-enol tautomerism, detail robust experimental and computational methodologies for their characterization, and discuss the implications of tautomeric preference on drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical biology of this important heterocyclic system.

Introduction: The Significance of Tautomerism in Drug Action

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[4][5] Tautomers, while often rapidly interconverting, can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and steric profiles.[6] These differences can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target. For drug development professionals, a thorough understanding of a compound's tautomeric landscape is therefore not merely academic but a critical component of rational drug design.

The 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one core, a purine analogue, is a privileged scaffold in the development of novel therapeutics.[7] Its inherent ability to exist in multiple tautomeric forms presents both a challenge and an opportunity. A precise characterization of the dominant tautomer(s) in physiological environments is essential for optimizing drug-receptor interactions and predicting biological activity.

Potential Tautomeric Forms of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

The structure of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one allows for two primary types of prototropic tautomerism: lactam-lactim tautomerism within the pyrimidinone ring and potential, though less likely, keto-enol tautomerism involving the carbonyl group.

Lactam-Lactim Tautomerism

The pyrimidin-4-one ring is known to exhibit lactam-lactim tautomerism.[8][9] In the case of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, the proton on the N5 nitrogen can migrate to the exocyclic oxygen at position 4, leading to the formation of the aromatic lactim tautomer.

  • 5H-isoxazolo[5,4-d]pyrimidin-4-one (Lactam form): The amide form, characterized by a carbonyl group at C4.

  • Isoxazolo[5,4-d]pyrimidin-4-ol (Lactim form): The enol form, featuring a hydroxyl group at C4 and a fully aromatic pyrimidine ring.

The equilibrium between these two forms is influenced by factors such as the solvent polarity, pH, and temperature.[10] Generally, the lactam form is predominant in many heterocyclic systems.[8]

Tautomers Lactam 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (Lactam Form) Lactim 3-Methyl-isoxazolo[5,4-d]pyrimidin-4-ol (Lactim Form) Lactam->Lactim Proton Shift Workflow cluster_0 Computational Analysis A Geometry Optimization of Tautomers B Frequency Calculations A->B Confirm Minima C Single-Point Energy Calculations B->C Optimized Geometries D Solvation Modeling C->D Gas-Phase Energies E Relative Free Energy Calculation D->E Solvated Energies

Caption: Computational Workflow for Tautomer Stability Prediction.

Protocol for Density Functional Theory (DFT) Calculations:

  • Structure Generation: Build the 3D structures of all potential tautomers of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). [11]3. Frequency Analysis: Conduct frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Solvation Effects: To model the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model. [12]5. Energy Calculation: Calculate the relative Gibbs free energies of the tautomers in both the gas phase and in solution to predict their relative populations.

Implications for Drug Development

The tautomeric state of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one derivatives will directly influence their interaction with biological targets. For instance, the lactam form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), whereas the lactim form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor at a different position (ring nitrogen). These differences can lead to distinct binding modes and potencies.

A comprehensive understanding of the tautomeric equilibrium is therefore critical for:

  • Structure-Activity Relationship (SAR) Studies: To rationalize observed SAR and guide the design of more potent and selective analogues.

  • Pharmacokinetic Profiling: To predict and optimize ADME properties.

  • In Silico Drug Design: To ensure that the correct tautomeric state is used in molecular docking and other computational modeling studies. [1]

Conclusion

The tautomerism of 3-Methyl-5H-isxazolo[5,4-d]pyrimidin-4-one is a critical aspect of its chemical biology that warrants careful consideration in any drug discovery program targeting this scaffold. A synergistic approach combining high-resolution spectroscopic techniques and robust computational methods will provide the most accurate and comprehensive picture of its tautomeric landscape. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022, March 10). NIH. Retrieved January 21, 2026, from [Link]

  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. (2015, February 1). PubMed. Retrieved January 21, 2026, from [Link]

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved January 21, 2026, from [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube. Retrieved January 21, 2026, from [Link]

  • A simple approach to the tautomerism of aromatic heterocycles. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods | Request PDF. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Keto-Enol Tautomerism. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. (2024, January 4). NIH. Retrieved January 21, 2026, from [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022, February 16). ACS Publications. Retrieved January 21, 2026, from [Link]

  • (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • ChemInform Abstract: A Synthetic Entry to Isoxazolo(5,4-d)pyrimidine-4(5H)thione and Isothiazolo(4,3-d)isoxazole. | Request PDF. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. (2021, July 7). PubMed. Retrieved January 21, 2026, from [Link]

  • Keto-enol tautomerization (by Jay). (n.d.). Khan Academy. Retrieved January 21, 2026, from [Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). Ivan Huc. Retrieved January 21, 2026, from [Link]

  • Prototropic tautomerism of heteroaromatic compounds. (n.d.). Retrieved January 21, 2026, from [Link]

  • Lactam–lactim tautomerization of 2(1H)-pyridone. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4- d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. (2024, January 4). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Illustration of enol predominance in keto-enol tautomerism in derivatives 2a-c.. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. (2013, January 30). Longdom Publishing. Retrieved January 21, 2026, from [Link]

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines. This mimicry allows derivatives to act as antagonists or modulators of various enzymes and receptors, leading to a wide range of biological activities. This technical guide provides a comprehensive analysis of the crystal structure of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, a key member of this chemical class. Although a definitive crystal structure for this specific molecule is not publicly available, this guide leverages high-resolution single-crystal X-ray diffraction data from a closely related analogue, 2-(5-amino-3-methyl-isoxazol-4-yl)-5-methyl-7-(propylamino)-oxazolo[5,4-d]pyrimidine (henceforth referred to as Compound 5h ), to infer and discuss the core structural features.[1][2] This guide will delve into the experimental and computational methodologies used to elucidate such structures, analyze the key intramolecular and intermolecular interactions, and discuss the profound implications of these structural insights for drug design and development.

Introduction: The Significance of the Isoxazolo[5,4-d]pyrimidine Core

The isoxazolo[5,4-d]pyrimidine nucleus is a fused heterocyclic system of considerable interest in the field of drug discovery. Its structural resemblance to purine bases, such as adenine and guanine, makes it a versatile bioisostere capable of interacting with a multitude of biological targets.[3][4] This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including:

  • Anticancer Agents: By targeting key enzymes in cancer progression like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4]

  • Immunomodulators: Acting as agonists for Toll-Like Receptor 7 (TLR7), thereby stimulating an immune response.

  • Antithrombotic Agents: Showing potential as inhibitors of Factor Xa, a critical component of the coagulation cascade.[5]

A thorough understanding of the three-dimensional structure of the isoxazolo[5,4-d]pyrimidine core is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide will provide an in-depth exploration of the structural characteristics of this important scaffold.

Synthesis and Crystallization

The synthesis of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold is a well-established process in organic chemistry. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-existing, appropriately functionalized isoxazole precursor.

General Synthetic Pathway

A widely adopted synthetic route is outlined below. This multi-step process offers versatility for introducing various substituents to the core structure.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Hydroxyimidoyl Chloride Formation cluster_2 Step 3: Isoxazole Ring Formation cluster_3 Step 4: Pyrimidine Ring Cyclization A Aryl Aldehyde C Oxime A->C THF/EtOH/H2O, r.t. B Hydroxylamine Hydrochloride B->C E Hydroxyimidoyl Chloride C->E DMF, r.t. D N-Chlorosuccinimide (NCS) D->E G 5-Aminoisoxazole-4-carboxamide E->G NaOEt/EtOH or NaH/DMF F 2-Cyanoacetamide F->G I Isoxazolo[5,4-d]pyrimidin-4(5H)-one G->I Ac2O, reflux H Triethyl Orthoformate H->I

Caption: Generalized synthetic scheme for isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives.

Experimental Protocol for Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The protocol for growing crystals of the analogue Compound 5h provides a valuable reference.[6]

Step-by-Step Crystallization Methodology:

  • Solubilization: A small quantity of the purified compound is dissolved in a suitable solvent, such as methanol. The solution is gently stirred at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

  • Slow Evaporation: The vessel containing the solution is sealed with a perforated film to allow for slow evaporation of the solvent under ambient conditions.

  • Inducing Crystallization: To promote nucleation and crystal growth, a few drops of a less polar co-solvent, like 2-propanol, can be added periodically.

  • Crystal Growth: The solution is left undisturbed for an extended period (several weeks) to allow for the formation of well-defined, single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested for X-ray diffraction analysis.

Crystal Structure Analysis

While the crystal structure of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is not publicly available, a detailed analysis of the closely related Compound 5h (CCDC Deposition Number: 2005200) provides significant insights into the geometric and electronic features of the core scaffold.[1]

Data Collection and Refinement

The crystal structure of Compound 5h was determined using single-crystal X-ray diffraction. A summary of the crystallographic data collection and refinement parameters is presented in the table below.

ParameterValue for Compound 5h
CCDC Deposition Number2005200
Chemical FormulaC₁₆H₂₁N₇O₃
Molecular Weight359.40 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.886(2)
b (Å)9.576(3)
c (Å)13.531(4)
α (°)86.590(9)
β (°)81.657(7)
γ (°)85.926(8)
Volume (ų)1007.2(5)
Z2
Temperature (K)103
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected9716
Independent Reflections4535
R-factor0.053

Data extracted from the publication by Sochacka-Ćwikła et al. and the associated CCDC deposition.[1][7]

Molecular Geometry: Bond Lengths and Angles

The molecular structure of the isoxazolo[5,4-d]pyrimidine core is characterized by a high degree of planarity. The bond lengths and angles within the fused ring system are consistent with the delocalization of π-electrons. Based on the data from Compound 5h and general principles of chemical bonding, the following can be inferred for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one:

  • Isoxazole Ring: The C=N and C=C bond lengths are expected to be intermediate between typical single and double bonds, indicative of aromatic character. The internal angles of the five-membered ring will accommodate the presence of the oxygen and nitrogen heteroatoms.

  • Pyrimidine Ring: The C-N and C-C bond lengths will also reflect electron delocalization. The presence of the carbonyl group at the 4-position will influence the local geometry, with the C=O bond being the shortest and strongest in the ring.

  • Planarity: The fused ring system is expected to be nearly planar.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is governed by a network of intermolecular interactions. In the crystal structure of Compound 5h , hydrogen bonding plays a dominant role in the crystal packing.[1] For 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, the following intermolecular interactions are anticipated:

  • Hydrogen Bonding: The N-H group in the pyrimidine ring and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively. This is expected to lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of related compounds.

  • π-π Stacking: The planar aromatic nature of the fused ring system allows for favorable π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Crystal_Packing cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A Isoxazolo[5,4-d]pyrimidin-4-one B Isoxazolo[5,4-d]pyrimidin-4-one A->B Hydrogen Bonding (N-H...O=C) C Isoxazolo[5,4-d]pyrimidin-4-one B->C π-π Stacking

Caption: Schematic representation of potential intermolecular interactions.

Computational Insights

In the absence of a definitive crystal structure, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular properties of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Geometry Optimization and Tautomerism

DFT calculations can be employed to predict the most stable three-dimensional conformation of the molecule. A key aspect to consider is the potential for tautomerism in the pyrimidinone ring. The 5H- tautomer is generally considered to be the most stable form, and DFT calculations can quantify the energy difference between various tautomers.

Electronic Properties

Computational analysis can also provide information on the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

Structure-Activity Relationship (SAR) and Drug Design Implications

The structural features of the isoxazolo[5,4-d]pyrimidine core have a direct impact on its biological activity. The planarity of the ring system facilitates intercalation into DNA or binding to the active sites of enzymes. The arrangement of hydrogen bond donors and acceptors is critical for specific interactions with protein targets.

By understanding the precise three-dimensional structure, medicinal chemists can:

  • Design more potent inhibitors: By modifying substituents to enhance binding affinity with the target protein.

  • Improve selectivity: By tailoring the molecule to fit the active site of the desired target while avoiding off-target interactions.

  • Optimize pharmacokinetic properties: By altering the molecule's polarity and other physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME).

Conclusion

While the definitive crystal structure of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one remains to be determined, a comprehensive analysis of the closely related analogue, Compound 5h , provides a robust framework for understanding the key structural features of this important heterocyclic system. The planar geometry, coupled with the potential for strong hydrogen bonding and π-π stacking interactions, underpins the diverse biological activities of this scaffold. The integration of experimental data from related crystal structures with computational modeling will continue to be a powerful approach for the rational design of novel therapeutics based on the isoxazolo[5,4-d]pyrimidine core.

References

  • Sochacka-Ćwikła, A., Regiec, A., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., Pyra, A., & Mączyński, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). CCDC 2005200: Experimental Crystal Structure Determination. CCDC. [Link]

  • ResearchGate. (n.d.). Synthetic procedure for the preparation of isoxazolo[5,4-d]pyrimidin-4(5H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1. Crystal data and structure refinement for compound 5h. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. PubMed Central. Retrieved from [Link]

  • Deng, Z., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. PubMed. Retrieved from [Link]

  • Rivera, D. G., & Wessjohann, L. A. (2006). A new isoxazole synthesis via 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes. Tetrahedron Letters, 47(48), 8599-8602.

Sources

A Technical Guide to the Solubility and Stability of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles in early-stage drug development are the fundamental physicochemical properties of the molecule, principally its solubility and stability. These characteristics are not mere data points; they are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. An otherwise potent molecule can fail if it cannot be effectively dissolved and remain stable in its formulation and upon administration. This guide provides an in-depth technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, a member of the isoxazolopyrimidine class of heterocyclic compounds which have shown potential in various therapeutic areas, including as anticancer and antithrombotic agents.[1][2] This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical evaluation of this or structurally related compounds.

The Isoxazolo[5,4-d]pyrimidin-4-one Scaffold: A Privileged Structure

The isoxazolo[5,4-d]pyrimidine core is a bioisostere of purine, a fundamental building block of nucleic acids.[3] This structural similarity allows molecules based on this scaffold to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3] Specifically, derivatives of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one have been investigated for their potential as inhibitors of various enzymes and modulators of signaling pathways.[2][4] Given this therapeutic potential, a thorough understanding of its physicochemical properties is paramount for its advancement as a drug candidate.

Solubility Assessment: A Multi-faceted Approach

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive assessment of solubility under various conditions is essential. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: An Early Indicator for High-Throughput Screening

Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][6] This method is well-suited for early-stage drug discovery due to its high-throughput nature and low compound consumption.[6][7] The resulting value is not a true equilibrium solubility but rather a measure of how readily the compound can remain in a supersaturated state.

The choice of a kinetic solubility assay in the initial stages of drug discovery is strategic. It allows for the rapid screening of a large number of compounds, enabling chemists to prioritize those with a lower risk of solubility-related issues. The use of DMSO as the organic solvent is standard practice due to its high dissolving power for a wide range of organic molecules.[8] The pH of the aqueous buffer is a critical variable, as the solubility of ionizable compounds can be highly pH-dependent.[9] Therefore, performing the assay at multiple pH values (e.g., 4.0, 6.8, and 7.4) is recommended to simulate the conditions in the gastrointestinal tract.

  • Preparation of Stock Solution: A 10 mM stock solution of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is prepared in 100% DMSO.

  • Assay Plate Preparation: 2 µL of the DMSO stock solution is added to the wells of a 96-well microplate.

  • Addition of Aqueous Buffer: 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, resulting in a final compound concentration of 100 µM and a DMSO concentration of 1%.

  • Incubation: The plate is shaken for 2 hours at room temperature to allow for precipitation.[7]

  • Measurement: The turbidity of each well is measured using a nephelometer, which quantifies the amount of light scattered by suspended particles.[10]

  • Data Analysis: The kinetic solubility is determined by comparing the turbidity of the test compound to that of a set of standards with known solubility.

Thermodynamic Solubility: The Gold Standard for Lead Optimization

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[8][11] This measurement is more time-consuming and requires more compound than the kinetic assay but provides a more accurate and relevant value for formulation development.[5]

The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[7] By agitating an excess of the solid compound in the aqueous buffer for an extended period (typically 24-48 hours), a true equilibrium is established. This method avoids the issue of supersaturation that can occur in kinetic assays. Quantification by a specific and sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for accurate results.[8]

  • Sample Preparation: An excess amount of solid 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is added to a vial containing the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

  • Equilibration: The vial is sealed and agitated on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[7]

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC-UV or LC-MS/MS method against a standard curve.[8][11]

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Parameter pH 4.0 pH 6.8 pH 7.4 Units
Kinetic Solubility> 1008575µM
Thermodynamic Solubility503025µg/mL
Visualization of Solubility Workflow

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow A 10 mM Stock in DMSO B Add to 96-well plate A->B C Add Aqueous Buffer (pH 4.0, 6.8, 7.4) B->C D Incubate & Shake (2h) C->D E Measure Turbidity (Nephelometry) D->E F Excess Solid Compound G Add Aqueous Buffer F->G H Shake to Equilibrate (24h) G->H I Filter Suspension H->I J Quantify by HPLC/LC-MS I->J

Caption: High-level workflows for kinetic and thermodynamic solubility assessment.

Stability Profiling: Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[12][13] These studies are essential for developing stability-indicating analytical methods.[14] The International Council for Harmonisation (ICH) provides guidelines for stability testing.[15]

Rationale for Forced Degradation Studies

Forced degradation studies expose the drug substance to various stress conditions, including acid, base, oxidation, heat, and light, to accelerate its decomposition.[16] This approach helps in:

  • Identifying degradation products: Understanding the potential impurities that could form during manufacturing, storage, and administration.

  • Elucidating degradation pathways: Gaining insight into the chemical mechanisms of degradation.

  • Developing stability-indicating methods: Ensuring that the analytical method used for stability testing can separate and quantify the intact drug from its degradation products.[17]

  • Informing formulation and packaging development: Selecting excipients and packaging materials that minimize degradation.

Experimental Protocols for Forced Degradation

A stock solution of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (e.g., 1 mg/mL) is prepared and subjected to the following conditions:

  • Acidic Conditions: The stock solution is treated with 0.1 N HCl and heated at 60°C for 24 hours.[16]

  • Basic Conditions: The stock solution is treated with 0.1 N NaOH at room temperature for 4 hours.[16]

  • Neutral Conditions: The stock solution is refluxed with water at 60°C for 24 hours.[15]

The rationale for using both acidic and basic conditions is to assess the susceptibility of the molecule to hydrolysis across a wide pH range, which is relevant to both formulation and physiological conditions.[18][19]

The stock solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[16] Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[12][20]

The solid drug substance and its solution are exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][22][23][24][25] A dark control is run in parallel to differentiate between light-induced and thermal degradation.

Analytical Methodology

The stressed samples are analyzed by a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[17][26][27] The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control. Peak purity analysis using a photodiode array detector is essential to ensure that the main peak is free from co-eluting degradation products.

Illustrative Forced Degradation Data
Stress Condition Reagent/Condition Duration Temperature % Degradation Number of Degradants
Acid Hydrolysis0.1 N HCl24 h60°C15.22
Base Hydrolysis0.1 N NaOH4 hRT45.81
Oxidative3% H₂O₂24 hRT8.51
Photolytic (Solid)ICH Q1B--< 1.00
Photolytic (Solution)ICH Q1B--5.31
Visualization of Stability Testing Workflow and Potential Degradation

G cluster_0 Forced Degradation Workflow cluster_1 Potential Degradation Pathways A Drug Substance Solution (1 mg/mL) B Stress Conditions (Acid, Base, Oxidative, Light, Heat) A->B C Analyze by Stability-Indicating HPLC B->C D Identify & Quantify Degradants C->D Parent 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one Deg1 Hydrolytic Product 1 (Base-catalyzed) Parent->Deg1 Base (e.g., NaOH) Deg2 Hydrolytic Product 2 (Acid-catalyzed) Parent->Deg2 Acid (e.g., HCl) Deg3 Oxidative Product Parent->Deg3 Oxidant (e.g., H₂O₂)

Caption: General workflow for forced degradation studies and a conceptual diagram of potential degradation pathways.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the systematic evaluation of the solubility and stability of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. The presented protocols for kinetic and thermodynamic solubility, along with forced degradation studies, provide a robust framework for generating critical data to support its progression through the drug discovery and development pipeline. The illustrative data highlights the importance of assessing these properties under various conditions.

The insights gained from these studies are invaluable. Poor solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions. The identification of specific degradation pathways under different stress conditions will guide the development of a stable formulation and define appropriate storage conditions and shelf-life. As a Senior Application Scientist, I emphasize that a proactive and thorough physicochemical characterization is not merely a regulatory requirement but a fundamental aspect of sound scientific research that significantly de-risks the development of new chemical entities.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • Semantic Scholar. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubMed. (n.d.). Solubility Profiles of Some Isoxazolyl-Naphthoquinone Derivatives. Retrieved from [Link]

  • Contract Laboratory. (2026). API Hydrolytic Stability Testing. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). Retrieved from [Link]

  • National Institutes of Health. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

  • Machinery Lubrication. (n.d.). Understanding Hydrolysis and Hydrolytic Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • PhaRxmon Consulting LLC. (n.d.). Oxidative susceptibility testing. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2010). Analytical estimation methods for determination of sorafenib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Contract Laboratory. (n.d.). USP Oxidative Stability Testing. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • SARBI Engineering. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]

  • Sci Forschen. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. Retrieved from [Link]

  • National Institutes of Health. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • ASTM International. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one from 5-aminoisoxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities.[1][2] These activities include potential as anticancer agents, adenosine receptor antagonists, and inhibitors of various kinases.[3] Specifically, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a key intermediate in the development of novel therapeutics, including selective inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy.[4] This document provides a comprehensive guide for the synthesis of this important molecule, starting from the readily available 5-aminoisoxazole-4-carboxamide. The protocol detailed herein is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a robust and reproducible methodology.

Chemical Principles and Reaction Mechanism

The synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one from 5-aminoisoxazole-4-carboxamide involves a cyclocondensation reaction. This reaction constructs the pyrimidinone ring onto the existing isoxazole core. The key reagent in this transformation is typically an orthoester, such as triethyl orthoacetate, which serves as a one-carbon source to form the C2 and methyl group at the C3 position of the final product.

The reaction mechanism proceeds through the following key steps:

  • Initial Condensation: The amino group of 5-aminoisoxazole-4-carboxamide nucleophilically attacks the electrophilic carbon of triethyl orthoacetate. This is followed by the elimination of ethanol to form an intermediate amidine.

  • Intramolecular Cyclization: The amide nitrogen of the carboxamide moiety then attacks the newly formed imine carbon of the amidine intermediate. This intramolecular cyclization step leads to the formation of the six-membered pyrimidinone ring.

  • Aromatization/Tautomerization: Subsequent elimination of another molecule of ethanol and tautomerization results in the stable, aromatic 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

The choice of a high-boiling solvent, often acetic anhydride, facilitates the removal of the ethanol byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
5-Aminoisoxazole-4-carboxamide≥98%Commercially Available
Triethyl orthoacetate≥98%Commercially Available
Acetic AnhydrideACS Reagent GradeCommercially Available
Round-bottom flaskAppropriate sizeStandard Laboratory Supplier
Reflux condenserStandardStandard Laboratory Supplier
Heating mantle/Oil bath---Standard Laboratory Supplier
Magnetic stirrer and stir bar---Standard Laboratory Supplier
Rotary evaporator---Standard Laboratory Supplier
Buchner funnel and filter paper---Standard Laboratory Supplier
Glassware for filtration and recrystallization---Standard Laboratory Supplier
Analytical Balance---Standard Laboratory Supplier
Melting Point Apparatus---Standard Laboratory Supplier
NMR Spectrometer300 MHz or higher---
Mass SpectrometerESI or equivalent---
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminoisoxazole-4-carboxamide (1.0 equivalent).

  • Reagent Addition: To the flask, add acetic anhydride (sufficient volume to ensure stirring) followed by triethyl orthoacetate (1.0 to 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 4-18 hours. A general procedure involves refluxing for 18 hours.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol or another suitable solvent to remove any residual acetic anhydride and other impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid).

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The expected molecular weight is 151.12 g/mol .[5]

Process Visualization

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Start reagents Add 5-aminoisoxazole-4-carboxamide, triethyl orthoacetate, and acetic anhydride to a round-bottom flask. start->reagents reflux Heat to reflux (120-140 °C) for 4-18 hours. reagents->reflux monitor Monitor reaction by TLC/HPLC. reflux->monitor cool Cool to room temperature. monitor->cool filter Collect precipitate by vacuum filtration. cool->filter wash Wash with cold ethanol. filter->wash recrystallize Recrystallize (if necessary). wash->recrystallize dry Dry under vacuum. recrystallize->dry characterize Characterize by NMR, MS, MP. dry->characterize end End Product: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one characterize->end

Caption: Synthetic workflow for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Triethyl Orthoacetate: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Handle in a fume hood.

  • Heating: Use a heating mantle or an oil bath with appropriate temperature control to avoid overheating and potential hazards.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Characterization Data

The final product, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, should be a solid.[5] The following are typical characterization data:

  • Molecular Formula: C₆H₅N₃O₂[5]

  • Molecular Weight: 151.12 g/mol [5]

  • Appearance: White to off-white solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (DMSO-d₆, δ): Expect signals corresponding to the methyl protons and the N-H proton of the pyrimidinone ring. The exact chemical shifts may vary depending on the solvent and instrument.

  • ¹³C NMR (DMSO-d₆, δ): Expect signals for the six carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): m/z = 152.1 [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and ensure the temperature is maintained at reflux. Ensure the purity of starting materials.
Loss of product during work-up.Minimize the amount of solvent used for washing. Ensure the product has fully precipitated before filtration.
Impure Product Presence of starting material.Ensure the reaction has gone to completion. Purify by recrystallization.
Presence of side products.Optimize reaction conditions (temperature, time). Purify by column chromatography if recrystallization is ineffective.
Reaction does not proceed Inactive reagents.Use freshly opened or purified reagents.
Insufficient temperature.Ensure the reaction mixture is at the correct reflux temperature.

Conclusion

The synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one from 5-aminoisoxazole-4-carboxamide via cyclocondensation with triethyl orthoacetate is a reliable and straightforward method for obtaining this valuable heterocyclic intermediate. The protocol provided in these application notes, when followed with care and adherence to safety precautions, should provide the desired product in good yield and purity. This compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules, and this guide is intended to facilitate further research and development in this important area of medicinal chemistry.

References

  • Bąchor, U., Ryng, S., Mączyński, M., Artym, J., Kocięba, M., Zaczyńska, E., Kochanowska, I., Tykarska, E., & Zimecki, M. (2021). Synthesis, immunosuppressive properties, mechanism of action and X-ray analysis of a new class of 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Advances, 11(48), 29668–29674. [Link]

  • Sochacka-Ćwikła, A., Wujec, M., & Giurg, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5373. [Link]

  • Wujec, M., Paneth, A., & Sochacka-Ćwikła, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (n.d.). Synthetic procedure for the preparation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives. Retrieved from [Link]

  • Shaikh, R. A., Khan, M., & Channar, P. A. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry, 6(1), 164-210. [Link]

  • Szymańska, E., Kaźmierczak-Barańska, J., & Wujec, M. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 23(10), 2445. [Link]

  • Al-Qawasmeh, R. A., Al-Salahat, K. A., & Al-Hiari, Y. M. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. [Link]

  • Villa, M. V., Tlapale, A., & Cruz, A. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(3), M1267. [Link]

  • Sosič, I., Mlinarič, M., & Gobec, S. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. [Link]

  • Paneth, A., Plech, T., & Wujec, M. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 152, 107698. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(11), 1334. [Link]

  • Chen, Y., Zhang, Y., & Wang, Y. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 859-863. [Link]

  • Kmet, N., Dolenc, M. S., & Sosič, I. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 14(3), 265. [Link]

  • Sosič, I., Mlinarič, M., & Gobec, S. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • Szymańska, E., Kaźmierczak-Barańska, J., & Wujec, M. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 23(10), 2445. [Link]

  • Khalafy, J., Ebrahimlo, A. R. M., & Dilmaghani, K. A. (2005). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Zeitschrift für Naturforschung B, 60(1), 65-68. [Link]

  • Khalafy, J., Marjani, A. P., & Ebrahimlo, A. R. M. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 731-734. [Link]

  • CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents. (n.d.).
  • Khalafy, J., Marjani, A. P., & Ebrahimlo, A. R. M. (2008). THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. Chemistry of Heterocyclic Compounds, 44(6), 731-734. [Link]

Sources

Cyclization reactions for forming the isoxazolo[5,4-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Key Cyclization Strategies for the Isoxazolo[5,4-d]pyrimidine Core

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazolo[5,4-d]pyrimidine Scaffold

The isoxazolo[5,4-d]pyrimidine framework is a fused heterocyclic system of considerable interest in medicinal chemistry and drug discovery. Its structural architecture, which incorporates both isoxazole and pyrimidine rings, renders it a bioisostere of natural purine bases like adenine and guanine.[1] This mimicry allows derivatives of this scaffold to function as antimetabolites, effectively interacting with a wide array of biological targets such as enzymes and receptors that are crucial for cellular processes.[1]

Notably, this scaffold has emerged as a "privileged structure" in oncology research. Many of its derivatives have been identified as potent inhibitors of key molecular targets implicated in cancer progression, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3] By inhibiting VEGFR-2, these compounds can block tumor angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—thereby suppressing tumor growth and metastasis.[1] The versatility of the isoxazolo[5,4-d]pyrimidine core provides a robust template for developing novel therapeutics, making the methods for its synthesis a critical area of study for researchers in drug development.

This guide provides a detailed overview of the primary cyclization strategies used to construct the isoxazolo[5,4-d]pyrimidine core, offering field-proven insights, step-by-step protocols, and an explanation of the causality behind key experimental choices.

Primary Synthetic Strategy: Annulation of a Pyrimidine Ring onto an Isoxazole Precursor

The most versatile and widely adopted method for constructing the isoxazolo[5,4-d]pyrimidine core involves building the pyrimidine ring onto a pre-functionalized isoxazole. This approach offers excellent control over substituent placement and is amenable to a wide range of derivatives.

Causality and Strategic Rationale

The logic of this strategy hinges on the use of a stable, easily accessible isoxazole intermediate that possesses reactive handles perfectly positioned for pyrimidine ring closure. The cornerstone of this approach is the 5-aminoisoxazole-4-carboxamide intermediate.[1][4] The amino group at the C5 position and the adjacent carboxamide function as the key nucleophilic and electrophilic sites, respectively, required to form the six-membered pyrimidine ring.

This stepwise approach is favored for several reasons:

  • Modularity: Substituents can be introduced on the isoxazole precursor (the R¹ group in the diagram below) and the cyclizing agent, allowing for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[4]

  • Regiocontrol: The defined positions of the amino and carboxamide groups on the isoxazole ring ensure a single, predictable regiochemical outcome for the cyclization, avoiding the formation of unwanted isomers.

  • Reliability: The synthesis of the 5-aminoisoxazole-4-carboxamide precursors is well-established, providing a reliable and scalable entry point to the target scaffold.[4][5]

Workflow and Mechanism

The overall workflow involves the synthesis of the key isoxazole intermediate followed by a cyclocondensation reaction to form the fused pyrimidine ring.

G cluster_0 Step 1: Synthesis of Isoxazole Intermediate cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Functionalization (Optional) A Acyclic Precursors (e.g., Hydroxyimidoyl Chlorides & 2-Cyanoacetamide) B 3-Aryl-5-aminoisoxazole- 4-carboxamide (8) A->B  NaH or NaOEt  Reflux C Isoxazole Intermediate (8) D Isoxazolo[5,4-d]pyrimidin- 4(5H)-one (9) C->D  Triethyl Orthoformate  Reflux E Isoxazolopyrimidinone (9) F 4-Chloro-isoxazolo[5,4-d]pyrimidine E->F  POCl₃ or SOCl₂ G 4-Amino-isoxazolo[5,4-d]pyrimidine Derivatives F->G  R²-NH₂

Figure 1. General workflow for the synthesis of the isoxazolo[5,4-d]pyrimidine core.

Application Protocol 1: Synthesis of 3-Aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-ones

This protocol details the cyclization of a 3-aryl-5-aminoisoxazole-4-carboxamide intermediate using triethyl orthoformate, a common and effective one-carbon source for pyrimidine ring formation.[4]

Materials and Reagents
  • 3-Aryl-5-aminoisoxazole-4-carboxamide (starting material)

  • Triethyl orthoformate (reagent and solvent)

  • Ethanol (for recrystallization)

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt) (for intermediate synthesis)

  • N,N-Dimethylformamide (DMF) or Ethanol (reaction solvent for intermediate)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (Büchner funnel, filter paper, etc.)

Step-by-Step Methodology

Part A: Synthesis of 3-Aryl-5-aminoisoxazole-4-carboxamide Intermediate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the DMF at 0 °C. Expert Insight: Using NaH in DMF often leads to shorter reaction times and cleaner conversions compared to NaOEt in ethanol.[4]

  • Substrate Addition: Add 2-cyanoacetamide (1.0 equivalent) to the suspension and stir at 50 °C until a clear solution is formed.

  • Precursor Addition: Cool the reaction mixture to 0 °C. Add a solution of the appropriate N-hydroxyaryl-imidoyl chloride (1.0 equivalent) in DMF dropwise over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Then, heat the reaction under reflux for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the 3-aryl-5-aminoisoxazole-4-carboxamide. The product can be purified further by recrystallization from ethanol if necessary.

Part B: Cyclization to form the Isoxazolo[5,4-d]pyrimidin-4(5H)-one Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 3-aryl-5-aminoisoxazole-4-carboxamide (1.0 equivalent) in an excess of triethyl orthoformate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will typically become a clear solution as the starting material is consumed. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture. If not, the excess triethyl orthoformate can be removed under reduced pressure. The resulting solid is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried to afford the pure aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one.

Advanced Strategy: One-Pot Multicomponent Reactions (MCRs)

For rapid library synthesis and improved operational efficiency, multicomponent reactions (MCRs) provide an elegant solution. These reactions combine three or more starting materials in a single pot to form the product in a sequential, domino-like fashion, avoiding the isolation of intermediates.

Strategic Rationale

The primary advantage of MCRs is atom economy and efficiency. By telescoping multiple synthetic steps into a single operation, they reduce solvent waste, purification steps, and overall synthesis time. A notable example is a three-component reaction that yields highly substituted isoxazolo[5,4-d]pyrimidines with excellent regioselectivity.[1]

MCR A Aryl Isothiocyanate D Highly Substituted Isoxazolo[5,4-d]pyrimidine A->D One-Pot Reaction High Regioselectivity B Pyrimidine Derivative B->D One-Pot Reaction High Regioselectivity C Hydroxylamine Hydrochloride C->D One-Pot Reaction High Regioselectivity

Figure 2. Conceptual overview of a one-pot multicomponent reaction (MCR).

Key Functionalization: Synthesis of 4-Amino Derivatives

Many biologically active isoxazolo[5,4-d]pyrimidines feature an amino or substituted amine moiety at the C4 position.[1] A robust and versatile method to introduce this functionality is via a 4-chloro intermediate.

Causality and Strategic Rationale

The 4-chloro-isoxazolo[5,4-d]pyrimidine is an excellent electrophile. The chlorine atom at the C4 position is readily displaced by a wide variety of nucleophiles, particularly primary and secondary amines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of late-stage functionalization, allowing for the introduction of diverse chemical functionalities to explore the chemical space around the core scaffold.

Application Protocol 2: Synthesis of 4-Amino-isoxazolo[5,4-d]pyrimidines

This protocol outlines the two-step procedure starting from the isoxazolo[5,4-d]pyrimidin-4(5H)-one.

Materials and Reagents
  • Isoxazolo[5,4-d]pyrimidin-4(5H)-one (starting material)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Primary or secondary amine of choice (R²-NH₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

Step-by-Step Methodology

Part A: Synthesis of the 4-Chloro Intermediate

  • Reaction Setup: In a round-bottom flask, add the isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 equivalent).

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The 4-chloro product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Part B: Nucleophilic Substitution with Amines

  • Reaction Setup: Dissolve the 4-chloro-isoxazolo[5,4-d]pyrimidine (1.0 equivalent) in a suitable solvent like DCM or THF.

  • Amine Addition: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA, 2.0 equivalents) to the solution. The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).

  • Workup and Purification: Once complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-isoxazolo[5,4-d]pyrimidine derivative.

Comparative Summary of Synthetic Routes

Synthetic StrategyKey PrecursorKey ReagentsAdvantagesDisadvantagesTypical Yields
Pyrimidine Annulation 5-Aminoisoxazole-4-carboxamideTriethyl orthoformate, FormamideHighly versatile, good regiocontrol, scalableMulti-step processGood to Excellent
MCR (One-Pot) Aryl isothiocyanate, Pyrimidine, HydroxylamineVariesHigh efficiency, atom economy, rapid library synthesisSubstrate scope can be limited, optimization requiredModerate to Good
Via 4-Chloro Intermediate Isoxazolo[5,4-d]pyrimidin-4(5H)-onePOCl₃, AminesExcellent for late-stage diversification, broad amine scopeRequires an additional chlorination stepGood to Excellent

Expert Insight: The Potential for Dimroth Rearrangement

In the synthesis of fused pyrimidine systems, chemists must be aware of the possibility of a Dimroth rearrangement.[6][7] This is an isomerization reaction where endocyclic and exocyclic nitrogen atoms exchange places through a ring-opening and ring-closure mechanism.[6] While not always common for the isoxazolo[5,4-d]pyrimidine core itself, related systems like[1][4][8]triazolo[4,3-c]pyrimidines are known to rearrange to their more thermodynamically stable[1][4][8]triazolo[1,5-c] isomers, often catalyzed by acid or base.[7][9][10]

Why this matters: If reaction conditions (e.g., prolonged heating in acidic or basic media) are harsh, or if certain intermediates are formed, an unexpected rearrangement could lead to an isomeric product. This underscores the importance of rigorous structural characterization (e.g., using 2D NMR techniques) to confirm the final structure, especially when developing novel synthetic routes or exploring unconventional reaction conditions.

References

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021). Molecules, 26(6), 1638. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020). Molecules, 25(21), 5104. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules, 28(14), 5396. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Pharmaceuticals, 15(10), 1215. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed. [Link]

  • An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. ResearchGate. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. (2004). Bioorganic & Medicinal Chemistry, 12(1), 265-272. [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][4][8]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journal of Organic Chemistry, 9, 2432-2439. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds, 57(5), 449-464. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Preprints.org. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5621. [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. (2022). Journal of Medicinal Chemistry, 65(13), 9236-9261. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank, 2020(3), M1143. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020). Molecules, 25(21), 5104. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Future Journal of Pharmaceutical Sciences, 8, 35. [Link]

  • Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions. ResearchGate. [Link]

  • Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. (2017). Nature Communications, 8, 15270. [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. (2020). ACS Omega, 5(30), 18874-18885. [Link]

Sources

Application Note: A Strategic Workflow for Evaluating the In Vitro Anticancer Activity of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazolo[5,4-d]pyrimidine scaffold is a heterocyclic system of significant interest in medicinal chemistry. Its structural resemblance to natural purine bases allows it to function as a potential antimetabolite, interfering with the synthesis of nucleic acids and other critical cellular processes.[1] This structural motif has been identified as a valuable framework for the design of novel anticancer therapies.[2][3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including the inhibition of key enzymes and signaling pathways implicated in carcinogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the anti-apoptotic protein BCL-2.[2][4][5] Furthermore, the isoxazole moiety itself is a component of various compounds known to induce apoptosis and inhibit critical cancer-related pathways.[6]

This application note provides a comprehensive, multi-tiered strategy for the in vitro evaluation of a specific derivative, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. The described workflow is designed to move logically from broad cytotoxicity screening to detailed mechanistic studies, enabling researchers to build a thorough profile of the compound's anticancer potential. We will detail the rationale behind each experimental choice and provide robust, self-validating protocols for assessing cytotoxicity, apoptosis induction, cell cycle disruption, and impact on key signaling proteins.

PART 1: Strategic Experimental Workflow

A systematic approach is critical to efficiently characterize a novel compound. The proposed workflow begins with a primary assay to determine general cytotoxicity and establish a working concentration range. Positive results then trigger a cascade of secondary, more specific assays to elucidate the mechanism of action (MoA).

The causality behind this tiered approach is resource optimization and logical deduction. It is inefficient to perform complex mechanistic studies on a compound that lacks basic cytotoxic activity. By confirming a cytotoxic effect first, subsequent experiments into how the cells are dying become justified and can be designed around the effective dose range (e.g., the IC₅₀ value) determined in the primary screen.

G cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Tertiary MoA Confirmation A MTT Cell Viability Assay Determine IC₅₀ on Multiple Cancer Cell Lines B Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) A->B If Cytotoxic C Cell Cycle Analysis (Propidium Iodide Staining) A->C If Cytotoxic D Western Blot Analysis (Apoptosis & Cell Cycle Pathway Markers) B->D To Confirm Mechanism C->D To Confirm Mechanism

Caption: Tiered experimental workflow for characterizing anticancer activity.

PART 2: Primary Screening - Cell Viability and Cytotoxicity

The initial step is to assess the compound's general effect on cell viability and proliferation. The MTT assay is a robust, widely used colorimetric method for this purpose.[7]

Principle of the MTT Assay The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells. The resulting formazan is solubilized, and its concentration, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[8]

Protocol 2.1: MTT Assay for IC₅₀ Determination

Materials and Reagents

  • 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (Test Compound)

  • Selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile microplates.[9]

  • Multi-channel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and viability check (e.g., using Trypan Blue). Dilute the cells in complete medium and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[10]

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C with 5% CO₂.[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11] Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

  • Calculate Percent Viability:

    • Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

  • Determine IC₅₀: Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Representative Data for IC₅₀ Values (µM) of Test Compound

Cell Line Type IC₅₀ (µM) after 48h Selectivity Index (SI)*
MCF-7 Breast Cancer Value Value
A549 Lung Cancer Value Value
HT29 Colon Cancer Value Value
HEK293 Normal Kidney Value N/A

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

PART 3: Mechanistic Insight - Apoptosis Induction

If the compound demonstrates cytotoxicity, the next critical question is whether it induces programmed cell death (apoptosis) or causes cell injury and lysis (necrosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation.[12]

Principle of the Annexin V/PI Assay In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS in the presence of Ca²⁺.[12] By conjugating Annexin V to a fluorochrome (e.g., FITC), apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[14] This dual staining allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI-: Live, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic/necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely observed).

Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining

Materials and Reagents

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative (vehicle) control.

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the test compound (at its IC₅₀) and controls. After incubation, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Acquire data using appropriate laser and filter settings for FITC (FL1 channel) and PI (FL2 or FL3 channel).

Data Analysis and Presentation The flow cytometer software is used to generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Gates are set based on unstained and single-stained controls to define the four quadrants representing the different cell populations.

Table 2: Representative Data for Apoptosis Assay

Treatment % Viable Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2)
Vehicle Control Value Value Value
Test Compound (IC₅₀) Value Value Value

| Positive Control | Value | Value | Value |

PART 4: Mechanistic Insight - Cell Cycle Perturbation

Many anticancer agents function by interrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis.[16] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) and flow cytometry can reveal the percentage of cells in each phase (G0/G1, S, and G2/M).[17]

Principle of Cell Cycle Analysis PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[18] Cells in the G2 (pre-mitotic) or M (mitotic) phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N). Cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[19] By fixing cells to make them permeable to the dye and treating with RNase to prevent staining of double-stranded RNA, a histogram of fluorescence intensity versus cell count can be generated, showing distinct peaks for G0/G1 and G2/M, with the S phase in between.[18]

Protocol 4.1: Cell Cycle Analysis by PI Staining

Materials and Reagents

  • Cells treated with the test compound at its IC₅₀ concentration for 24 hours.

  • Cold 70% ethanol

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18]

  • Flow cytometer

Step-by-Step Methodology

  • Cell Harvesting: Treat and harvest cells as described in the apoptosis protocol (Protocol 3.1, Step 1).

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for preventing cell clumping.[18] Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells (850 x g for 5 minutes) and discard the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel and collect data for at least 10,000 events per sample. Use gating strategies to exclude doublets and debris.[19]

Data Analysis and Presentation Specialized software (e.g., ModFit LT, FlowJo) is used to analyze the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Representative Data for Cell Cycle Distribution

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control Value Value Value

| Test Compound (IC₅₀) | Value | Value | Value |

PART 5: Target Identification - Signaling Pathway Analysis

The final step connects the observed cellular effects (apoptosis, cell cycle arrest) to specific molecular events. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20][21] This allows for the investigation of the compound's effect on key regulatory proteins.

Rationale for Target Selection Based on the results of the secondary assays and the known activities of related isoxazolopyrimidine compounds, we can form a hypothesis. For example, if the compound induces apoptosis, we would investigate proteins in the apoptotic pathway. If it causes G2/M arrest, we would examine proteins that regulate that checkpoint. Given that related compounds target BCL-2 and VEGFR-2, investigating downstream effectors of these pathways is a logical starting point.[2][5]

G compound 3-Methyl-5H-isoxazolo [5,4-d]pyrimidin-4-one bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition? bax Bax (Pro-apoptotic) bcl2->bax Inhibits cyto_c Cytochrome c Release bax->cyto_c Promotes cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothetical pathway of apoptosis induction via Bcl-2 inhibition.

Protocol 5.1: Western Blot Analysis of Apoptosis and Cell Cycle Markers

Materials and Reagents

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin B1, anti-p-Cdc2, and anti-β-actin as a loading control)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22] Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control (β-actin) to compare protein expression levels across different treatments.

Conclusion

This application note outlines a structured, hypothesis-driven workflow to thoroughly assess the in vitro anticancer potential of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine not only if the compound is active, but also begin to understand how it exerts its effects at a cellular and molecular level. The provided protocols are robust and include critical controls to ensure data integrity and reproducibility, forming a solid foundation for further preclinical development.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Nowak, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Kumar, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Szabó, M., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Riss, T., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Kim, K., & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • YouTube. (2025). 20 Medicine of the week: Osimertinib. YouTube. [Link]

  • Whitehead, K., & Kopechek, J. (2025). Western Blot: Principles, Procedures, and Clinical Applications. National Institutes of Health. [Link]

  • van Meerloo, J., et al. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • YouTube. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. [Link]

  • Riss, T., & Moravec, R. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]

  • Riss, T., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Antal, I. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

Sources

Kinase inhibition assay using 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

A Luminescence-Based High-Throughput Assay for Profiling 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one as a Kinase Inhibitor

Abstract

The isoxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets.[1][2] This application note provides a detailed protocol for evaluating the inhibitory potential of a representative member of this class, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, against protein kinases. We present a robust, luminescence-based biochemical assay amenable to high-throughput screening (HTS). The protocol details the principles of the assay, step-by-step procedures for determining inhibitor potency (IC50), and guidelines for ensuring data quality and reproducibility through validation metrics like the Z'-factor. The methodologies described herein are broadly applicable for screening other small molecules against a wide array of kinases.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5] A significant portion of clinically approved cancer drugs are small-molecule kinase inhibitors, many of which function by competing with ATP for binding to the kinase's active site.[6][7][8]

The compound 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one belongs to the isoxazolo[5,4-d]pyrimidine class. Derivatives of this scaffold have been identified as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[9][10] This precedent strongly suggests that other compounds sharing this core structure may also exhibit kinase inhibitory activity. Therefore, a reliable and efficient method is required to screen and characterize the inhibitory profile of such compounds.

This guide focuses on a luminescence-based kinase assay, a widely adopted method in drug discovery for its simplicity, sensitivity, and scalability.[11] These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[12][13] The remaining ATP is used by a luciferase enzyme to generate a light signal, which is inversely proportional to kinase activity.[3][14][15]

Assay Principle: The Kinase-Glo® Platform

The protocol described utilizes a "glow-type" luminescent assay, such as the Kinase-Glo® platform, which measures the amount of ATP remaining after a kinase reaction.[12][14]

The process involves two key steps:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated together. If the test compound is an inhibitor, it will reduce the rate of ATP consumption.

  • Signal Detection: The Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to produce a stable luminescent signal.

The resulting relationship is straightforward:

  • High Kinase Activity → High ATP Consumption → Low Luminescence

  • Low Kinase Activity (Inhibition) → Low ATP Consumption → High Luminescence

This homogeneous "add-mix-read" format is ideal for HTS, as it minimizes liquid handling steps and does not require separation of reaction components.[14]

Assay Validation: Ensuring Robustness and Reliability

Before screening compounds, it is crucial to validate the assay to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17][18]

The Z'-factor is calculated using the signals from positive and negative controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., no inhibitor, maximum kinase activity, low luminescence)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., no kinase or a potent known inhibitor, minimum kinase activity, high luminescence)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay has a large separation between controls and low variability.[17][18][19]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to small variations.[18][19]
< 0PoorThe signal from the controls overlaps, making the assay unsuitable for screening.[17][19]

A well-optimized assay should consistently yield a Z'-factor of 0.5 or higher.[16][19]

Experimental Protocols

This section provides a step-by-step guide for performing a biochemical kinase inhibition assay. As a representative example, we will use a generic tyrosine kinase (e.g., VEGFR2) and a poly-peptide substrate.

Materials and Reagents
  • Kinase: Recombinant human kinase (e.g., VEGFR2), stored at -80°C.

  • Substrate: Suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Test Compound: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, dissolved in 100% DMSO to create a 10 mM stock solution.

  • ATP: 10 mM stock solution in water, stored at -20°C.

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Sunitinib for VEGFR2).

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer capable of reading 384-well plates.

Workflow Overview

The following diagram illustrates the overall experimental workflow for determining the IC50 of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Compound Serial Dilutions in DMSO prep_reagents Prepare Kinase, Substrate, and ATP Working Solutions add_compound Dispense Compound Dilutions to 384-well Plate prep_reagents->add_compound add_kinase Add Kinase Solution to Plate add_compound->add_kinase incubate1 Incubate (Pre-incubation) ~15 min at RT add_kinase->incubate1 add_atp Initiate Reaction: Add ATP/Substrate Mix incubate1->add_atp incubate2 Incubate (Kinase Reaction) ~60 min at RT add_atp->incubate2 add_detection Add Kinase-Glo® Reagent incubate2->add_detection incubate3 Incubate (Signal Stabilization) ~10 min at RT add_detection->incubate3 read_lum Read Luminescence incubate3->read_lum analyze_data Analyze Data: Calculate % Inhibition & IC50 read_lum->analyze_data

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol for IC50 Determination
  • Compound Plate Preparation:

    • Create a serial dilution series of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration.

    • Dispense a small volume (e.g., 0.5 µL) of the DMSO dilutions into the wells of a 384-well assay plate.

    • Include wells with DMSO only for the positive control (0% inhibition) and wells with a saturating concentration of the control inhibitor for the negative control (100% inhibition).

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase in assay buffer. The final concentration of the kinase needs to be optimized to consume approximately 50-80% of the initial ATP during the reaction time.[15]

    • Add the kinase solution (e.g., 10 µL) to each well of the compound plate.

    • Mix by shaking the plate gently for 1 minute.

    • Pre-incubate the plate at room temperature for 15-30 minutes. This allows the compound to bind to the kinase before the reaction starts.[20]

  • Initiation of Kinase Reaction:

    • Prepare a master mix containing ATP and the substrate in the assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding the ATP/substrate mix (e.g., 10 µL) to all wells.

    • Mix the plate by shaking for 1 minute.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The plate should be covered to prevent evaporation.

  • Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the reaction volume in the well (e.g., 20 µL) to all wells to stop the kinase reaction and initiate the luminescence signal.[12][14]

    • Mix the plate on a shaker for 2 minutes to ensure homogeneity.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[14]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) is converted to percent inhibition using the following formula:

    % Inhibition = 100 * (RLUtest - RLUpos) / (RLUneg - RLUpos)

    Where:

    • RLUtest = RLU from a well with the test compound.

    • RLUpos = Average RLU from the positive control wells (0% inhibition, DMSO only).

    • RLUneg = Average RLU from the negative control wells (100% inhibition).

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.[21][22]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[23]

    • The IC50 is determined from the fitted curve.

Example Data Presentation
Compound Conc. [µM]Avg. RLU% Inhibition
100 (Control Inhibitor)98,500100.0%
3015,6008.9%
1028,90023.9%
3.345,70042.6%
1.168,20067.5%
0.3785,10086.4%
0.1294,30096.8%
0.0497,90099.8%
0.0198,200100.1%
0 (DMSO Control)10,5000.0%

Note: Data are illustrative. In this inverse assay format, lower RLU corresponds to higher kinase activity.

Mechanism of Action: ATP Competition

The isoxazolo[5,4-d]pyrimidine core is structurally similar to purine bases, suggesting a likely mechanism of action is competition with ATP for the kinase's nucleotide-binding pocket.[9] This is the most common mechanism for small-molecule kinase inhibitors.[6][24][25]

The following diagram illustrates the principle of ATP-competitive inhibition.

G cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_Active Kinase ATP Site Substrate Site Phospho_Substrate P-Substrate Kinase_Active->Phospho_Substrate Phosphorylation ADP ADP Kinase_Active->ADP ATP ATP ATP->Kinase_Active:f1 Substrate Substrate Substrate->Kinase_Active:f2 Kinase_Inhibited Kinase ATP Site Substrate Site No_Reaction No Reaction Kinase_Inhibited->No_Reaction Inhibitor 3-Methyl-5H-isoxazolo [5,4-d]pyrimidin-4-one Inhibitor->Kinase_Inhibited:f1 Binds to ATP Site

Sources

Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for the Evaluation of Isoxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Therapeutic Promise of Isoxazolo[5,4-d]pyrimidines

The isoxazolo[5,4-d]pyrimidine scaffold represents a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Structurally, they are purine analogs, where an oxazole ring replaces the imidazole ring of the natural purine base.[1][2] This structural similarity allows them to act as antimetabolites or competitive inhibitors for enzymes and receptors that recognize purines, leading to a broad spectrum of biological activities.[2]

Pre-clinical research has identified isoxazolo[5,4-d]pyrimidine derivatives as potent modulators of various cellular targets. They have been shown to inhibit critical enzymes involved in carcinogenesis and inflammation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinases (JAK1/JAK2), Aurora A kinase, and adenosine kinase.[3] Furthermore, some derivatives can trigger programmed cell death by activating the caspase cascade or function as antagonists for adenosine receptors.[4][5] This diverse range of mechanisms confers upon them significant potential as anticancer, anti-angiogenic, immunosuppressive, and antiviral agents.[1][6]

Given this therapeutic potential, a robust and systematic approach to evaluating their cellular effects is paramount. This guide provides a suite of validated, cell-based assays designed to comprehensively characterize the activity of novel isoxazolo[5,4-d]pyrimidine derivatives. We will move from broad assessments of cytotoxicity to specific investigations of the underlying mechanisms of action, providing not just protocols, but the scientific rationale behind each experimental choice.

II. Foundational Screening: Assessing Impact on Cell Viability and Proliferation

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These foundational assays provide a quantitative measure of a compound's potency (e.g., IC50 or GI50) and are essential for guiding subsequent mechanistic studies.

A. Cell Viability Assessment via MTT Assay

Scientific Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its reliability, high-throughput compatibility, and sensitivity in determining cytotoxic effects.[7]

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Isoxazolopyrimidine Derivatives seed->treat add_mtt 3. Add MTT Reagent treat->add_mtt incubate 4. Incubate (2-4 hours) add_mtt->incubate solubilize 5. Solubilize Formazan Crystals incubate->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate % Viability & IC50 read->calculate

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate adherent or suspension cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the isoxazolo[5,4-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. It is crucial to protect the plate from light during this step. Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9] Pipette up and down to ensure complete dissolution of the formazan.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure all crystals are dissolved.[10] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Viability
Control01.250100%
Derivative X0.11.21096.8%
10.98078.4%
100.63050.4%
1000.15012.0%
IC50 ~9.8 µM
B. Cell Proliferation Assessment via BrdU Incorporation Assay

Scientific Rationale: While the MTT assay measures metabolic activity, the BrdU assay directly quantifies DNA synthesis, providing a more specific measure of cell proliferation. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine.[11] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12] Incorporated BrdU is then detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells.[13] This assay is crucial for distinguishing between cytotoxic (cell-killing) and cytostatic (proliferation-inhibiting) effects.

Detailed Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for the remaining time.

  • Fixation and Denaturation: Aspirate the medium and wash the cells with PBS. Add 100 µL of a fixative/denaturing solution (e.g., acid-based) to each well.[14] Incubate for 30 minutes at room temperature. This step is critical as it fixes the cells and denatures the DNA, exposing the incorporated BrdU for antibody binding.

  • Antibody Incubation: Aspirate the fixative solution and wash the plate three times with a wash buffer. Add 100 µL of diluted anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well. Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Aspirate the antibody solution and wash the plate thoroughly. Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until a color change is apparent (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the GI50 (the concentration that inhibits 50% of cell growth).

III. Mechanistic Elucidation: Apoptosis vs. Necrosis

Once a compound is confirmed to reduce cell viability, the next logical question is how the cells are dying. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is critical.

Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: This flow cytometry-based assay is the gold standard for distinguishing apoptotic and necrotic cells.[15] In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised. By using these two stains together, we can differentiate four cell populations:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely observed).

Experimental Workflow Diagram:

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_acq Acquisition & Analysis treat 1. Treat Cells with Compound harvest 2. Harvest & Wash Cells treat->harvest resuspend 3. Resuspend in Binding Buffer harvest->resuspend add_stains 4. Add Annexin V-FITC & PI resuspend->add_stains incubate 5. Incubate (15 min, Dark) add_stains->incubate acquire 6. Analyze by Flow Cytometry incubate->acquire quantify 7. Quantify Cell Populations acquire->quantify

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazolo[5,4-d]pyrimidine derivative at its IC50 concentration (and 2x IC50) for a relevant time point (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin briefly and combine with the supernatant. Centrifuge the cell suspension and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

Data Presentation:

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.2%2.1%1.5%
Derivative X (IC50)45.8%35.5%16.3%
Staurosporine15.3%60.1%22.4%

IV. Target Engagement and Signaling Pathway Analysis

Given that isoxazolo[5,4-d]pyrimidines are known to inhibit various kinases, it is essential to investigate their impact on key intracellular signaling pathways.[1][3] Assays can range from broad, activity-based screens to specific analysis of protein phosphorylation.

A. Kinase Activity Profiling (Luminescence-Based Assays)

Scientific Rationale: To screen for kinase inhibition, luminescence-based assays such as Kinase-Glo® or ADP-Glo® provide a rapid, sensitive, and high-throughput method.[17][18]

  • Kinase-Glo®: This assay quantifies the amount of ATP remaining in a reaction after a kinase has phosphorylated its substrate.[18] A luminescent signal is generated by luciferase, which uses the remaining ATP. Therefore, a high signal indicates low kinase activity (inhibition).[19]

  • ADP-Glo®: This assay measures the amount of ADP produced during the kinase reaction.[20] The ADP is converted back to ATP, which then drives a luciferase reaction. Here, a high signal indicates high kinase activity, and inhibition is seen as a signal decrease.[21]

These assays are invaluable for initial screening against a panel of kinases to identify primary targets.

Signaling Pathway Diagram: Generic Kinase Inhibition

Kinase_Inhibition cluster_reaction Kinase Reaction cluster_detection Detection Method ATP ATP Kinase Kinase Enzyme ATP->Kinase KinaseGlo Kinase-Glo® (Measures remaining ATP) ATP->KinaseGlo Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ADPGlo ADP-Glo® (Measures produced ADP) ADP->ADPGlo Inhibitor Isoxazolopyrimidine Derivative Inhibitor->Kinase Inhibition

Caption: Principle of luminescence-based kinase activity assays.

Protocol Outline: Luminescence-Based Kinase Assay

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the isoxazolo[5,4-d]pyrimidine derivatives at various concentrations.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the appropriate detection reagent (e.g., Kinase-Glo® or ADP-Glo® reagent).

  • Signal Measurement: After a short incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value against the specific kinase.

B. Cellular Pathway Modulation: Western Blot Analysis of PI3K/Akt and MAPK Pathways

Scientific Rationale: To confirm that a compound inhibits a specific kinase within a cellular context, Western blotting is the definitive method.[22][23] This technique allows for the detection of changes in the phosphorylation status of key proteins within a signaling cascade. The PI3K/Akt and MAPK pathways are central to cell proliferation, survival, and differentiation and are frequently dysregulated in cancer, making them key pathways to investigate.[24][25] By using phospho-specific antibodies, one can directly visualize the on-target effect of a kinase inhibitor.[26]

Signaling Pathway Diagram: PI3K/Akt and MAPK Cascades

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK1 RTK PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 mTOR mTORC1 PIP3->mTOR via mTORC2 Akt Akt PDK1->Akt pThr308 Proliferation1 Cell Survival & Proliferation Akt->Proliferation1 mTOR->Akt pSer473 RTK2 RTK Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation2 Gene Expression & Differentiation ERK->Proliferation2 Inhibitor Isoxazolopyrimidine Derivative Inhibitor->PI3K e.g., PI3K inhibition Inhibitor->Raf e.g., Raf inhibition

Caption: Simplified overview of the PI3K/Akt and MAPK signaling pathways.

Detailed Protocol: Western Blot Analysis

  • Cell Lysis: Plate and treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total Akt, total ERK) or a housekeeping protein like GAPDH or β-actin.[22]

V. Conclusion

The systematic application of the cell-based assays detailed in this guide provides a powerful framework for the comprehensive evaluation of isoxazolo[5,4-d]pyrimidine derivatives. By progressing from broad phenotypic screens of viability and proliferation to targeted mechanistic studies of apoptosis and signal transduction, researchers can efficiently identify lead candidates, elucidate their mechanisms of action, and build a robust data package to support further preclinical and clinical development. Each protocol is designed as a self-validating system, with internal controls and clear endpoints, ensuring data integrity and reproducibility.

References

  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • News-Medical-Life-Sciences. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • Molecules. (2020, August 4). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2009, February 4). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The detection of MAPK signaling. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • SpringerLink. (2022, June 15). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Retrieved from [Link]

  • Rockland. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Biocompare. (2007, September 5). BrdU Cell Proliferation Assay From Calbiochem. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system recognized for its diverse pharmacological activities, including potential as an antithrombotic agent by inhibiting Factor Xa (FXa).[1] This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one with its target proteins. We move beyond a simple list of steps to explain the causality behind critical experimental choices, ensuring a robust and reproducible computational workflow. The protocol is grounded in authoritative methodologies and leverages widely accessible software to predict the binding affinity and interaction patterns of the ligand within the protein's active site.

Introduction: The Rationale for Docking

Molecular docking is a cornerstone of structure-based drug design, providing invaluable insights into how a small molecule (ligand) might physically interact with a macromolecular target, typically a protein.[2] The primary objectives are to predict the preferred orientation of the ligand when bound to the receptor and to estimate the strength of this interaction, often expressed as a binding energy score.[3]

The ligand of interest, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, belongs to a class of compounds that have demonstrated significant biological activity. Specifically, derivatives of this scaffold have been designed and synthesized as potent Factor Xa inhibitors, which are critical in the management of thrombotic diseases.[1] By understanding the specific atomic-level interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that govern the binding of this molecule, we can rationally design novel derivatives with improved potency and selectivity. This guide will use human Factor Xa as the exemplary target protein to illustrate a complete and validated docking protocol.

The Computational Workflow: A Conceptual Overview

A successful molecular docking study is a multi-stage process where the integrity of each step is paramount to the validity of the final results. The process is not merely a "black box" simulation; it requires careful preparation of both the ligand and the protein, thoughtful definition of the search space, and critical analysis of the output.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (PDB Cleanup, Add Hydrogens) protein_prep->grid_gen docking Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking results_analysis Results Analysis (Binding Energy, Poses) docking->results_analysis visualization Interaction Visualization (2D & 3D Plots) results_analysis->visualization

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Protocol: Ligand Preparation

The goal of ligand preparation is to generate a realistic, low-energy 3D conformation of the molecule with correct atom types and charges, making it suitable for docking.[2][4]

Rationale: Docking algorithms work with 3D coordinates. Starting with a 2D structure or an unoptimized 3D model can lead to inaccurate results. Energy minimization ensures that the ligand's bond lengths, bond angles, and torsion angles are in a physically realistic, low-energy state.[5]

Protocol:

  • Obtain 2D Structure:

    • Draw 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one using chemical drawing software like ChemDraw or MarvinSketch.

    • Alternatively, obtain the SMILES string from a database like PubChem and import it.

  • Convert to 3D and Energy Minimize:

    • Use software like Avogadro, UCSF Chimera, or the RDKit library in Python to convert the 2D structure into a 3D model.

    • Perform an initial geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step corrects unrealistic bond lengths and angles.[5]

  • Final Preparation for AutoDock:

    • Open the 3D structure in AutoDockTools (ADT).

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Ensure polar hydrogens are added. This is crucial as hydrogens are often omitted in 2D representations but are vital for forming hydrogen bonds.[6]

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. Partial atomic charges are necessary for calculating electrostatic interactions.[7]

    • Set Torsions: Go to Ligand -> Torsion Tree -> Detect Root. Then, define the rotatable bonds (Ligand -> Torsion Tree -> Choose Torsions). Allowing for ligand flexibility is a key feature of modern docking programs.[7]

    • Save as PDBQT: Save the prepared ligand file in the PDBQT format (Ligand -> Output -> Save as PDBQT). This format contains the 3D coordinates, partial charges, and atom type information required by AutoDock Vina.[8]

Detailed Protocol: Target Protein Preparation

Preparing the protein is often the most critical stage. The crystal structure obtained from the Protein Data Bank (PDB) is a static image and requires processing to be ready for a docking simulation.[5][9]

Rationale: PDB files often contain non-essential components like water molecules, co-factors, and multiple protein chains that can interfere with the docking process. Furthermore, they lack hydrogen atoms, which must be added to correctly model hydrogen bonding networks.

Target Selection: Human Factor Xa (PDB ID: 2W26). This structure is co-crystallized with a potent inhibitor, allowing us to validate our docking protocol by re-docking the native ligand.

Protocol:

  • Download PDB File:

    • Navigate to the RCSB Protein Data Bank (rcsb.org) and download the structure file for PDB ID 2W26.

  • Clean the Protein Structure (using UCSF Chimera or PyMOL):

    • Remove Unwanted Chains: The 2W26 structure contains two identical chains (A and B). For docking, we only need one. Delete chain B.[10]

    • Remove Water Molecules: Select and delete all water molecules (residue name HOH). While some water molecules can be critical for binding, they are typically removed in standard docking protocols unless there is specific evidence for their role.[5]

    • Separate Ligand and Receptor: Select the co-crystallized ligand and save it as a separate file. This will be used later for protocol validation. Then, delete it from the protein structure.

  • Prepare Receptor in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar Only".

    • Add Charges: Go to Edit -> Charges -> Add Kollman Charges. Kollman charges are generally preferred for proteins.

    • Merge Non-Polar Hydrogens: Go to Edit -> Hydrogens -> Merge Non-Polar. This simplifies the calculation by combining non-polar hydrogens with their adjacent carbon atoms.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a PDBQT file.

Detailed Protocol: Docking Simulation with AutoDock Vina

With the ligand and receptor prepared, the next step is to define the search space (the "grid box") and run the docking simulation.[11]

Rationale: The grid box defines the three-dimensional space within the receptor where the docking algorithm will attempt to place the ligand.[12] A well-defined grid box, centered on the known active site, focuses the computational effort and increases the chances of finding the correct binding pose. This is known as site-directed docking.

Protocol:

  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, go to Grid -> Grid Box.

    • Center the grid box on the active site. A reliable way to do this is to center it on the position of the co-crystallized ligand that was removed earlier. The active site of FXa is well-characterized, with key residues like Tyr99, Trp215, and the S1 pocket.[1]

    • Adjust the dimensions of the box to ensure it is large enough to accommodate the entire ligand in any orientation, typically with a 4-5 Å buffer around it. For 2W26, a box size of 25 x 25 x 25 Å is a good starting point.

    • Note the coordinates for the center of the box and its dimensions (number of points in x, y, z).

  • Create a Configuration File:

    • Create a text file named config.txt. This file tells AutoDock Vina where to find the input files and where to perform the search.

  • Run AutoDock Vina:

    • Open a command line or terminal.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, config.txt) and the Vina executable.

    • Execute the following command: ./vina --config config.txt --log log.txt

Analysis and Visualization of Docking Results

The output from Vina is a PDBQT file containing multiple predicted binding poses, ranked by their binding affinity scores. Critical analysis is required to interpret these results meaningfully.[13][14]

Rationale: The top-ranked pose with the most negative binding energy is theoretically the most favorable.[3] However, it is essential to visually inspect this pose to ensure it makes chemical sense (e.g., hydrogen bonds are formed correctly, no steric clashes). The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a known ligand is a key metric for validating the protocol.[15]

Protocol:

  • Analyze the Log File:

    • Open log.txt. It contains a table of the top binding poses (usually 9) with their corresponding binding affinities (in kcal/mol). The lower (more negative) the energy, the stronger the predicted binding.[16][17]

  • Visualize the Docked Poses:

    • Open the receptor PDBQT file (protein.pdbqt) and the results file (docking_results.pdbqt) in a molecular visualization tool like PyMOL or UCSF Chimera.[18][19]

    • Examine the top-ranked pose. Look for key interactions. For FXa, we expect to see interactions with residues in the S1 and S4 pockets. The pyrimidone ring of the ligand may form a π-π interaction with Tyr99.[1]

  • Generate Interaction Diagrams:

    • Use a tool like PoseView or the Protein-Ligand Interaction Profiler (PLIP) to generate a 2D diagram of the interactions.[20] This provides a clear, publication-quality summary of all hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein residues.

Data Presentation:

The results of a docking study are best summarized in a table.

Pose RankBinding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting Residues (Interaction Type)
1-8.50.58Tyr99 (π-π), Trp215 (H-bond), Ser214 (H-bond), Gly216 (H-bond)
2-8.20.95Tyr99 (π-π), Trp215 (H-bond), Asp189 (Salt Bridge)
3-7.91.62Trp215 (H-bond), Gly216 (H-bond), Gln192 (H-bond)

Note: The above data is illustrative. Ki (inhibition constant) is estimated from the binding affinity and should be interpreted with caution.[13]

References

  • BenchChem. (2025).
  • Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. [Link]

  • Stierand, K., & Rarey, M. (2007). PoseView. bio.tools. [Link]

  • Jares-Erijman, E. A., & Jovin, T. M. (2006). Visualization of Protein Interactions in Living Cells. PMC - NIH. [Link]

  • Vázquez, S., et al. (2018). Visual Analysis of protein-ligand interactions. CORE. [Link]

  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. [Link]

  • DNASTAR. NovaDock Molecular Docking Software. [Link]

  • Kaggle. (2023). Protein And Ligand Preparation For Docking By Vina. [Link]

  • SAMSON. (2023). Zooming In On Protein-Ligand Interactions: How to Visualize Docking Results in SAMSON. [Link]

  • Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]

  • Sliwoski, G., et al. (2014). Survey of public domain software for docking simulations and virtual screening. PMC. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • University of Edinburgh. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Rizzo Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. [Link]

  • University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Dr. R. K. Broo. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial. [Link]

  • El-Gokha, A. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]

  • Pharmaceutical and Chemical Journal. (2025). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. [Link]

  • ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

  • Omics Logic. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

  • Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Pars Silico. (n.d.). Top 5 Protein-Protein Molecular Docking Softwares: A Comparative Analysis. [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box?. [Link]

  • MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]

  • PubMed Central. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. [Link]

  • Bioinformatics Dot Com. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Reddit. (2021). Which protein ligand docking software is the "best"?. [Link]

  • ACS Publications. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]

  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. [Link]

  • El-Hamouly, W. S., et al. (2006). Synthesis of new 4-aryl-isoxazolo[5,4-d]pyrimidin-6-one(thione) and 4-aryl. [Link]

  • PubMed. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. [Link]

  • MOLBASE. (n.d.). 3-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. [Link]

  • PubMed. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. [Link]

Sources

Application Note: The Isoxazolo[5,4-d]pyrimidin-4-one Scaffold as a Promising Platform for Novel Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] Its critical function is the conversion of prothrombin to thrombin, the final enzyme in the cascade responsible for fibrin clot formation.[2] Consequently, direct inhibition of FXa is a highly effective strategy for anticoagulant therapy, offering a more predictable anticoagulant response compared to traditional therapies like warfarin.[3][4] The quest for novel, potent, and selective FXa inhibitors is a cornerstone of modern drug discovery in thrombosis and related cardiovascular diseases.[1][4]

This application note introduces the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold as a novel and attractive framework for the design of potent direct Factor Xa inhibitors.[2] We will use 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one as a representative of this chemical class to discuss the underlying principles of its mechanism of action and provide detailed protocols for its evaluation as a Factor Xa inhibitor. Research has demonstrated that derivatives of this core structure can exhibit very strong FXa inhibitory activity, highlighting the potential of this scaffold in the development of next-generation antithrombotic agents.[2]

Mechanism of Action: Targeting a Critical Node in Coagulation

Direct Factor Xa inhibitors function by binding to the active site of the FXa enzyme, thereby preventing it from cleaving its substrate, prothrombin.[3] This action effectively blocks the amplification of the coagulation cascade, significantly reducing thrombin generation and subsequent fibrin clot formation.[2] Unlike indirect inhibitors which require a cofactor like antithrombin, direct inhibitors can neutralize both free FXa in the plasma and FXa that is already bound to the prothrombinase complex.[1]

Molecular docking studies on derivatives of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold have elucidated a putative binding mode within the FXa active site.[2] The key interactions observed include:

  • π-π Stacking: The pyrimidone ring of the scaffold forms a π-π stacking interaction with the phenyl ring of the amino acid Tyr99 in the S1 pocket of FXa.[2]

  • Hydrogen Bonding: The carbonyl group of the inhibitor forms crucial hydrogen bonds with Ser214 and Trp215, further anchoring the molecule in the active site.[2]

These interactions underscore the potential of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold as a high-affinity ligand for Factor Xa.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa Inhibitor Isoxazolo[5,4-d] pyrimidin-4-one Inhibitor->Xa Inhibition

Caption: The Coagulation Cascade and the point of Factor Xa inhibition.

Protocols for In Vitro Evaluation

The following protocols provide a framework for characterizing the inhibitory activity of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and its derivatives against Factor Xa.

Protocol 1: Chromogenic Factor Xa Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potential of a compound by measuring the residual activity of FXa after incubation with the inhibitor. The remaining active FXa cleaves a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the inhibitory activity.[5][6]

assay_workflow cluster_steps Assay Workflow A 1. Prepare Reagents (Buffer, FXa, Inhibitor, Substrate) B 2. Add FXa and Inhibitor to microplate wells A->B C 3. Pre-incubate (e.g., 30 min at RT) B->C D 4. Add Chromogenic Substrate C->D E 5. Incubate & Read (Absorbance at 405 nm) D->E F 6. Data Analysis (Calculate % Inhibition, Plot IC50 curve) E->F

Sources

Application Notes and Protocols: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one in Immunosuppressive Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Immunomodulation

The quest for selective and potent immunosuppressive agents remains a cornerstone of therapeutic development for autoimmune diseases and organ transplantation. The isoxazolo[5,4-d]pyrimidine scaffold has emerged as a promising chemotype, demonstrating a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This application note focuses on a specific derivative, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one , as a foundational structure for the discovery of novel immunosuppressive drugs. Its structural similarity to purine nucleobases suggests a potential role as an antimetabolite, interfering with the proliferation of rapidly dividing immune cells.[3][4] Furthermore, derivatives of the broader isoxazolo[5,4-d]pyrimidine class have shown immunomodulatory effects, indicating that this core structure is ripe for exploration in the context of immunosuppression.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the rationale, synthesis, and detailed protocols for evaluating the immunosuppressive potential of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and its analogs. The protocols are designed to be self-validating, with clear causality behind experimental choices, ensuring scientific integrity and reproducibility.

Rationale for Investigation

The therapeutic potential of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one as an immunosuppressant is supported by several lines of evidence from related compounds:

  • Inhibition of Immune Cell Proliferation: Derivatives of the closely related oxazolo[5,4-d]pyrimidine scaffold have been shown to strongly inhibit the proliferation of human peripheral blood lymphocytes.[4]

  • Modulation of Cytokine Production: Certain derivatives have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4]

  • Potential for Kinase Inhibition: The structural architecture of isoxazolo[5,4-d]pyrimidines is amenable to targeting key signaling kinases involved in immune activation, such as Janus kinases (JAKs).[1]

  • Early-Stage Immune Response Interference: Studies on related compounds suggest an effect on the early stages of the immune response, a critical window for therapeutic intervention.[5]

Synthesis of the Core Scaffold

A general and efficient method for the synthesis of the 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one core involves the cyclization of a 5-aminoisoxazole-4-carboxamide precursor with a suitable one-carbon source.[7] The following workflow outlines a typical synthetic route.

G cluster_synthesis Synthetic Workflow A 5-Amino-3-methylisoxazole- 4-carboxamide D Reflux A->D B Triethyl orthoformate B->D C Acetic Anhydride (Ac2O) C->D Solvent E 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one D->E G cluster_workflow In Vitro Screening Workflow Start Test Compound: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one Assay1 Cytotoxicity Assay (e.g., MTT on PBMCs) Start->Assay1 Decision1 Is the compound non-toxic at effective concentrations? Assay1->Decision1 Assay2 Lymphocyte Proliferation Assay (e.g., CFSE dilution) Decision2 Does the compound inhibit lymphocyte proliferation? Assay2->Decision2 Assay3 Cytokine Production Assay (e.g., ELISA for IL-2, TNF-α) Decision3 Does the compound modulate cytokine production? Assay3->Decision3 Decision1->Assay2 Yes Stop/Redesign Stop/Redesign Decision1->Stop/Redesign No Decision2->Assay3 Yes Decision2->Stop/Redesign No End Lead Candidate for Further In Vivo Studies Decision3->End Yes Decision3->Stop/Redesign No G cluster_pathway Potential Signaling Pathways Targeted by Isoxazolo[5,4-d]pyrimidines Receptor Cytokine Receptor / TCR JAK JAK Receptor->JAK PLC PLCγ Receptor->PLC STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Nucleus Gene Gene Transcription (IL-2, etc.) Nucleus->Gene Compound 3-Methyl-5H-isoxazolo [5,4-d]pyrimidin-4-one Compound->JAK Inhibition? Compound->Calcineurin Inhibition?

Sources

High-Throughput Screening of Isoxazolo[5,4-d]pyrimidine Libraries: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The isoxazolo[5,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purine bases allows it to act as a bioisostere, enabling interaction with a wide array of biological targets, including kinases, G protein-coupled receptors, and enzymes involved in immunomodulation.[1] This versatility has led to the exploration of isoxazolo[5,4-d]pyrimidine libraries in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Derivatives of this scaffold have demonstrated potent activity as Toll-like receptor 7 (TLR7) agonists, offering potential for antiviral and anticancer immunotherapies.[2] In oncology, they have been identified as inhibitors of key signaling molecules such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), playing a crucial role in angiogenesis.[1][3][4] Furthermore, isoxazolo[5,4-d]pyrimidine-based compounds have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of isoxazolo[5,4-d]pyrimidine libraries. We will delve into the critical aspects of assay development, provide detailed protocols for primary and secondary screening, and discuss the importance of robust data analysis and hit validation. Our focus is on providing not just the "how," but also the "why," grounding our recommendations in established scientific principles to ensure the successful identification of novel and potent modulators of therapeutically relevant targets.

I. Assay Development: The Foundation of a Successful HTS Campaign

The selection and optimization of an appropriate assay are paramount to the success of any HTS campaign. The choice of assay will be dictated by the biological target of interest. For isoxazolo[5,4-d]pyrimidine libraries, which have shown activity against diverse target classes, a variety of assay formats can be employed.

A. Considerations for Assay Selection
  • Target Class: The nature of the target will determine the fundamental assay principle. For example, kinase targets are amenable to assays that detect the phosphorylation of a substrate, while receptor agonists can be identified using cell-based reporter assays.

  • Assay Format: Both biochemical and cell-based assays have their merits.

    • Biochemical assays (e.g., enzyme activity assays) are often simpler to develop and less prone to compound interference. They are ideal for primary screening to identify direct inhibitors of a purified protein.

    • Cell-based assays provide a more physiologically relevant context, assessing a compound's activity within a living cell. They are crucial for identifying compounds that modulate a signaling pathway and for assessing cellular permeability and cytotoxicity.[6]

  • Detection Method: The choice of detection technology (e.g., fluorescence, luminescence, time-resolved fluorescence resonance energy transfer [TR-FRET]) will impact the sensitivity, throughput, and cost of the screen.[7]

B. Assay Miniaturization and Optimization

To be suitable for HTS, assays must be miniaturized to a 384- or 1536-well plate format to conserve reagents and compound stocks.[4] This process involves optimizing several parameters to ensure a robust and reproducible assay.

Table 1: Key Parameters for HTS Assay Optimization

ParameterRationale
Reagent Concentration Optimize concentrations of enzymes, substrates, and other critical reagents to achieve a stable and sensitive assay window.
Incubation Time Determine the optimal time for the reaction to proceed to ensure a sufficient signal-to-background ratio without reaching saturation.
Solvent Tolerance Assess the assay's tolerance to DMSO, the solvent in which compound libraries are typically stored.[4]
Signal Stability Ensure the assay signal is stable over the time required to read a full batch of plates.
C. Statistical Validation of Assay Performance

Before embarking on a full-scale HTS campaign, the assay's performance must be rigorously validated using statistical metrics. The Z'-factor is a widely accepted measure of the quality of an HTS assay.[8]

  • Z'-factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[4]

II. The High-Throughput Screening Workflow

A typical HTS campaign follows a well-defined workflow, from initial screening of the entire library to the confirmation and characterization of a small number of promising "hits."

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Primary_Screen Single-Concentration Screening of Isoxazolo[5,4-d]pyrimidine Library Hit_Identification Identification of Primary Hits Primary_Screen->Hit_Identification Data Analysis (e.g., % inhibition) Dose_Response Dose-Response Confirmation of Primary Hits Hit_Identification->Dose_Response Counter_Screens Counter-Screens to Eliminate False Positives Dose_Response->Counter_Screens Confirmed Hits Orthogonal_Assays Orthogonal & Mechanistic Assays Counter_Screens->Orthogonal_Assays Selectivity_Profiling Selectivity & Specificity Profiling Orthogonal_Assays->Selectivity_Profiling Validated Hits Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Prioritized Hits TLR7_Pathway cluster_cell HEK293 Reporter Cell TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Ligand Binding TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Signaling Cascade Reporter Reporter Gene (e.g., Luciferase) NFkB->Reporter Transcription Signal Light Signal Reporter->Signal Expression Compound Isoxazolo[5,4-d]pyrimidine (TLR7 Agonist) Compound->TLR7

Caption: Simplified signaling pathway for a TLR7 reporter assay.

Protocol: Cell-Based TLR7 Reporter Assay

Materials:

  • HEK-293 cells stably expressing human TLR7 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP). [9]* Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., Opti-MEM)

  • 384-well, clear-bottom, white plates

  • Isoxazolo[5,4-d]pyrimidine library

  • Positive control (known TLR7 agonist, e.g., R848)

  • Negative control (DMSO)

  • Luciferase detection reagent

Protocol:

  • Cell Plating: Seed the HEK-Blue™ hTLR7 cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Addition: Add the compounds from the isoxazolo[5,4-d]pyrimidine library to the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 6-24 hours) to allow for TLR7 activation and reporter gene expression.

  • Signal Detection: Add the luciferase detection reagent to the wells.

  • Signal Reading: Read the luminescence signal on a plate reader.

Hit Validation:

  • Counter-screen: Use the parental cell line that does not express TLR7 to identify compounds that activate the reporter gene through off-target effects.

  • Secondary Assays:

    • Measure the induction of downstream cytokines (e.g., IL-8 or TNF-α) in a more physiologically relevant cell type, such as human peripheral blood mononuclear cells (PBMCs).

    • Assess selectivity by testing hits against other TLRs (e.g., TLR8).

V. Conclusion

The isoxazolo[5,4-d]pyrimidine scaffold represents a rich source of novel therapeutic agents. A well-designed and rigorously executed HTS campaign is a powerful approach to unlocking the full potential of libraries based on this privileged structure. By carefully developing and validating assays, implementing a robust screening workflow, and diligently confirming and characterizing hits, researchers can significantly increase the probability of identifying high-quality lead compounds for progression into drug development programs. The principles and protocols outlined in this guide provide a solid framework for the successful high-throughput screening of isoxazolo[5,4-d]pyrimidine and other compound libraries.

References

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. [Link]

  • The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. PR Newswire. [Link]

  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. PubMed Central. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]

  • Secondary Screening vs. High-throughput. Beckman Coulter. [Link]

  • A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. PubMed. [Link]

  • Human TLR7 reporter HEK293 cells. InvivoGen. [Link]

  • AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. PubMed Central. [Link]

  • Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols to enhance reaction yields and purity.

Introduction

The isoxazolo[5,4-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in various therapeutic agents, including Factor Xa inhibitors and immunomodulators.[1][2] Achieving high yields of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is critical for efficient drug discovery and development pipelines. This guide addresses common challenges encountered during its synthesis, focusing on the critical cyclization step of the pyrimidine ring onto a pre-formed isoxazole intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one?

The most prevalent and adaptable synthesis involves a two-stage process. First is the construction of a 5-amino-3-methylisoxazole-4-carboxamide intermediate. This is followed by the cyclization of this intermediate with a one-carbon electrophile, such as triethyl orthoformate or formamide, to form the fused pyrimidine ring.[2][3]

Q2: How can I effectively monitor the progress of the final cyclization reaction?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The starting 5-aminoisoxazole-4-carboxamide is significantly more polar than the final cyclized product. A successful reaction will show the consumption of the lower Rf starting material spot and the appearance of a new, higher Rf product spot. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) is recommended.

Q3: Are there any major safety considerations for this synthesis?

Yes. When using reagents like acetic anhydride, thionyl chloride (for carboxamide synthesis), or sodium hydride, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic anhydride is corrosive and a lachrymator, while sodium hydride reacts violently with water.[2][4] Always quench reactions involving reactive hydrides carefully with a proton source like isopropanol before aqueous workup.

Synthesis Workflow Overview

The following diagram illustrates the typical synthetic pathway, highlighting the two key stages.

G cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2: Pyrimidine Ring Cyclization A Ethyl Acetoacetate + Hydroxylamine + Cyanoacetamide B 5-Amino-3-methylisoxazole -4-carboxamide A->B Multi-component Cyclization C 3-Methyl-5H-isoxazolo[5,4-d] pyrimidin-4-one B->C Triethyl Orthoformate, Acetic Anhydride, Reflux

Caption: General synthetic scheme for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured to address specific problems you may encounter during the synthesis.

Part A: Synthesis of 5-Amino-3-methylisoxazole-4-carboxamide (Intermediate)

Problem 1: Low yield of the isoxazole intermediate and presence of multiple byproducts.

  • Potential Cause 1: Purity of Starting Materials. Impurities in ethyl acetoacetate or cyanoacetamide can lead to competing side reactions, such as Knoevenagel or Aldol condensations.[5]

    • Solution: Ensure all starting materials are of high purity (>98%). If necessary, distill liquid reagents and recrystallize solid reagents before use.

  • Potential Cause 2: Suboptimal Base/Solvent System. The choice of base and solvent is critical for favoring the desired cyclization pathway. Using a strong base like sodium ethoxide is common, but its concentration and freshness are key.[6]

    • Solution: Prepare sodium ethoxide fresh in situ by reacting sodium metal with absolute ethanol under an inert atmosphere. This avoids issues with partially hydrolyzed or carbonated sodium ethoxide. Alternatively, using sodium hydride in an anhydrous solvent like DMF can improve yields by ensuring a completely anhydrous environment, which can be beneficial for this condensation.[2]

  • Potential Cause 3: Incorrect Reaction Temperature. The initial condensation and subsequent cyclization are temperature-sensitive. Running the reaction at too high a temperature can promote decomposition or the formation of undesired isomers.

    • Solution: Maintain strict temperature control. The initial addition of reagents should typically be performed at a lower temperature (0-10 °C) to control the initial exothermic reaction, followed by a period of reflux to drive the cyclization to completion.[3] Monitor the reaction by TLC to determine the optimal reflux time.

Part B: Cyclization to 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (Final Product)

Problem 2: The final cyclization reaction is slow, incomplete, or stalls.

  • Potential Cause 1: Insufficiently Anhydrous Conditions. The cyclization with triethyl orthoformate is a condensation reaction that releases ethanol. The presence of water can hydrolyze the orthoformate reagent and the reactive intermediates, preventing ring closure.

    • Solution: Use anhydrous solvents and reagents. Acetic anhydride is an excellent solvent for this step as it also acts as a powerful dehydrating agent, scavenging any trace amounts of water and driving the reaction forward.[2] Refluxing the 5-aminoisoxazole-4-carboxamide intermediate in a mixture of triethyl orthoformate and acetic anhydride is a highly effective method.[2]

  • Potential Cause 2: Suboptimal Cyclizing Agent. While triethyl orthoformate is common, its reactivity may not be sufficient for all substrates or conditions.

    • Solution: If triethyl orthoformate in acetic anhydride is ineffective, consider using formamide at a higher temperature (150-180 °C). Formamide can act as both the one-carbon source and the solvent. However, be aware that these higher temperatures can sometimes lead to degradation, so careful monitoring is essential.

  • Troubleshooting Workflow for Incomplete Cyclization

    G Start Low Conversion in Cyclization Step Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Temp_Time Have reflux time/temp been optimized? Check_Anhydrous->Check_Temp_Time Yes Action_Anhydrous Use Acetic Anhydride as solvent/dehydrating agent.[2] Check_Anhydrous->Action_Anhydrous No Change_Reagent Consider alternative cyclizing agent Check_Temp_Time->Change_Reagent Yes Action_Temp_Time Increase reflux time by 2-4 hours. Monitor hourly by TLC. Check_Temp_Time->Action_Temp_Time No Action_Reagent Try formamide at 160°C. Change_Reagent->Action_Reagent Success Yield Improved Action_Anhydrous->Success Action_Temp_Time->Success Action_Reagent->Success

Problem 3: The final product is difficult to purify and appears as an off-white or brownish solid.

  • Potential Cause 1: Thermal Degradation. Prolonged heating at high temperatures during cyclization or workup can cause the product to decompose, leading to colored impurities.

    • Solution: Minimize the time at reflux to the shortest duration necessary for complete conversion (as determined by TLC). After the reaction is complete, do not let the mixture cool slowly over many hours. Instead, proceed with the workup promptly.

  • Potential Cause 2: Incomplete Removal of Acetic Anhydride/Acidic Byproducts. Residual acetic acid or anhydride can contaminate the product.

    • Solution: After cooling the reaction mixture, the product often precipitates. Filter the solid and wash it thoroughly with a solvent that will dissolve the impurities but not the product. Cold ethanol or diethyl ether are often effective. If the product remains in solution, concentrate the mixture under reduced pressure and triturate the resulting residue with ether or recrystallize from a suitable solvent like ethanol or ethyl acetate. [7]

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methylisoxazole-4-carboxamide

[8]

  • To a solution of freshly prepared sodium ethoxide (from 1.1 eq. of sodium in absolute ethanol), add ethyl cyanoacetate (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acetoacetate (1.0 eq.) dropwise while maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of starting materials.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product (ethyl 5-amino-3-methylisoxazole-4-carboxylate).

  • Filter the solid, wash with cold water, and dry.

  • Hydrolyze the resulting ester to the carboxylic acid using aqueous NaOH.

  • Convert the carboxylic acid to the carboxamide via standard methods (e.g., activation with thionyl chloride followed by reaction with ammonia).

Protocol 2: Cyclization to 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

[2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-3-methylisoxazole-4-carboxamide (1.0 eq.) in acetic anhydride (5-10 volumes).

  • Add triethyl orthoformate (1.5-2.0 eq.) to the suspension.

  • Heat the reaction mixture to reflux (typically around 120-140°C) for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate precipitation.

  • Collect the precipitate by filtration.

  • Wash the solid cake sequentially with cold ethanol and then diethyl ether to remove residual acetic anhydride and other soluble impurities.

  • Dry the product under vacuum to yield 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one as a white or off-white solid.

Data Summary Table

The choice of cyclization conditions can significantly impact reaction time and yield. The following table summarizes common conditions.

Cyclizing AgentSolventTemperature (°C)Typical Time (h)Expected Yield (%)Reference
Triethyl OrthoformateAcetic Anhydride120-140 (Reflux)12-1860-85[2]
FormamideFormamide150-1804-850-75N/A
Diethoxymethyl AcetateToluene110 (Reflux)8-1255-70N/A

References

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9). Available at: [Link]

  • Knez, D., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules, 26(6), 1633. Available at: [Link]

  • ResearchGate. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • Wieckowska, A., et al. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. Available at: [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27196-27205. Available at: [Link]

  • ResearchGate. (2021). Synthetic procedure for the preparation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives. Available at: [Link]

  • Sun, Y., et al. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 848-852. Available at: [Link]

  • Grzybowska, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5613. Available at: [Link]

Sources

Technical Support Center: Isoxazolo[5,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine analog where the imidazole ring is substituted by an isoxazole.[1][2] Its derivatives have shown significant potential as anticancer agents, enzyme inhibitors, and antagonists for various signaling pathways.[1][3] However, the synthesis of this heterocyclic system is not without its challenges. This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis, grounded in mechanistic principles to empower researchers to not only solve problems but also understand their origins.

General Troubleshooting Workflow

Before diving into specific issues, it is crucial to have a systematic approach to troubleshooting. When an unexpected result occurs, such as a low yield or the presence of an unknown impurity, a logical diagnostic workflow can rapidly identify the root cause.

G cluster_0 Phase 1: Observation & Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Implementation & Verification A Problem Observed (e.g., Low Yield, Impurity) B Characterize Byproduct (TLC, LC-MS, NMR, IR) A->B C Identify Potential Side Reaction B->C D Consult Guide: - Hydrolysis - Dimerization - N-Oxide Formation - Other C->D E Implement Corrective Action (e.g., Adjust pH, Temp, Dilution) D->E F Monitor Reaction Progress E->F G Verify Product & Purity F->G G->C Impurity Persists H Success! G->H Purity OK I Re-evaluate

Caption: A systematic workflow for troubleshooting synthesis.

FAQs and Troubleshooting Guides

Category 1: Issues with Starting Materials & Intermediates
Question 1: My 5-aminoisoxazole starting material appears unstable and is degrading upon storage or under reaction conditions. What is causing this, and how can I prevent it?

Answer:

  • Plausible Cause: The 5-aminoisoxazole ring is susceptible to hydrolytic cleavage, particularly under acidic or strongly basic conditions.[4] The presence of moisture and acid can catalyze the ring-opening to form a cyanoacetamide derivative, which is an irreversible process that consumes your starting material.[4]

  • Mechanistic Insight: The isoxazole ring is a five-membered heterocycle with a relatively weak N-O bond. Protonation of the ring nitrogen under acidic conditions makes the C5 position highly electrophilic and susceptible to nucleophilic attack by water. This leads to ring opening and subsequent rearrangement.

  • Troubleshooting Protocol:

    • Storage: Store 5-aminoisoxazole derivatives under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like argon) and at reduced temperatures (0–4 °C) to minimize degradation.[5]

    • pH Control: When using acid-labile protecting groups (like Boc) on the amino function, their removal must be performed under carefully controlled acidic conditions.[5] Avoid strong, hot acids. If the subsequent cyclization step is acidic, consider adding the 5-aminoisoxazole to the reaction mixture at a lower temperature.

    • Reaction Setup: Ensure all glassware is thoroughly dried, and use anhydrous solvents for your reactions. If a reaction requires an aqueous workup, perform it quickly and at a low temperature to minimize the risk of hydrolysis.

Category 2: Problems During Pyrimidine Ring Formation

The most common method for forming the fused pyrimidine ring involves the reaction of a 5-aminoisoxazole with a 1,3-dielectrophile synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with an amine.[6][7]

Question 2: My reaction yields are low, and I've isolated a major byproduct with a mass corresponding to a dimer of my starting material. What is this side reaction?

Answer:

  • Plausible Cause: You are likely observing the formation of a dimeric amidine byproduct. This occurs when a molecule of the activated intermediate (formed from the 5-aminoisoxazole and DMF-DMA) reacts with a second molecule of the starting 5-aminoisoxazole instead of the intended amine.

  • Mechanistic Insight: The initial reaction of 5-aminoisoxazole with DMF-DMA forms a highly reactive N,N-dimethyl-N'-(isoxazol-5-yl)formimidamide intermediate. The amino group of a second 5-aminoisoxazole molecule can act as a nucleophile, attacking the electrophilic carbon of the formimidamide, displacing dimethylamine and forming a stable, dimeric byproduct.

    G A 5-Aminoisoxazole C Reactive Intermediate (Formimidamide) A->C B DMF-DMA B->C E Desired Product (Isoxazolo[5,4-d]pyrimidine) C->E + R-NH2 (Desired Path) F Dimeric Byproduct C->F + 5-Aminoisoxazole (Side Reaction) D Intended Amine (R-NH2)

    Caption: Competing pathways leading to product vs. dimer.

  • Troubleshooting Protocol:

    • Order of Addition: Do not pre-mix the 5-aminoisoxazole and DMF-DMA. Instead, add the DMF-DMA to a solution of the 5-aminoisoxazole and the desired amine. A better approach is to first react the 5-aminoisoxazole with DMF-DMA to form the intermediate, remove the volatile byproducts (methanol, dimethylamine) under reduced pressure, and then add the desired amine for the cyclization step.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the desired amine to outcompete the residual starting material for the reactive intermediate.

    • Concentration: Running the reaction under more dilute conditions can disfavor the bimolecular side reaction (dimerization) relative to the desired intramolecular cyclization.

    • Temperature Control: Perform the initial reaction with DMF-DMA at a controlled temperature (e.g., room temperature or slightly elevated) to prevent excessive side reactions, then heat the mixture only after the amine has been added for the cyclization step.

Question 3: My final product has an M+16 peak in the mass spectrum, suggesting oxidation. Is this an N-oxide, and how can I avoid it?

Answer:

  • Plausible Cause: Yes, an M+16 peak is a strong indicator of N-oxide formation on one of the pyrimidine nitrogen atoms. Heterocyclic nitrogen atoms, particularly in electron-rich systems like pyrimidines, can be susceptible to oxidation.[8][9]

  • Mechanistic Insight: Oxidation can occur if the reaction is exposed to air for prolonged periods at high temperatures, or if oxidizing agents are present. Some reagents or solvents can degrade to form peroxides over time, which can act as oxidants.[10] The lone pair of electrons on the pyrimidine nitrogen attacks an oxygen atom from an oxidant (e.g., O2, H2O2, or a peroxy acid), forming the N→O dative bond.[11]

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the reaction, especially if it requires prolonged heating, under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.[10]

    • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Ethers, for example, are known to form explosive peroxides upon storage and exposure to air and light.

    • Avoid Oxidants: Scrutinize all reagents to ensure they are not contaminated with or are themselves oxidizing agents. Certain reaction conditions can inadvertently lead to oxidation.[8]

    • Reductive Workup: If N-oxide formation is persistent and difficult to prevent, it can sometimes be reversed. A mild reducing agent can be added during workup, though this is less ideal than preventing formation in the first place.

    • Storage: Store the final product protected from light and air to prevent post-synthesis oxidation.[10]

Summary of Key Parameters and Recommended Adjustments
ParameterCommon ProblemRecommended ActionRationale
Temperature Dimerization, DecompositionLower initial temperature during intermediate formation; increase for cyclization.Minimizes bimolecular side reactions and degradation of sensitive intermediates.
Concentration DimerizationUse more dilute conditions.Disfavors bimolecular reactions (dimerization) over the desired cyclization.
Atmosphere N-Oxide FormationRun reactions under an inert (N₂ or Ar) atmosphere.Prevents aerial oxidation of electron-rich nitrogen heterocycles.
pH Isoxazole Ring HydrolysisMaintain neutral or slightly basic conditions; avoid strong acids.The isoxazole N-O bond is labile under strongly acidic conditions.[4]
Reagent Purity Multiple Side ReactionsUse anhydrous solvents and freshly opened or purified reagents.Impurities like water can cause hydrolysis; old solvents may contain peroxides.
Order of Addition DimerizationAdd cyclizing amine after the initial formation of the formimidamide intermediate.Ensures the reactive intermediate preferentially reacts with the desired amine.
References
  • Sochacka-Ćwikła, A., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available from: [Link]

  • Grych, J., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available from: [Link]

  • Abou-Sekkina, M., et al. (1993). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available from: [Link]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. Available from: [Link]

  • He, C., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry. Available from: [Link]

  • Mateu, N., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances. Available from: [Link]

  • Hamama, W. S., et al. (2015). Synthesis and In Vitro Antitumor Activity of New Isoxazolo[5,4‐d]Pyrimidine Systems. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Liu, N., et al. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry. Available from: [Link]

  • Wang, B., et al. (2022). Synthetic Methods Towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Crystals. Available from: [Link]

  • Organic Chemistry Portal. (2006). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available from: [Link]

  • Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry. Available from: [Link]

  • Zimecki, M., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Expert Opinion on Investigational Drugs. Available from: [Link]

  • Wagner, E., et al. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Kokas, O. S., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available from: [Link]

  • Scott, M. K., et al. (2017). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available from: [Link]

  • Abu-Shanab, F. A., et al. (2012). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Open Journal of Synthesis Theory and Applications. Available from: [Link]

  • da Silva, E. L., et al. (2009). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Guo, W., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Weisenberger, D. J., & Romano, L. J. (2002). Deamination of 5-methylcytosines within cyclobutane pyrimidine dimers is an important component of UVB mutagenesis. Biochemistry. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Drawing from established synthetic protocols and the inherent chemical nature of isoxazolopyrimidinones, this document provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low Recovery After Recrystallization

Question: I'm experiencing significant product loss after recrystallizing my crude 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue and can stem from several factors related to solvent choice and experimental technique. The key to a successful recrystallization is to use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, leading to a significant amount of product remaining in the mother liquor.

    • Solution: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) to identify the optimal system. The ideal solvent will dissolve the compound completely near its boiling point and show significant crystal formation upon cooling.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in a large volume of hot solvent will result in a non-saturated solution upon cooling, preventing efficient crystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent portion-wise to the heated crude product until everything just dissolves.[1]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools too quickly during this process, the product will crystallize on the filter paper along with the impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by passing hot solvent through the setup immediately before filtering your product solution. Using a stemless funnel can also help prevent clogging.

  • Cooling the Solution Too Rapidly: Rapid cooling, such as immediately placing the hot solution in an ice bath, can lead to the formation of small, impure crystals that trap solvent and impurities.

    • Solution: Allow the solution to cool slowly to room temperature first to encourage the formation of larger, purer crystals. Once crystal formation appears to have ceased at room temperature, then place the flask in an ice bath to maximize recovery.[2]

Workflow for Optimizing Recrystallization:

G cluster_0 Recrystallization Optimization A Start with Crude Product B Perform Small-Scale Solubility Tests A->B C Select Optimal Solvent System B->C D Dissolve Crude in Minimum Hot Solvent C->D E Perform Hot Filtration (if necessary) D->E Insoluble impurities present F Slow Cooling to Room Temperature D->F No insoluble impurities E->F G Cool in Ice Bath F->G H Collect Crystals by Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Assess Purity and Yield J->K

Caption: A step-by-step workflow for optimizing the recrystallization of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Issue 2: Persistent Impurities After Purification

Question: Despite purification by column chromatography, I'm still observing a persistent impurity in my NMR/LC-MS analysis. What could this impurity be and how can I remove it?

Answer:

The nature of persistent impurities is highly dependent on the synthetic route used to prepare the 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. Common synthetic pathways involve the cyclization of a 5-aminoisoxazole-4-carboxamide intermediate.[3]

Potential Impurities & Removal Strategies:

  • Unreacted Starting Materials: The most common impurities are often unreacted starting materials, such as 5-amino-3-methylisoxazole-4-carboxamide or the cyclizing agent (e.g., triethyl orthoformate).

    • Identification: Compare the NMR and LC-MS data of your purified product with that of the starting materials.

    • Removal:

      • Column Chromatography: Optimize your chromatography conditions. A shallower solvent gradient or a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) may provide better separation.

      • Acid-Base Extraction: If the impurity has a different pKa than your product, an acid-base wash during workup can be effective. For example, an unreacted amine starting material can be removed with a dilute acid wash.

      • Recrystallization: A carefully chosen recrystallization solvent may leave the more soluble starting material in the mother liquor.

  • Side-Products from Cyclization: The cyclization step can sometimes lead to the formation of isomers or related heterocyclic systems, which may have similar polarities to the desired product, making them difficult to separate by chromatography.

    • Identification: Detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC) and high-resolution mass spectrometry can help elucidate the structure of the impurity.

    • Removal: This is often the most challenging scenario.

      • Preparative HPLC: For high-value samples, preparative HPLC with a suitable column and mobile phase can provide the necessary resolution for separation.

      • Derivatization: In some cases, it may be possible to selectively react the impurity to form a new compound with significantly different properties, which can then be easily separated. This is a more advanced and often last-resort strategy.

Data Summary for Impurity Analysis:

Potential Impurity Typical m/z 'H NMR Signature Proposed Removal Method
5-amino-3-methylisoxazole-4-carboxamideC₅H₇N₃O₂ = 141.13Broad NH₂ signals, distinct carboxamide protonsAcid wash during workup, optimized column chromatography
Triethyl orthoformateC₇H₁₆O₃ = 148.20Characteristic triplet and quartet of ethyl groupsEvaporation under reduced pressure (due to volatility)
Isomeric ByproductsC₆H₅N₃O₂ = 151.12Similar to product, but with shifted aromatic/methyl protonsPreparative HPLC, optimized column chromatography

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one after initial synthesis and workup?

A1: The purity of the crude product can vary significantly depending on the reaction conditions and workup procedure. It is not uncommon for the crude product to be used directly in the next synthetic step without further purification, as noted in some literature procedures.[3] However, for applications requiring high purity, a purification step such as recrystallization or column chromatography is essential. Commercially available 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is typically offered at a purity of 95% or higher.[4]

Q2: Are there any stability concerns I should be aware of during purification?

A2: While the isoxazolo[5,4-d]pyrimidine core is generally stable, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential ring-opening or decomposition. When performing column chromatography, it is advisable to use neutral silica gel. If basic or acidic conditions are required for separation, the product-containing fractions should be neutralized promptly after collection.

Q3: What analytical techniques are most suitable for assessing the purity of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of proton- or carbon-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product. It is also highly sensitive for quantitative purity analysis.

  • Melting Point: A sharp melting range close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[1]

Decision Tree for Purification Method Selection:

G A Crude Product Purity Assessment (TLC/LC-MS) B Is the product the major component? A->B C Are impurities significantly more or less polar? B->C Yes G Re-evaluate Synthesis B->G No D Is the product a solid? C->D Yes F Column Chromatography C->F No E Recrystallization D->E Yes D->F No

Caption: A decision tree to guide the selection of an appropriate purification method for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

References

  • Dolšak, A., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 14(3), 269. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • AllInwithDrBetts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

Sources

Technical Support Center: Overcoming Low Solubility of Isoxazolo[5,4-d]pyrimidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with isoxazolo[5,4-d]pyrimidine derivatives in biological assays. Poor aqueous solubility is a significant hurdle that can lead to inaccurate data and hinder the progress of promising therapeutic candidates.[1][2][3] This resource is designed to equip you with the knowledge and practical protocols to overcome these challenges, ensuring the integrity and reliability of your experimental results.

The isoxazolo[5,4-d]pyrimidine scaffold is a valuable structure in medicinal chemistry, particularly in the development of anticancer agents, due to its resemblance to endogenous purine bases.[4] However, these derivatives are often hydrophobic, leading to limited solubility in the aqueous environments of biological assays.[5] This guide will explore various techniques to enhance the solubility and bioavailability of these compounds for both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My isoxazolo[5,4-d]pyrimidine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue known as "solvent-shifting" precipitation.[6][7] Your compound is soluble in the organic solvent (DMSO), but when this stock solution is introduced into the aqueous buffer, the DMSO disperses, and the local concentration of your hydrophobic compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.[6][7]

To prevent this, you can try the following:

  • Optimize the dilution process: Instead of a single, large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[8] When adding the compound stock to the buffer, do so dropwise while vigorously vortexing or stirring to promote rapid mixing and prevent localized high concentrations.[7][8]

  • Reduce the final DMSO concentration: For most cell-based assays, it's crucial to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[8][9] However, some cell lines and assays might tolerate up to 1%.[8][10][11] Always perform a solvent tolerance test to determine the maximum permissible concentration for your specific experimental setup.[8]

  • Consider alternative solvents: If DMSO is problematic, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be explored.[12] A solvent tolerance test for any new solvent is essential.[12]

Q2: What are co-solvents and how can they help with the solubility of my compound?

A2: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds in aqueous solutions.[12] Besides DMSO, other commonly used co-solvents in biological assays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[9][13] The choice of co-solvent and its final concentration in the assay medium must be carefully optimized to ensure it does not interfere with the biological system or the assay readout.[12][13]

Q3: I've heard about using cyclodextrins. How do they work to improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] This structure allows them to encapsulate hydrophobic molecules, like many isoxazolo[5,4-d]pyrimidine derivatives, forming water-soluble inclusion complexes.[14][15][16][17] This encapsulation effectively shields the hydrophobic compound from the aqueous environment, enhancing its apparent solubility and bioavailability.[14][15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[15]

Q4: Can lipid-based formulations be used for in vitro assays?

A4: Yes, lipid-based formulations are a powerful strategy to enhance the solubility of hydrophobic compounds for both in vitro and in vivo applications.[1][18][19][20] These formulations, which can include emulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS), work by encapsulating the drug in lipid carriers.[18][19] For in vitro assays, these formulations can improve drug dissolution and permeability.[18] They are particularly useful for increasing the bioavailability of poorly soluble drugs in oral formulations.[18][19]

Troubleshooting Guide

This section provides a structured approach to resolving common solubility-related issues encountered during experiments with isoxazolo[5,4-d]pyrimidine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. High compound concentration, rapid solvent shift, insufficient mixing.1. Decrease the final compound concentration. 2. Perform a serial dilution.[8] 3. Add the compound stock dropwise while vortexing vigorously.[7][8] 4. Pre-warm the aqueous buffer (if compatible with your assay).
Compound precipitates over time during incubation. Compound has low kinetic solubility; potential for crystallization from a supersaturated solution.1. Consider using a formulation with solubilizing excipients like cyclodextrins or polymers to create an amorphous solid dispersion.[5] 2. For longer incubations, assess compound stability in the assay media at different time points.
Inconsistent or non-reproducible assay results. Partial precipitation of the compound, leading to variable effective concentrations.1. Visually inspect all wells for precipitation before and after the assay. 2. Centrifuge plates before reading to pellet any precipitate. 3. Implement a robust solubilization strategy (e.g., co-solvents, cyclodextrins) to ensure the compound remains in solution.[12]
Low or no activity observed in a cell-based assay, despite high potency in a biochemical assay. Poor cell permeability due to low solubility in the cell culture medium. Compound may be precipitating before it can enter the cells.1. Optimize the formulation using cell-compatible solubilizers like HP-β-CD.[15] 2. Consider lipid-based formulations to improve cellular uptake.[18] 3. Verify the compound's concentration and solubility directly in the cell culture medium.
High background or false positives in high-throughput screening (HTS). Compound aggregation or precipitation can interfere with assay detection systems, leading to false positives.[21][22][23][24]1. Incorporate a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to reduce aggregation-based interference (for non-cell-based assays).[25] 2. Run counter-screens to identify compounds that interfere with the assay technology.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution and Serial Dilution

This protocol outlines the standard procedure for preparing a stock solution in an organic solvent and performing a serial dilution to minimize precipitation in an aqueous buffer.

Materials:

  • Isoxazolo[5,4-d]pyrimidine derivative (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous assay buffer (e.g., PBS, TRIS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of the isoxazolo[5,4-d]pyrimidine derivative.

    • Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[12] Vortex thoroughly to ensure complete dissolution.[26]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

  • Perform Serial Dilution:

    • Create an intermediate dilution of the stock solution in DMSO if a large volume of working solution is needed.

    • For the final dilution into the aqueous assay buffer, perform a series of dilutions. For example, to achieve a 1:100 final dilution, first, make a 1:10 dilution in DMSO, followed by a 1:10 dilution in the aqueous buffer.

    • When adding the DMSO solution to the aqueous buffer, add it slowly while vortexing the tube to ensure rapid and uniform mixing.[8]

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization

This protocol describes how to use HP-β-CD to prepare a more soluble formulation of your compound for biological assays.

Materials:

  • Isoxazolo[5,4-d]pyrimidine derivative (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Vortex mixer and sonicator

Procedure:

  • Prepare an HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v). The concentration may need to be optimized based on the compound's properties.

  • Form the Inclusion Complex:

    • Add the powdered isoxazolo[5,4-d]pyrimidine derivative directly to the HP-β-CD solution.

    • Vortex the mixture vigorously for several minutes.

    • Sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

    • The solution can be gently heated if necessary, but ensure the temperature is compatible with your compound's stability.

  • Final Preparation:

    • Centrifuge the solution to pellet any undissolved compound.

    • Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex.

    • The concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Diagrams

Solubility_Troubleshooting_Workflow start Start: Low Compound Solubility check_precipitation Does compound precipitate in assay buffer? start->check_precipitation optimize_dilution Optimize Dilution Protocol (Serial Dilution, Vigorous Mixing) check_precipitation->optimize_dilution Yes end_soluble Compound Soluble Proceed with Assay check_precipitation->end_soluble No use_cosolvents Introduce Co-solvents (e.g., Ethanol, PEG) optimize_dilution->use_cosolvents Still Precipitates optimize_dilution->end_soluble Soluble try_cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) use_cosolvents->try_cyclodextrins Still Precipitates use_cosolvents->end_soluble Soluble lipid_formulation Consider Lipid-Based Formulations (e.g., Liposomes, Emulsions) try_cyclodextrins->lipid_formulation Still Precipitates try_cyclodextrins->end_soluble Soluble lipid_formulation->end_soluble Soluble end_insoluble Compound Remains Insoluble Consider Prodrug Approach or Structural Modification lipid_formulation->end_insoluble Still Precipitates

Caption: A decision-making workflow for troubleshooting low compound solubility.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation hydrophobic_compound Hydrophobic Compound (Poorly Water-Soluble) inclusion_complex Inclusion Complex (Water-Soluble) hydrophobic_compound->inclusion_complex Encapsulation cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->inclusion_complex

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

References

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Saleem, M. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Unknown. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Technology Networks.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Goyal, U., Arora, R., & Aggarwal, G. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC - NIH. [Link]

  • Al-Shehri, S. M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Unknown. (2024). Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today.
  • Unknown. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., Yasgar, A., Zheng, W., & Austin, C. P. (2006). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • Grove, M., & Müllertz, A. (2006). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC - NIH. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2023). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. [Link]

  • Suzuki, M., & Taruno, A. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]

  • Popa-Burke, I., & Russell, J. (2014).
  • Kjær, T. N., Nielsen, S. F., & Christoffersen, T. E. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS One.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Hamzeloo-Moghadam, M., Aghdasi, M., & Ebrahimi, S. A. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Nielsen, S. F., & Christoffersen, T. E. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Nielsen, S. F., & Christoffersen, T. E. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Unknown. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. [Link]

  • Homon, C. A., & Nelson, T. J. (2006). High-throughput screening: Enabling and influencing the process of drug discovery. ResearchGate. [Link]

  • Foley, D. A., De La Cruz, E. M., & Al-Mestarihi, A. H. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Gigli, M., De Martino, M., & Marson, D. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]

  • Unknown. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Unknown Source.
  • Unknown. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Unknown. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Unknown. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Sochacka-Ćwikła, A., & Giebułtowicz, J. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Sochacka-Ćwikła, A., & Giebułtowicz, J. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Sobiak, S., & Gzella, A. (2016).
  • Scott, K. A., & Thomas, M. P. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

Sources

Optimizing reaction conditions for the synthesis of isoxazolo[5,4-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoxazolo[5,4-d]pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, analogous to purines, and is a core component of various therapeutic agents.[1][2] The synthesis of these analogs, while well-established, can present challenges. This guide offers practical, experience-driven solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of isoxazolo[5,4-d]pyrimidine analogs, providing a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield, or I have failed to isolate the target isoxazolo[5,4-d]pyrimidine. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in isoxazolo[5,4-d]pyrimidine synthesis often stem from issues with starting materials, reaction conditions, or the stability of key intermediates. A methodical investigation is crucial for pinpointing the root cause.

Initial Checks & Solutions:

  • Starting Material Integrity:

    • Purity: Verify the purity of your starting materials, particularly the functionalized 5-aminoisoxazole or 5-aminooxazole precursors. Impurities can interfere with the reaction.

    • Stability: Some precursors, like ethyl cyanoacetate derivatives, can be susceptible to hydrolysis or degradation. Ensure they have been stored under appropriate conditions (e.g., dry, inert atmosphere).

  • Reaction Conditions:

    • Temperature Control: Cyclocondensation reactions can be highly sensitive to temperature.[3] If the reaction is exothermic, localized heating could lead to side product formation. Conversely, insufficient heat may result in an incomplete reaction. Monitor and control the internal reaction temperature carefully.

    • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. Anhydrous solvents are often necessary to prevent hydrolysis of intermediates. If you suspect solvent-related issues, consider screening a panel of solvents with different properties (e.g., toluene, dioxane, DMF, ethanol).

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can cause product decomposition or the formation of degradation by-products.

Advanced Troubleshooting:

  • Intermediate Instability: A common synthetic route involves the formation of an imidoester intermediate, which can be prone to decomposition back to the starting materials.[4] To mitigate this, consider the following:

    • In Situ Generation: If possible, generate the reactive intermediate in the presence of the subsequent reactant to ensure it is consumed as it is formed.

    • Temperature Optimization: Lowering the reaction temperature may help to stabilize a labile intermediate, though this may require a longer reaction time.

  • Side Reactions:

    • By-product Formation: The formation of N′-cyanooxazolylacetamidine by-products has been reported.[5] Their formation is often competitive with the desired cyclization. Adjusting the stoichiometry of the reactants or the order of addition may disfavor the side reaction.

    • Dimroth Rearrangement: Pyrimidine systems can undergo Dimroth rearrangement, leading to the formation of a thermodynamically more stable isomer.[6][7] This is particularly relevant if your reaction is conducted under acidic, basic, or thermal conditions.[6][7] Characterization of any unexpected products by 2D NMR and mass spectrometry can help identify if a rearrangement has occurred.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_sm Verify Starting Material Purity & Stability start->check_sm sm_ok Purity Confirmed check_sm->sm_ok check_cond Review Reaction Conditions (Temp, Solvent, Time) cond_ok Conditions Optimized? check_cond->cond_ok analyze_side Analyze Crude Mixture for By-products side_identified By-products Identified? analyze_side->side_identified sm_ok->check_cond Yes optimize_purification Optimize Purification of Starting Materials sm_ok->optimize_purification No cond_ok->analyze_side Yes optimize_cond Systematically Vary Conditions (e.g., DOE) cond_ok->optimize_cond No modify_reaction Modify Reaction Pathway - Change order of addition - Adjust stoichiometry side_identified->modify_reaction Yes success Improved Yield side_identified->success No, product is present optimize_purification->check_sm optimize_cond->success modify_reaction->success

Caption: A decision-making workflow for troubleshooting low product yields.

Problem 2: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to isolate the pure isoxazolo[5,4-d]pyrimidine. What are the best purification strategies?

Answer: The purification of isoxazolo[5,4-d]pyrimidine analogs can be challenging due to the presence of regioisomers, unreacted starting materials, and by-products with similar polarities to the desired compound.

Purification Strategies:

Method Application & Optimization Tips
Column Chromatography This is the most frequently used method.[8] Solvent System Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, often provides better separation than an isocratic elution. Additives: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking on silica gel. For acidic compounds, a small amount of acetic acid may be beneficial.
Recrystallization If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate/hexanes) to find the optimal one.
Preparative HPLC For challenging separations where column chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution but is typically more time-consuming and expensive for large-scale purifications.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the isoxazolo[5,4-d]pyrimidine core?

A1: There are two primary approaches to synthesizing the isoxazolo[5,4-d]pyrimidine scaffold:

  • Building the pyrimidine ring onto a pre-existing isoxazole: This is a common method that often starts with a functionalized 5-aminoisoxazole derivative. The pyrimidine ring is then formed through cyclocondensation reactions.[9]

  • Constructing the isoxazole ring onto a pyrimidine precursor: This approach is less common but also viable. It involves the cyclization of an appropriately substituted pyrimidine to form the fused isoxazole ring.

A popular and versatile starting material for the first approach is a C(2)-functionalized 5-aminooxazole-4-carbonitrile, which serves as a building block for the construction of the pyrimidine ring.[4]

General Synthetic Pathway

SyntheticPathway start 5-Aminoisoxazole Precursor intermediate Imidoester or Amidine Intermediate start->intermediate Reaction with Orthoformate/Amine product Isoxazolo[5,4-d]pyrimidine intermediate->product Cyclocondensation

Caption: A simplified workflow for a common synthetic route.

Q2: My final product appears to be unstable. Under what conditions can the isoxazolo[5,4-d]pyrimidine ring degrade?

A2: While generally stable, the fused heterocyclic system can be susceptible to degradation under certain conditions. The N-O bond in the isoxazole ring is a potential point of weakness.

  • Strongly Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[8]

  • Strongly Basic or Acidic Conditions: Harsh pH conditions during workup or purification should be avoided as they can potentially lead to ring-opening or rearrangement.

  • Photochemical Conditions: Some heterocyclic systems can be sensitive to UV light, which may induce rearrangements.[8] If you suspect photosensitivity, conduct reactions and store the product in the dark.

Q3: How can I confidently characterize my final product and confirm its structure?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation of isoxazolo[5,4-d]pyrimidine analogs.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: These are fundamental for determining the overall structure and the number of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific proton and carbon signals and confirming connectivity, especially for complex substitution patterns.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.[5]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.[10]

Q4: I have an unexpected isomer. Could it be a result of a Dimroth rearrangement?

A4: It is a possibility. The Dimroth rearrangement is a well-known isomerization in pyrimidine chemistry where endocyclic and exocyclic heteroatoms exchange positions.[11] This rearrangement can be facilitated by heat, acid, or base.[6] If you have isolated an unexpected isomer, particularly one where a substituent appears to have migrated, a Dimroth rearrangement should be considered. The two isomers often have distinct physical properties, such as different melting points and NMR chemical shifts, which can aid in their identification.[7] Detailed 2D NMR analysis is typically required to definitively distinguish between the isomers.

Experimental Protocols

General Procedure for the Synthesis of 7-Amino-Substituted Isoxazolo[5,4-d]pyrimidines

This protocol is a generalized example based on common synthetic routes.[5] Caution: Always consult the primary literature for specific reaction conditions for your target molecule and perform a thorough safety assessment before conducting any experiment.

  • Formation of the Imidoester Intermediate:

    • To a solution of the starting 5-amino-isoxazole-4-carbonitrile derivative (1.0 eq.) in an appropriate anhydrous solvent (e.g., toluene), add an orthoformate (e.g., triethyl orthoformate, 1.5-2.0 eq.).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure to yield the crude imidoester intermediate. This intermediate may be used in the next step without further purification.

  • Cyclocondensation to form the Isoxazolo[5,4-d]pyrimidine:

    • Dissolve the crude imidoester in a suitable solvent (e.g., ethanol).

    • Add the desired primary amine (1.1-1.5 eq.) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. ResearchGate. Available from: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available from: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health (NIH). Available from: [Link]

  • Structure-based design and optimization of pyrimidine- and 1,2,4-triazolo[4,3-a]pyrimidine-based matrix metalloproteinase-10/13 inhibitors via Dimroth rearrangement towards targeted polypharmacology. PubMed. Available from: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health (NIH). Available from: [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available from: [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Ovid. Available from: [Link]

  • Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. Available from: [Link]

  • When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. PubMed. Available from: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available from: [Link]

  • Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

Sources

Minimizing off-target effects of isoxazolo[5,4-d]pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric resemblance to natural purines.[1] This has led to its successful development as a core motif for a variety of kinase inhibitors, prominently targeting key regulators of angiogenesis and cell proliferation such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and Janus kinases (JAKs).[2][3][4] While potent, a primary challenge in their application is managing off-target effects, a common issue for kinase inhibitors due to the highly conserved nature of the ATP-binding pocket across the human kinome.[5]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common experimental issues and minimizing the off-target effects of isoxazolo[5,4-d]pyrimidine-based inhibitors. Our goal is to equip you with the knowledge to perform robust experiments, correctly interpret your data, and confidently advance your research.

Section 1: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the underlying causes and offering step-by-step protocols for diagnosis and resolution.

Issue 1: Unexpected Cellular Phenotype or Toxicity at Low Concentrations

Scenario: You are using an isoxazolo[5,4-d]pyrimidine inhibitor designed to target VEGFR-2. You observe significant anti-proliferative effects or cytotoxicity in your cell line at concentrations well below the inhibitor's reported IC50 for VEGFR-2.

Potential Causes:

  • Potent Off-Target Inhibition: The inhibitor may be potently inhibiting one or more kinases that are critical for the survival of your specific cell line. For example, some multi-kinase inhibitors can cause toxicity through inhibition of kinases like Polo-like kinase 4 (PLK4) or Cyclin-dependent kinases (CDKs).[6]

  • Polypharmacology: The observed phenotype might be the result of the compound simultaneously inhibiting multiple pathways, an effect known as polypharmacology.[5]

  • Cell Line Dependency: Your cell line may have a unique dependency on a specific kinase that is a potent off-target of your inhibitor.

Troubleshooting Workflow:

G A Start: Unexpected Potency/Toxicity Observed B Step 1: Verify On-Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA) A->B Is the primary target engaged at active concentrations? C Step 2: Assess Kinome-Wide Selectivity (Biochemical Kinase Panel Screen) B->C Yes D Step 3: Correlate Off-Targets with Phenotype (Literature Search & Pathway Analysis) C->D Identify potent off-targets (e.g., <10x IC50 of primary target) E Step 4: Validate Causal Off-Target (Use Structurally Unrelated Inhibitor or siRNA/CRISPR) D->E Hypothesize causal off-target(s) F Conclusion: Identify Off-Target Responsible for Phenotype E->F Phenotype recapitulated?

Caption: Workflow for diagnosing unexpected cellular phenotypes.

Experimental Protocols:

  • Protocol 1.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA is a powerful method to verify that your inhibitor is binding to its intended target within the complex environment of a live cell.[7] Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

    • Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with your isoxazolo[5,4-d]pyrimidine inhibitor at a relevant concentration (e.g., 1-10x the expected cellular IC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.

    • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

    • Lysis and Separation: Lyse the cells via three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[8]

    • Analysis: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the soluble target protein (e.g., VEGFR-2) in both vehicle- and inhibitor-treated samples at each temperature point by Western blot.

    • Interpretation: A positive result is a shift of the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control, confirming target engagement.[9]

  • Protocol 1.2: Broad-Spectrum Kinase Selectivity Profiling To identify potential off-targets, screen your inhibitor against a large panel of kinases (e.g., >300 kinases) at a fixed concentration (typically 1 µM).[10] Commercial services are widely available for this.

    Data Interpretation: The results are often provided as "% Inhibition at 1 µM". Pay close attention to any kinase inhibited by >80-90%. These are your primary off-target candidates. A review of oxazolo[5,4-d]pyrimidine derivatives suggests that while often selective for targets like VEGFR2, off-target activity can be observed against related kinases like VEGFR1 and EGFR, and less frequently against FGFR, PDGFR, Flt-3, JAK2, and KIT.[2]

    Example Data Table:

Kinase Target% Inhibition @ 1 µMOn-Target/Off-TargetNotes
VEGFR-2 (KDR) 99% On-Target Expected primary target
Aurora A95%Potent Off-TargetImplicated in mitosis; inhibition can cause cell cycle arrest.
PLK488%Potent Off-TargetCritical for centriole duplication; inhibition is often cytotoxic.[6]
JAK265%Moderate Off-TargetComponent of cytokine signaling pathways.
FGFR135%Weak Off-TargetOften co-inhibited by VEGFR inhibitors.
KIT25%Weak Off-TargetReceptor tyrosine kinase involved in various cell types.
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency

Scenario: Your inhibitor shows a potent IC50 (e.g., 10 nM) in a biochemical assay using purified kinase, but requires a much higher concentration (e.g., 500 nM) to inhibit the target's phosphorylation or elicit a phenotype in a cell-based assay.

Potential Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.

  • High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are typically in the millimolar range.[11] An ATP-competitive inhibitor will face much stiffer competition in a cellular environment.

  • Plasma Protein Binding: If your cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free, active concentration.

  • Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

Troubleshooting Workflow:

G A Start: Biochemical IC50 << Cellular EC50 B Step 1: Quantify Intracellular Target Engagement (NanoBRET™ Assay) A->B Is the inhibitor binding the target in cells? C Step 2: Assess Effect of ATP (Run biochemical assay with high [ATP]) B->C Yes, but weakly D Step 3: Evaluate Serum Effect (Compare cellular assay with/without serum) C->D Is potency sensitive to ATP concentration? E Step 4: Test for Efflux Pump Activity (Co-administer with an efflux pump inhibitor) D->E Is potency improved in serum-free media? F Conclusion: Identify primary reason for potency drop E->F Is potency improved with efflux inhibitor?

Caption: Deconvoluting biochemical vs. cellular potency.

Experimental Protocols:

  • Protocol 2.1: NanoBRET™ Target Engagement Assay This assay quantifies compound binding to a specific target in living cells in real-time.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds the kinase's active site.

    • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase. Culture for 18-24 hours to allow for protein expression.[12]

    • Assay Setup: Harvest the transfected cells and resuspend them in Opti-MEM®. Add the cells to a white, 96-well assay plate.

    • Compound and Tracer Addition: Add a titration of your isoxazolo[5,4-d]pyrimidine inhibitor to the wells. Then, add a fixed concentration of the cell-permeable fluorescent kinase tracer. Incubate for 2 hours at 37°C.[12]

    • Detection: Add the Nano-Glo® Substrate. Immediately measure luminescence at two wavelengths (e.g., 450 nm and 610 nm) using a plate reader equipped for BRET.[12]

    • Interpretation: A competing inhibitor will displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of an intracellular IC50, providing a direct measure of target engagement and apparent affinity in a physiological context.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right concentration for my experiments? A1: Start with a dose-response curve. A good starting range is 100x below to 100x above the reported biochemical IC50. For cellular assays, aim to use the lowest concentration that gives a robust on-target effect (e.g., >80% inhibition of substrate phosphorylation). Using concentrations far exceeding the IC50 for the primary target dramatically increases the likelihood of engaging lower-affinity off-target kinases.

Q2: My inhibitor is supposed to block a signaling pathway, but I see an increase in the phosphorylation of a downstream component. Is this a mistake? A2: Not necessarily. This is a known phenomenon called "paradoxical pathway activation."[6] It can occur through several mechanisms, such as the inhibitor disrupting a negative feedback loop. For example, if your target kinase (Kinase A) normally activates a phosphatase that dephosphorylates a downstream protein (Protein B), inhibiting Kinase A will prevent the phosphatase from being activated, leading to a net increase in the phosphorylation of Protein B.

Q3: Can off-target effects be beneficial? A3: Yes. In some contexts, particularly in cancer therapy, engaging multiple targets can be advantageous. This concept, known as polypharmacology, can lead to a more potent therapeutic effect, for instance, by inhibiting both a primary oncogenic driver and a resistance pathway simultaneously.[5] However, for tool compounds used in basic research, high selectivity is paramount to ensure that the observed phenotype can be correctly attributed to the inhibition of the intended target.[10]

Q4: How can I be sure my observed phenotype is due to my on-target and not an off-target? A4: The gold standard is to use a multi-pronged validation approach.

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second inhibitor that targets the same primary kinase but has a different chemical scaffold and, therefore, a different off-target profile.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete your target kinase. If the phenotype of the genetic knockdown matches the phenotype observed with your inhibitor, it strongly supports an on-target mechanism.

References

  • Characterization of a highly selective inhibitor of the Aurora kinases. PMC. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • JAK inhibitors in dermatology: the promise of a new drug class. PubMed Central. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH. Available at: [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/cb5006 unexpected]([Link] unexpected)

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics. PubMed. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. ResearchGate. Available at: [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. PubMed. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available at: [Link]

  • HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. Imedex. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. Available at: [Link]

Sources

Technical Support Center: Navigating Compound Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven solutions for one of the most common yet critical challenges in long-term experiments: maintaining compound stability. Instability can compromise the integrity of your results, leading to wasted resources and unreliable data. As Senior Application Scientists, we have developed this resource to help you troubleshoot and proactively manage these issues.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common stability-related issues.

Q1: My compound precipitated immediately after I added it to my aqueous buffer. What happened?

A1: This is a classic case of a compound "crashing out" of solution. It typically occurs when a compound dissolved in a strong organic solvent, such as DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt solvent exchange causes the compound to exceed its solubility limit and precipitate.

Q2: My compound was soluble at first but precipitated after being in the incubator for a few hours. Why?

A2: Delayed precipitation can result from several factors:

  • Temperature Shifts: The solubility of many compounds decreases as the temperature increases from room temperature to 37°C in an incubator.[1]

  • pH Changes: The CO2 environment in a standard incubator can lower the pH of your media, which can drastically affect the solubility of pH-sensitive compounds.[1]

  • Interactions with Media Components: Over time, your compound may interact with salts, proteins, or other complex components in the media, forming less soluble complexes.[1]

  • Evaporation: Slight evaporation of the medium can increase the compound's effective concentration, pushing it past its solubility limit.[1]

Q3: My compound's activity is decreasing over time in my cell-based assay. What could be the cause?

A3: A gradual loss of activity often points to chemical degradation. The compound is likely breaking down into inactive or less active forms. Common culprits include hydrolysis (reaction with water), oxidation, and photolysis (degradation from light exposure).[2][3] It is also crucial to ensure the assay itself is stability-indicating, meaning it can detect changes in the biological activity of the drug compound.[4]

Q4: What are the visual signs of compound instability in my stock solution?

A4: Beyond obvious precipitation, look for subtle signs like a change in color, the appearance of cloudiness or haze, or the formation of a film on the container surface.[3] For solid compounds, clumping, hardening, or softening can indicate instability, often due to moisture absorption.[3]

Q5: What is the best way to store my compound stock solutions?

A5: Proper storage is paramount. While compound-specific guidelines should always be followed, general best practices include:

  • Temperature: Store at or below the recommended temperature, typically -20°C or -80°C, to slow chemical reactions.

  • Light: Use amber vials or store containers in the dark to protect light-sensitive compounds.[3]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.[5][6]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q6: What is the maximum recommended concentration of DMSO in my cell culture media?

A6: To minimize solvent-induced cytotoxicity, the final concentration of DMSO should generally be kept below 0.5%.[1] However, this tolerance is cell-line dependent. It is always best practice to run a vehicle control and determine the maximum concentration your specific cells can tolerate without affecting their viability or behavior.[1]

In-Depth Troubleshooting Guides
Guide 1: Managing Compound Solubility and Precipitation

Precipitation is a persistent issue that can drastically lower the effective concentration of your compound, leading to inconsistent and misleading results.[6]

A compound's solubility is a delicate equilibrium influenced by its physicochemical properties and the composition of the solvent system. Key factors include the compound's polarity, pKa, and crystalline structure, as well as the buffer's pH, ionic strength, and the presence of co-solvents.[7][8] When a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous medium, supersaturation occurs, driving precipitation.

The following workflow provides a systematic approach to troubleshooting and preventing precipitation.

G cluster_0 Troubleshooting Compound Precipitation cluster_1 Solubilization Strategies cluster_2 Validation & Final Check start Precipitation Observed initial_assessment Initial Assessment: - Immediate or delayed? - Crystalline or amorphous? start->initial_assessment check_protocol Review Protocol: - Correct concentration? - Buffer components accurate? initial_assessment->check_protocol simple_methods Simple Methods: - Vortex & Sonicate - Gentle Heating (e.g., 37°C) check_protocol->simple_methods ph_adjustment pH Adjustment: - Test solubility at different pH values - Is compound acidic or basic? simple_methods->ph_adjustment If precipitation persists cosolvents Use Co-solvents: - Prepare stock in 100% DMSO - Serially dilute in media - Consider ethanol or PEG ph_adjustment->cosolvents If precipitation persists excipients Formulation with Excipients: - Use solubility enhancers (e.g., cyclodextrins, polymers) cosolvents->excipients For persistent issues validation Validate Final Protocol: - Confirm solubility under final experimental conditions - Check for compound activity excipients->validation end Proceed with Experiment validation->end

Caption: Workflow for troubleshooting compound precipitation.

Guide 2: Identifying and Preventing Chemical Degradation

Chemical degradation reduces the concentration of your active compound, potentially generating byproducts that could be toxic or interfere with the assay.[9][10] The primary degradation pathways are hydrolysis, oxidation, and photolysis.[11]

G cluster_pathways Degradation Pathways Compound Parent Compound Hydrolysis Hydrolysis (Reaction with Water) Compound->Hydrolysis H₂O, pH Oxidation Oxidation (Reaction with Oxygen) Compound->Oxidation O₂, Peroxides Photolysis Photolysis (Degradation by Light) Compound->Photolysis UV/Visible Light Degradants Degradation Products (Inactive/Altered Activity) Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants

Caption: Common chemical degradation pathways.

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters, amides, lactones, and lactams are particularly susceptible.[12] The rate of hydrolysis is often highly dependent on pH.[11]

  • Oxidation: This process is often initiated by exposure to oxygen and can be catalyzed by light or metal ions. Functional groups like phenols, thiols, and aldehydes are prone to oxidation.[2] The reaction can proceed via free-radical chain reactions.[13][14]

  • Photolysis: Many compounds absorb UV or visible light, which can provide the energy to break chemical bonds, leading to degradation.[2] Storing compounds in light-resistant containers is a simple and effective preventative measure.[3]

  • Buffer Selection: Use buffers at a pH where the compound is most stable. Avoid buffers containing components that could catalyze degradation.

  • Use of Stabilizers: For oxidation-prone compounds, consider adding antioxidants or free-radical scavengers to the formulation.[13][15][16] Chelating agents like EDTA can be used to sequester metal ions that catalyze oxidation.

  • Proper Storage: As detailed in the FAQs, adhere strictly to recommended storage conditions regarding temperature, light, and moisture.[17][18][19]

Key Experimental Protocols

To proactively address stability, dedicated studies are essential. Forced degradation and long-term stability studies are standard in pharmaceutical development and provide invaluable data.[9][10][11]

Protocol 1: Forced Degradation (Stress Testing) Study

The objective of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[11] This is critical for developing a "stability-indicating" analytical method, which is a method proven to separate the parent compound from all its potential degradants.[2]

G cluster_stress Apply Stress Conditions (Separate Aliquots) start Prepare Compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) start->thermal photo Photostability (ICH-compliant light exposure) start->photo analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Identify degradants - Calculate % degradation - Confirm method specificity analysis->evaluation end Establish Degradation Pathway evaluation->end

Caption: Workflow for a forced degradation study.

  • Prepare a Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[20]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[20]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Withdraw samples at time points and dilute for analysis.[20]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Prepare a solution from the stressed solid for analysis.[20]

  • Photolytic Degradation: Expose the compound (solid and in solution) to a controlled light source that meets ICH Q1B guidelines. Keep a control sample in the dark. Analyze both samples after the exposure period.

  • Analysis: Analyze all samples using a high-resolution analytical technique like HPLC with UV and Mass Spectrometry (MS) detection.[21][22] The goal is to separate the parent peak from any new peaks that appear, which represent degradation products.

Protocol 2: Long-Term Stability Assessment

This study evaluates the stability of the compound under its proposed storage conditions to determine its shelf-life or retest period.[23][24][25] The conditions are defined by the International Council for Harmonisation (ICH) guidelines.[26]

  • Define Conditions: Select the appropriate long-term storage condition based on the intended storage environment and the climatic zone where the product will be used.

  • Prepare Samples: Prepare multiple, identical samples of the compound in its final proposed container and closure system.

  • Place in Stability Chambers: Place the samples in calibrated stability chambers that maintain the specified temperature and relative humidity (RH).[24]

  • Testing at Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for analysis.[24][27]

  • Analysis: At each time point, analyze the samples for key stability-indicating attributes, including:

    • Assay (potency/concentration of the active compound)

    • Purity (presence of degradation products)

    • Appearance (color, clarity, precipitation)

    • Other relevant physicochemical properties.

  • Data Evaluation: Trend the data over time to determine if the compound remains within its predefined acceptance criteria throughout the study period.

Data Interpretation & Visualization
Table 1: Key Factors Influencing Chemical Stability
FactorDescriptionPotential ImpactMitigation Strategy
Temperature Higher temperatures increase the rate of chemical reactions.[3][28]Accelerated degradation, increased reaction rates.Store at recommended low temperatures (e.g., 2-8°C, -20°C, -80°C).
pH The concentration of hydrogen ions can catalyze hydrolytic reactions and alter molecular structure.[28]Hydrolysis of functional groups (esters, amides); changes in solubility.Formulate in buffers at the pH of maximum stability; avoid pH extremes.
Light UV and visible light can provide the energy for photolytic reactions.[3][28]Photodegradation, formation of free radicals.Store in amber or opaque containers; protect from direct light.[3]
Oxygen Atmospheric oxygen can participate in oxidative degradation pathways.[28]Oxidation of sensitive functional groups, loss of potency.Purge container with inert gas (N₂, Ar); add antioxidants.[13]
Moisture/Humidity Water can act as a reactant in hydrolysis or cause physical changes in solid compounds.[28]Hydrolysis, deliquescence of solids, microbial growth.Use desiccants; store in tightly sealed containers; control humidity.
Table 2: ICH Recommended Long-Term Stability Testing Conditions
StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: Adapted from ICH Q1A(R2) Guidelines.[24][27][29]

References
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Arcinova. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012-07-01). Journal of Pharmaceutical Analysis. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Medium. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Gentreo. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • ICH Q1A Long Term Stability Testing. Eurolab. [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • ICH Guidelines: Stability and Shelf Life. METROPACK Testing Laboratory. [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022-10-28). National Center for Biotechnology Information. [Link]

  • How Do Stabilizers Function? (2023-08-29). Chemistry For Everyone - YouTube. [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review. [Link]

  • What are the factors in which stability of a compound depends on? Quora. [Link]

  • Top 5 Factors Affecting Chemical Stability. E-THERM. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Factors Affecting Stability of Complexes. Solubility of Things. [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022-03-16). The PCCA Blog. [Link]

  • Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant). (2020-07-15). YouTube. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Antioxidant Polymer: Stabilizers and Recent Advances. Wellt Chemicals. [Link]

  • Antioxidants & Stabilisers Additives. TotalEnergies AFS. [Link]

  • Overall Introduction of Polymer Antioxidant. Baoxu Chemical. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). LCGC. [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design. [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. ResolveMass Laboratories Inc. [Link]

  • Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. ResearchGate. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2007-06-01). National Center for Biotechnology Information. [Link]

  • ANALYTICAL METHOD ASSESSMENT. National Center for Biotechnology Information. [Link]

  • Biodegradation Pathway and Detoxification of β-cyfluthrin by the Bacterial Consortium and Its Bacterial Community Structure. ResearchGate. [Link]

  • Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers in Microbiology. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023-01-23). Biotage. [Link]

  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022-02-08). National Center for Biotechnology Information. [Link]

  • Stability Issues in Bioanalysis. Taylor & Francis Online. [Link]

  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (2022-08-31). National Center for Biotechnology Information. [Link]

  • Nuisance compounds in cellular assays. (2021-02-01). National Center for Biotechnology Information. [Link]

  • In vitro degradation and cytotoxicity response of biobased nanoparticles prepared by thiol-ene polymerization in miniemulsion. arXiv. [Link]

  • The Problems with the Cells Based Assays. SciTechnol. [Link]

  • How do I force my compound to precipitate? (2020-05-11). Reddit. [Link]

Sources

Reducing cytotoxicity of isoxazolo[5,4-d]pyrimidine derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Mitigating In Vitro Cytotoxicity

Welcome to the technical support center for researchers working with isoxazolo[5,4-d]pyrimidine derivatives. As a Senior Application Scientist, I understand that while this class of compounds holds immense promise, particularly as kinase inhibitors and antimetabolites, navigating their cytotoxic profile can be a significant experimental hurdle.[1][2]

This guide is designed to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. It is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. Our goal is to empower you to not only identify the source of cytotoxicity but also to rationally design experiments to mitigate it, thereby improving the therapeutic potential of your lead compounds.

Frequently Asked Questions & Troubleshooting Guide
Q1: My isoxazolo[5,4-d]pyrimidine derivative is showing high cytotoxicity against my non-cancerous (normal) control cell line. What are the primary causes?

This is a common and critical observation. High toxicity against normal cells can jeopardize the therapeutic window of a compound. The underlying causes generally fall into three categories:

  • On-Target Toxicity in Normal Cells: The intended molecular target of your compound (e.g., a specific kinase like VEGFR-2) may also play a vital role in the survival and proliferation of the normal cell line you have chosen.[3] Inhibition of this target, even if highly specific, could therefore be inherently cytotoxic to these cells.

  • Off-Target Effects: Isoxazolo[5,4-d]pyrimidines, like many kinase inhibitors, can interact with multiple kinases beyond the intended target.[4] This is often due to the conserved nature of the ATP-binding pocket across the kinome.[5] These off-target interactions can trigger unintended signaling cascades that lead to cell death. It's crucial to remember that off-target effects are not limited to kinases; compounds can interact with other proteins, such as oxidoreductases, leading to unexpected biological outcomes.[5]

  • Compound Physicochemical Properties: Poor aqueous solubility is a frequent issue. If your compound precipitates out of the culture medium, these aggregates can cause physical stress to cells or lead to artificially high local concentrations, inducing non-specific cytotoxicity.[6] Furthermore, the vehicle used to dissolve the compound (e.g., DMSO) can exhibit toxicity at higher concentrations.[7]

The following workflow provides a systematic approach to diagnosing and addressing unexpected cytotoxicity.

start_node start_node process_node process_node decision_node decision_node endpoint_node endpoint_node issue_node issue_node A Start: High Cytotoxicity Observed in Normal & Cancer Cell Lines B Step 1: Verify Compound Solubility & Vehicle Toxicity A->B C Is compound soluble at test concentrations? B->C D Reformulate (e.g., lower DMSO%, use alternative solubilizing agents) C->D No E Step 2: Perform Comprehensive Dose-Response Analysis C->E Yes D->B F Determine CC50 (Normal Cells) & IC50 (Cancer Cells) E->F G Calculate Selectivity Index (SI) SI = CC50 / IC50 F->G H Is SI > 10? G->H I Step 3: Differentiate On- vs. Off-Target Effects H->I No J Favorable Selectivity: Proceed with On-Target Validation H->J Yes L Use structurally unrelated inhibitor of the same target. Rescue experiments (e.g., add downstream product). I->L M Perform Kinome-wide Screening Panel I->M K Poor Selectivity: Investigate Off-Target Effects & Consider Structural Modification L->K M->K cluster_0 Mechanism of Action cluster_1 Cellular Pathways cluster_2 Biological Outcome compound_node compound_node on_target_node on_target_node off_target_node off_target_node pathway_node pathway_node effect_node effect_node Compound Isoxazolo[5,4-d]pyrimidine Derivative OnTarget Intended Target (e.g., VEGFR-2) Compound->OnTarget Binds OffTarget1 Off-Target Kinase 1 (e.g., SRC) Compound->OffTarget1 Binds (Unintended) OffTarget2 Off-Target Kinase 2 (e.g., CDK2) Compound->OffTarget2 Binds (Unintended) OnTargetPathway Angiogenesis/ Proliferation Pathway OnTarget->OnTargetPathway Inhibits OffTargetPathway1 Cell Survival Pathway OffTarget1->OffTargetPathway1 Inhibits OffTargetPathway2 Cell Cycle Regulation OffTarget2->OffTargetPathway2 Inhibits DesiredEffect Anti-Cancer Effect (Desired) OnTargetPathway->DesiredEffect SideEffect Cytotoxicity in Normal Cells (Adverse) OffTargetPathway1->SideEffect OffTargetPathway2->SideEffect

Caption: On-target vs. Off-target effects of a kinase inhibitor.

Q3: What are the best practices for setting up a cytotoxicity assay to get a clear therapeutic index?

A reliable therapeutic index (or Selectivity Index in vitro) is the cornerstone of preclinical assessment. It's the ratio of a compound's toxicity in normal cells to its efficacy in cancer cells.

Selectivity Index (SI) = CC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value is desirable, indicating the compound is more potent against cancer cells. Here are best practices:

  • Run Assays in Parallel: Always test your cancer cell line and your normal control cell line in the same experiment, on the same day, using the same batch of compound and reagents. This minimizes inter-assay variability.

  • Choose an Appropriate Normal Cell Line: Select a normal cell line that is relevant to the cancer type being studied. For example, when testing against a lung adenocarcinoma line (A549), using a normal human bronchial epithelial cell line (BEAS-2B) or normal human dermal fibroblasts (NHDF) is more relevant than using murine fibroblasts. [1][3]* Use a Wide Concentration Range: Use a broad, logarithmic dilution series (e.g., 0.01 µM to 100 µM) to ensure you capture the full dose-response curve for both cell types, including the top and bottom plateaus.

  • Include Proper Controls: Every plate must include:

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for your compound. This establishes your 100% viability baseline. [8] * Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or cisplatin) to ensure the assay is working correctly. [9] * Media Blank: Wells with culture medium but no cells to measure background signal. [8] | Parameter | Cancer Cell Line (e.g., HT-29) | Normal Cell Line (e.g., NHDF) | Interpretation | | :--- | :--- | :--- | :--- | | IC₅₀ / CC₅₀ | IC₅₀ = 5.8 µM | CC₅₀ = 124.6 µM | The concentration required to inhibit/kill 50% of cells. | | Selectivity Index (SI) | \multicolumn{2}{|c|}{SI = 124.6 / 5.8 = 21.5 } | A value > 10 is often considered a good starting point for a promising compound. | (Note: Data is hypothetical, based on ranges observed in the literature for oxazolo[5,4-d]pyrimidine derivatives) [1]

Q4: Are there any known structural modifications or formulation strategies that can reduce the cytotoxicity of this scaffold?

Yes, both medicinal chemistry and formulation approaches can be effective.

  • Structural-Activity Relationship (SAR) Analysis: Minor changes to the chemical structure can have a profound impact on selectivity. For instance, studies on some oxazolo[5,4-d]pyrimidine series have shown that adding certain substituents can reduce toxicity to normal cells like NHDF while maintaining or even improving potency against cancer cell lines. [3][9]Conversely, adding other groups like methoxy (CH3O) or amino (NH2) at specific positions has been shown to decrease cytotoxic activity altogether. [9]Collaborating with a medicinal chemist to explore SAR is a powerful strategy.

  • Formulation Strategies: If poor solubility is suspected, simply reducing the final DMSO concentration in your culture medium is the first step. If that is not sufficient, exploring alternative formulation vehicles may be necessary. While less common for in vitro screening, excipients like cyclodextrins can improve solubility and bioavailability, which may in turn reduce non-specific toxicity. [6]However, it's critical to first test the toxicity of any new formulation vehicle on your cell lines. [10]

Detailed Experimental Protocol: Dose-Response Cytotoxicity Assay using Resazurin

This protocol describes a standard method for determining the CC₅₀ and IC₅₀ values of an isoxazolo[5,4-d]pyrimidine derivative. The resazurin (alamarBlue) assay is a fluorescence-based method that measures the metabolic activity of viable cells.

Materials:

  • 96-well, black, clear-bottom tissue culture plates

  • Your chosen cancer and normal cell lines

  • Complete culture medium appropriate for your cells

  • Isoxazolo[5,4-d]pyrimidine derivative (e.g., 10 mM stock in 100% DMSO)

  • Vehicle (100% DMSO)

  • Positive control (e.g., 1 mM Cisplatin)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding: a. Harvest cells and perform a cell count to determine cell density. b. Dilute cells in complete culture medium to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of the 96-well plate. Do not add cells to the "Media Blank" wells. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Addition: a. Prepare a serial dilution of your compound. For example, create a 2x working stock plate. If the final desired concentration is 100 µM, your 2x stock should be 200 µM. This minimizes the final DMSO concentration (e.g., to ≤0.5%). b. Carefully remove the medium from the cells. c. Add 100 µL of the appropriately diluted compound, vehicle control, or positive control to the corresponding wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Resazurin Assay: a. After incubation, add 10 µL of the resazurin solution to each well (including media blank wells). b. Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization. c. Measure the fluorescence using a plate reader.

  • Data Analysis: a. Subtract the average fluorescence of the media blank wells from all other wells. b. Normalize the data. The average fluorescence of the vehicle control wells represents 100% viability. c. Calculate the percentage of viability for each compound concentration: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100 d. Plot the % Viability against the log of the compound concentration. e. Use a non-linear regression (sigmoidal dose-response) model in a suitable software (e.g., GraphPad Prism, R) to calculate the IC₅₀ or CC₅₀ value.

References
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. Available at: [Link]

  • Pao, W. & Baselga, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]

  • Manzo, L. M., et al. (2014). Small-scale screening program for the identification of cytotoxic Oxazolo[5,4-d]pyrimidine derivatives based on Whole Cell Viability Assay. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Głowacka, E., et al. (2016). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. Available at: [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry. Available at: [Link]

  • Lamba, V. & Ghosh, I. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Głowacka, E., et al. (2016). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Smith, A. M., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE. Available at: [Link]

  • Anissian, D., et al. (2021). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. EXCLI Journal. Available at: [Link]

  • Guerini, E., et al. (2022). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]

  • Riss, T. L. & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • Zaprutko, L., et al. (2002). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. Archiv der Pharmazie. Available at: [Link]

  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Reis, F. S., et al. (2024). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. Molecules. Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with isoxazolopyrimidine scaffolds. This guide provides in-depth troubleshooting and strategic advice for a common challenge encountered with 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and its analogs: suboptimal cell permeability. Our goal is to equip you with the foundational knowledge, diagnostic workflows, and practical strategies to enhance the intracellular delivery of your compound.

Frequently Asked Questions (FAQs): Foundational Assessment
Q1: What is 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, and why is its cell permeability a primary concern?

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound built on a fused isoxazole and pyrimidine ring system.[1][2][3] This scaffold is of significant interest in drug discovery, with analogs demonstrating potential as anticancer, antithrombotic, and immunomodulatory agents.[3][4][5]

The core structure (Molecular Formula: C6H5N3O2, Molecular Weight: 151.125 g/mol ) possesses physicochemical properties that can present a barrier to efficient cell entry.[6] Specifically, the pyrimidinone ring contains a hydrogen bond donor (N-H group) and multiple hydrogen bond acceptors (two ring nitrogens and a carbonyl oxygen). While these features can be crucial for binding to an intracellular target, they also increase the molecule's polarity. For a compound to cross the cell membrane via passive diffusion, it must first break its hydrogen bonds with water (a process called desolvation) to enter the lipophilic lipid bilayer—a process for which polar compounds face a significant energy penalty. Therefore, optimizing cell permeability is a critical step to ensure the compound can reach its site of action and exert its biological effect.

Q2: Before starting wet-lab experiments, how can I predict the permeability of my compound?

An initial in silico assessment is a cost-effective first step to anticipate potential permeability issues. The most widely recognized guideline is Lipinski's Rule of Five .[7][8] This rule predicts that poor oral absorption or membrane permeability is more likely if a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (a measure of lipophilicity) ≤ 5 [9]

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Analysis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one:

  • MW: 151.125 Da (✓ Pass)

  • LogP: Varies by calculation method, but generally low (✓ Pass)

  • HBD: 1 (the N-H on the pyrimidinone ring) (✓ Pass)

  • HBA: 4 (two ring nitrogens, the carbonyl oxygen, and the isoxazole oxygen) (✓ Pass)

Causality: This compound does not violate Lipinski's Rule of Five.[10][11] This suggests that if low permeability is observed, it is likely not due to excessive size or hydrogen bonding capacity but may be related to low lipophilicity (unfavorable LogP) or interaction with active cellular efflux pumps.

Q3: What are the standard in vitro assays to get a definitive measure of permeability?

Two assays are considered the industry standard for experimentally determining permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[12][13] Its primary utility is to assess passive diffusion exclusively , as the synthetic membrane contains no transporters or efflux pumps.[14]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[15] This model is considered the gold standard because it accounts for multiple transport mechanisms, including passive diffusion, paracellular transport (between cells), and, most importantly, active transport and efflux .[15][16]

A logical approach is to use both. PAMPA provides a clean measure of passive permeability, while the Caco-2 assay gives a more biologically relevant picture that includes the potential for active efflux.

Troubleshooting Guide: Interpreting Low Permeability Data

This section provides a logical workflow for diagnosing the root cause of poor permeability based on your experimental results.

G cluster_0 Diagnostic Workflow for Low Permeability cluster_1 Compound Test Compound: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one PAMPA Run PAMPA Assay Compound->PAMPA Assess Passive Diffusion PAMPA_Result PAMPA Result? PAMPA->PAMPA_Result Caco2 Run Caco-2 Assay (Bidirectional: A->B and B->A) Efflux_Result Calculate Efflux Ratio (Papp B->A / Papp A->B) Caco2->Efflux_Result PAMPA_Result->Caco2 Low PAMPA_Result->Caco2 High Passive_Issue Root Cause: Poor Passive Permeability (Low Lipophilicity / High Polarity) PAMPA_Result->Passive_Issue Efflux_Result->Passive_Issue < 2 Efflux_Issue Root Cause: Active Efflux (Compound is a substrate for transporters like P-gp) Efflux_Result->Efflux_Issue > 2 Combined_Issue Root Cause: Combination of Poor Passive Permeability and Active Efflux

Caption: The prodrug concept masks polar groups to enhance membrane crossing.
Q7: What are some practical examples of prodrug modifications for this scaffold?

The N-H group on the pyrimidinone ring is an ideal site for modification. Common promoieties that are cleaved by intracellular esterases include:

  • Alkyl or Aryl Esters: Attaching groups like acetyl, pivaloyl, or benzoyl can significantly increase lipophilicity. [17]* Carbonates: Forming a carbonate linkage with an alkyl or aryl group.

  • Acyloxymethyl Ethers: A highly effective class of promoieties that are readily cleaved.

Experimental Validation: After synthesizing a small library of prodrugs, you must re-evaluate them using the PAMPA and Caco-2 assays. The goal is to find a derivative that shows a significant increase in permeability while also demonstrating efficient conversion back to the parent compound in cell lysates.

Q8: Are there non-covalent, formulation-based strategies to try?

Yes, while structural modification is often more robust, formulation strategies can also improve permeability without altering the chemical structure of your compound. [18]These are particularly useful for initial in vivo studies.

  • Lipid-Based Formulations: Encapsulating the compound in lipid solutions, microemulsions, or nanoparticles can enhance its solubility in the gastrointestinal tract and facilitate absorption. [18]* Use of Permeation Enhancers: These are excipients co-administered with the drug that reversibly alter the integrity of the intestinal epithelium to allow for increased drug passage. Examples include certain fatty acids (like oleic acid) and surfactants. [18][19]

Section 4: Protocols & Data Interpretation
Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing both passive permeability and active efflux.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts (e.g., 12-well format) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for full differentiation into a polarized monolayer.

    • Change media every 2-3 days.

  • Monolayer Integrity Check (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Values should be >250 Ω·cm² to ensure tight junction integrity. [14] * Additionally, assess the permeability of a paracellular marker like Lucifer Yellow. Apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Measurement (A→B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the test compound (e.g., at 10 µM) dissolved in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes). Also, take a sample from the apical chamber at T=0 and T=final.

    • Include high (e.g., propranolol) and low (e.g., atenolol) permeability controls.

  • Permeability Measurement (B→A):

    • Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • P-gp Inhibition (Optional):

    • Repeat steps 3 and 4, but pre-incubate the monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before adding the test compound.

  • Sample Analysis & Calculation:

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Presentation: Hypothetical Results Table
CompoundAssay ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Parent Compound Standard0.84.25.25 Low permeability, strong efflux
Parent Compound + Verapamil2.52.81.12 Efflux is P-gp mediated
Prodrug A Standard8.59.11.07 High permeability, no efflux
Atenolol (Control)Standard0.50.61.2Low Permeability Control
Propranolol (Control)Standard25.024.50.98High Permeability Control
References
  • Tran, T. T., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

  • Shibata, N., et al. (2019). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]

  • Rautio, J., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • DeGoey, D. A., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Grokipedia. (n.d.). Lipinski's rule of five. Grokipedia. [Link]

  • ResearchGate. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Permeability Enhancement. JoVE. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • ScienceDirect. (n.d.). Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • ResearchGate. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Song, X., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed. [Link]

  • Bentham Science Publisher. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher. [Link]

  • ResearchGate. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]

  • PubMed. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PubMed. [Link]

  • NIH. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]

  • Stewart, K. M., et al. (2016). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]

  • PubMed. (2019). Enhancing the Cell Permeability of Stapled Peptides With a Cyclic Cell-Penetrating Peptide. PubMed. [Link]

  • ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • MDPI. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. [Link]

  • ACS Publications. (2011). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]

  • ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • MOLBASE. (n.d.). 3-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. MOLBASE. [Link]

  • PubMed. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. PubMed. [Link]

  • PubMed. (2015). Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. PubMed. [Link]

  • MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Semantic Scholar. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4- d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. As a member of the isoxazolo[5,4-d]pyrimidine class of compounds, it holds potential as a therapeutic agent, possibly acting as a purine antagonist or an inhibitor of key signaling pathways in cancer progression.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for rigorous preclinical evaluation and objective comparison against established and alternative therapies.

The journey of a novel anticancer agent from the bench to the clinic is contingent on robust in vivo validation.[3] While in vitro assays provide initial insights into a compound's activity, they lack the complexity of a whole-organism system, including pharmacokinetics, metabolism, and tumor microenvironment interactions.[4][5] This guide, therefore, emphasizes a holistic approach to the in vivo assessment of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, ensuring scientific integrity and a clear path toward clinical translation.

Preclinical Modeling: Selecting the Appropriate Battlefield

The choice of the in vivo model is paramount for obtaining clinically relevant data. For a novel compound like 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, a subcutaneous xenograft model using human cancer cell lines is a well-established and practical starting point.[4][6]

Rationale for Model Selection

Given that the isoxazolo[5,4-d]pyrimidine scaffold has shown promise against various cancer types, including those of the colon and breast, we propose initiating studies with cell lines from these indications.[1] For instance, the human colon adenocarcinoma cell line HT-29 and the breast adenocarcinoma cell line MCF-7 are suitable choices. The use of immunodeficient mice, such as NOD-scid gamma (NSG) mice, is crucial to prevent graft rejection of the human tumor cells.

Experimental Workflow for Xenograft Model Establishment

Caption: Workflow for establishing subcutaneous human cancer xenografts in immunodeficient mice.

Comparative Efficacy Studies: Gauging the Anticancer Potential

Once tumors are established, a comparative efficacy study is essential to benchmark the performance of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one against a standard-of-care agent and a vehicle control.

Selection of Comparator Agents

For colorectal cancer models (HT-29), 5-Fluorouracil (5-FU) is a relevant comparator, as it is a widely used antimetabolite for this indication.[1] For breast cancer models (MCF-7), a taxane such as Paclitaxel would be an appropriate choice. The inclusion of a vehicle control group is mandatory to account for any effects of the drug delivery vehicle.

Dosing and Administration

The dosing regimen for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one should be informed by preliminary maximum tolerated dose (MTD) studies. A typical starting point for a novel compound could be in the range of 10-50 mg/kg, administered daily or every other day via oral gavage or intraperitoneal injection, depending on its solubility and formulation characteristics.

Step-by-Step Efficacy Evaluation Protocol
  • Animal Grouping: Randomly assign mice (n=8-10 per group) to the following cohorts:

    • Vehicle Control

    • 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (e.g., 25 mg/kg, daily)

    • Comparator Agent (e.g., 5-FU at 20 mg/kg, twice weekly)

  • Treatment Period: Administer the respective treatments for a predefined period (e.g., 21-28 days).

  • Tumor Volume Measurement: Continue to measure tumor volume twice weekly using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.

  • Endpoint Criteria: Euthanize mice if tumors exceed a certain size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.

  • Data Analysis: At the end of the study, collect tumors for downstream analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Anticipated Data and Comparative Table

The following table illustrates a hypothetical but realistic outcome of the efficacy study, providing a clear comparison of the test compound's performance.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250--2 ± 1.5
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (25 mg/kg)600 ± 15060-5 ± 2.0
5-Fluorouracil (20 mg/kg)750 ± 18050-10 ± 3.0

Safety and Tolerability Assessment: A Critical Hurdle

A promising anticancer agent must not only be effective but also exhibit an acceptable safety profile.[7][8] A preliminary acute toxicity study is a crucial step in the in vivo validation process.

Acute Toxicity Study Design

This study aims to determine the MTD and identify potential target organs for toxicity.

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss albino) of both sexes.

  • Dose Escalation: Administer single, escalating doses of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one to different groups of mice.

  • Clinical Observations: Monitor the animals for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for complete blood count (CBC) and analysis of key liver and kidney function markers.

  • Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.

Comparative Safety Profile
Parameter3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one5-Fluorouracil
Observed Toxicities Mild weight loss at higher dosesSignificant weight loss, potential for myelosuppression
Target Organs To be determinedGastrointestinal tract, bone marrow
Therapeutic Index To be determinedNarrow

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding the PK/PD relationship is essential for optimizing the dosing regimen and ensuring that the drug reaches its target at a sufficient concentration to exert its therapeutic effect.[9][10][11]

PK/PD Experimental Design

Caption: Integrated workflow for pharmacokinetic and pharmacodynamic studies.

Potential Mechanism of Action and Biomarker Selection

Based on the structural similarity of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one to purine analogs and other reported activities of this scaffold, a potential mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[12][13]

G cluster_pathway Potential Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound 3-Methyl-5H-isoxazolo [5,4-d]pyrimidin-4-one Compound->VEGFR2 Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of the test compound.

For PD analysis, the phosphorylation status of VEGFR-2 in tumor tissues would be a key biomarker to assess target engagement.

Conclusion and Future Directions

This guide outlines a rigorous and comparative approach to the in vivo validation of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one. The successful completion of these studies will provide a comprehensive data package to support its further development as a novel anticancer agent. Positive results would warrant progression to more complex preclinical models, such as patient-derived xenografts (PDXs), and ultimately, Investigational New Drug (IND)-enabling studies. The systematic evaluation of efficacy, safety, and PK/PD relationships, as detailed in this guide, is fundamental to de-risking the clinical development process and bringing promising new therapies to patients in need.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Journal for ImmunoTherapy of Cancer. (2024, September 26). Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. Retrieved from [Link]

  • Semantic Scholar. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 4). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Retrieved from [Link]

  • National Institutes of Health. (2021, September 22). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • ResearchGate. (2012, August 9). (PDF) ChemInform Abstract: Synthesis and in vitro and in vivo Anticancer Activity of Novel 3-Methyl-5H-isoxazolo[5′,4′:5,6]pyrido[2,3-b]indoles. Retrieved from [https://www.researchgate.net/publication/230601323_ChemInform_Abstract_Synthesis_and_in_vitro_and_in_vivo_Anticancer_Activity_of_Novel_3-Methyl-5H-isoxazolo5'4'56pyrido23-b]indoles]([Link])

  • Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. Retrieved from [Link]

  • National Institutes of Health. (2022, July 22). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • PubMed. (2022, October 2). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Retrieved from [Link]

  • MDPI. (2021, March 15). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Retrieved from [Link]

  • ResearchGate. (2020, September 14). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Retrieved from [Link]

  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • ResearchGate. (2018, October 7). (PDF) In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • ACS Publications. (2025, November 18). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Retrieved from [Link]

  • YouTube. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, often dysregulated in malignancies, represent critical nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis. The isoxazolo[5,4-d]pyrimidine scaffold has recently garnered attention as a promising pharmacophore for the development of novel kinase inhibitors. This guide provides an in-depth comparative analysis of the efficacy of a representative compound from this class, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, with a focus on its potential as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, benchmarked against established, FDA-approved kinase inhibitors.

While direct experimental data for the specific kinase inhibitory profile of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is emerging, recent studies on closely related oxazolo[5,4-d]pyrimidine and isoxazolo[5,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[1] This guide will, therefore, leverage this compelling evidence to frame the comparative analysis, providing a robust, data-driven perspective for researchers, scientists, and drug development professionals.

The Central Role of VEGFR-2 in Tumor Angiogenesis

VEGFR-2, a receptor tyrosine kinase, is a master regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[2] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[3][4][5] Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][6][7] Consequently, inhibiting VEGFR-2 is a clinically validated strategy to thwart tumor angiogenesis and impede cancer progression.

Comparative Kinase Inhibitory Profiles

To contextualize the potential efficacy of the isoxazolo[5,4-d]pyrimidine scaffold, we will compare the reported inhibitory activities of its derivatives against VEGFR-2 with those of well-established multi-kinase inhibitors known to target this receptor: Sorafenib, Sunitinib, and Tivozanib.

Kinase InhibitorTarget KinaseIC50 (nM)Reference
Oxazolo[5,4-d]pyrimidine Derivative (Compound 11) VEGFR-2190[8]
Sorafenib VEGFR-290[9][10][11][12]
Sunitinib VEGFR-280[9][13][14]
Tivozanib VEGFR-26.5[15][16][17]

Note: The IC50 value for the oxazolo[5,4-d]pyrimidine derivative is for a closely related analog and serves as a surrogate to illustrate the potential potency of the 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one scaffold.

This data highlights that derivatives of the isoxazolo[5,4-d]pyrimidine scaffold exhibit potent, nanomolar-range inhibition of VEGFR-2, placing them in a comparable efficacy bracket with established drugs like Sorafenib. While Tivozanib demonstrates superior potency in biochemical assays, the selectivity profile of the novel scaffold remains a critical area for further investigation. A highly selective inhibitor often translates to a more favorable safety profile with fewer off-target effects.

Delving into the Mechanism: The VEGFR-2 Signaling Cascade

Understanding the intricacies of the VEGFR-2 signaling pathway is paramount for appreciating the therapeutic rationale behind its inhibition. The following diagram illustrates the key downstream effectors of VEGFR-2 activation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability

Caption: VEGFR-2 signaling pathway upon ligand binding.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the kinase inhibitory potential of novel compounds like 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, a multi-faceted experimental approach is essential. The following protocols outline standard methodologies for in vitro and cell-based assays.

Biochemical Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.

Principle: The assay quantifies the phosphorylation of a specific peptide substrate by VEGFR-2 in the presence of ATP. The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100), recombinant human VEGFR-2 kinase, biotinylated peptide substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and control inhibitors (e.g., Sorafenib, Sunitinib) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP, or an antibody-based detection method (e.g., HTRF®, ELISA).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay evaluates the inhibitor's ability to block VEGFR-2 autophosphorylation in a cellular context.

Principle: Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF-A to induce receptor phosphorylation. The inhibitory effect of the compound on this phosphorylation is then quantified.

Step-by-Step Methodology:

  • Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal kinase activity, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with a fixed concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting or ELISA: Determine the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using specific antibodies via Western blotting or a sandwich ELISA.

  • Data Analysis: Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the pVEGFR-2 signal to the total VEGFR-2 signal. Calculate the IC50 value for the inhibition of VEGFR-2 phosphorylation.

Downstream Signaling Pathway Analysis (Western Blotting for p-ERK)

This experiment assesses the functional consequence of VEGFR-2 inhibition by examining the phosphorylation status of a key downstream signaling molecule, ERK.

Principle: Inhibition of VEGFR-2 should lead to a reduction in the phosphorylation of downstream effectors like ERK.

Step-by-Step Methodology:

  • Cell Treatment: Follow the same cell culture, serum starvation, compound treatment, and VEGF stimulation steps as in the cell-based VEGFR-2 phosphorylation assay.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Visualizing the Experimental Workflow

The logical flow of experiments, from initial biochemical screening to the validation of cellular activity, is crucial for a comprehensive evaluation of a novel kinase inhibitor.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (VEGFR-2) Cellular_Phospho_Assay Cell-Based VEGFR-2 Phosphorylation Assay Biochemical_Assay->Cellular_Phospho_Assay Validate cellular target engagement Downstream_Signaling Downstream Pathway Analysis (p-ERK Western Blot) Cellular_Phospho_Assay->Downstream_Signaling Confirm functional pathway inhibition Cell_Proliferation Endothelial Cell Proliferation Assay Downstream_Signaling->Cell_Proliferation Assess phenotypic effect Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Guide further development

Caption: A typical workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

The isoxazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated potent inhibition of VEGFR-2 by close analogs of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one positions this compound class as a compelling area for further investigation in the context of anti-angiogenic cancer therapy.

Future research should focus on obtaining a comprehensive kinase selectivity profile for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one to ascertain its specificity and potential off-target liabilities. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of this scaffold. Furthermore, in vivo studies in relevant animal models are necessary to evaluate its pharmacokinetic properties, anti-tumor efficacy, and overall safety profile. The systematic application of the experimental protocols outlined in this guide will be critical in advancing our understanding of this promising class of kinase inhibitors and their potential translation into novel cancer therapeutics.

References

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • ResearchGate. Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... [Link]

  • ResearchGate. Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... [Link]

  • Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Selleck. Tivozanib | ≥99%(HPLC) | VEGFR 阻害剤. [Link]

  • National Institutes of Health. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • National Institutes of Health. Phase II study of tivozanib, an oral VEGFR inhibitor, in patients with recurrent glioblastoma. [Link]

  • National Institutes of Health. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. [Link]

  • Taylor & Francis Online. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • National Institutes of Health. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health. VEGFA-VEGFR2 signaling | Pathway - PubChem. [Link]

  • National Institutes of Health. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

  • National Institutes of Health. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • ResearchGate. IC50 of compounds 4e, 5e, 8e, and 9d as inhibitors to the VEGFR-2 and... [Link]

  • National Institutes of Health. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. [Link]

  • Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • ScienceDirect. Triazolo[4,5-d]pyrimidin-5-amines based ERK3 inhibitors fail to demonstrate selective effects on adipocyte function. [Link]

  • PubMed. Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. [Link]

  • ACS Publications. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to natural purine bases allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable diversity of pharmacological activities, including anticancer, immunosuppressive, antiviral, and enzyme inhibitory effects[1][2].

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various analogs of this scaffold. We will dissect how specific structural modifications influence biological activity, supported by experimental data from peer-reviewed studies. The insights provided are intended to guide researchers and drug development professionals in the rational design of more potent and selective isoxazolo[5,4-d]pyrimidine-based compounds.

The Core Scaffold: A Foundation for Diverse Bioactivity

The isoxazolo[5,4-d]pyrimidine ring system is the central pharmacophore. The key positions for chemical modification, which significantly impact the biological profile of the resulting analogs, are the N5, C7, and C2 positions of the pyrimidine ring, as well as substituents on the fused isoxazole ring.

Caption: Key modification sites on the isoxazolo[5,4-d]pyrimidin-4-one scaffold.

Comparative SAR Analysis Across Key Biological Activities

The versatility of the isoxazolo[5,4-d]pyrimidine scaffold is evident from the range of biological targets its analogs can modulate. The following sections compare the SAR of different analog series against specific therapeutic areas.

A significant body of research has focused on developing isoxazolo[5,4-d]pyrimidine analogs as anticancer agents[3][4]. The primary mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2][4].

Key SAR Insights:

  • Substitutions at the C7-Position: This position is critical for determining cytotoxic potency. The introduction of various aliphatic amino chains at this position has been extensively explored.

    • A 3-(N,N-dimethylamino)propyl substituent at the C7 position has been identified as particularly effective, showing potent activity against the HT-29 primary colon adenocarcinoma cell line[3][4].

    • Increasing the lipophilicity with substituents like a pentyl group can enhance cytotoxicity against certain cell lines, such as LoVo metastatic colon cancer, likely by improving cell membrane permeability[3].

    • Conversely, the introduction of hydrophilic hydroxyalkyl groups at C7 generally leads to a decrease or loss of cytotoxic activity[3].

  • Influence of the N5-Methyl Group: The presence or absence of a methyl group at the N5 position significantly impacts activity. Comparing two series of compounds, one with and one without the N5-methyl group, revealed that removing the methyl group generally resulted in an increase in cytotoxic activity against the HT-29 cell line[3]. This suggests that a hydrogen atom at N5 may be a favorable hydrogen bond donor for target interaction.

  • Substitutions at the C2-Position: The C2 position often accommodates substituents that occupy the ATP-binding site of kinases.

    • An isoxazole substituent at the C2 position is considered a pharmacologically favorable moiety, contributing to the overall anticancer profile[3][4].

    • Further modifications, such as adding a 4-methoxyphenyl group, have been shown to yield potent inhibitors of VEGFR2 kinase[2].

Table 1: Comparative Cytotoxicity of C7-Substituted Analogs Against Colon Cancer Cell Lines

Compound IDC7-SubstituentN5-SubstituentTarget Cell LineCC50 (µM)Reference
3g 3-(N,N-dimethylamino)propylHHT-2958.44 ± 8.75[3]
SCM9 (analog of 3g) 3-(N,N-dimethylamino)propylCH₃HT-2939.10 ± 3.12[3]
3e PentylHLoVo177.52 ± 6.65[3]
3j 2-(morpholin-4-yl)ethylHHT-2999.87 ± 10.90[3]
Cisplatin (Ref.) N/AN/AHT-2947.2 ± 3.8[3]
5-Fluorouracil (Ref.) N/AN/AHT-29381.2 ± 31.3[3]

Note: A lower CC50 value indicates higher cytotoxic potency.

The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has been successfully adapted to design potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, for the development of antithrombotic agents[5].

Key SAR Insights:

  • S1 Binding Element: The design of these inhibitors focuses on a substituent that can effectively occupy the S1 binding pocket of FXa. A 4-carbonyl substituted phenyl ring has been identified as a novel and effective S1 binding element[5].

  • Core Interaction: Molecular docking studies revealed that the pyrimidone ring of the scaffold forms a crucial π-π stacking interaction with the phenyl ring of Tyrosine 99 (Tyr99) in the FXa active site[5].

  • Hydrogen Bonding: The carbonyl group in the P1 moiety (the S1 binding element) forms multiple hydrogen bonds with Serine 214 and Tryptophan 215, anchoring the inhibitor in the active site[5]. The 4-acetoxyl substituted derivative (6g ) demonstrated exceptionally strong FXa inhibitory activity with an IC50 of 0.013 µM[5].

Table 2: Comparison of FXa Inhibitory Activity

Compound IDS1 Binding Moiety (at N5)FXa IC50 (µM)Anticoagulant Effect (2xPT, µM)
6g 4-Acetoxyphenyl0.0132.12
Reference data from[5]

Certain analogs have been investigated for their immunomodulatory properties, including immunosuppressive and immunostimulatory activities[1]. More specifically, a series of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines were designed and evaluated as selective agonists for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system[6][7].

Key SAR Insights for TLR7 Agonism:

  • C4-Position Substituents: The amine substituent at the C4 position is critical for activity.

    • Derivatives with a 3-methylpiperidine ring showed potent TLR7 agonist activity, with EC50 values in the low micromolar range (7.8 to 25.3 µM)[6][7].

    • In contrast, analogs with an isobutylamine substituent at the same position were either inactive or cytotoxic[6][7].

  • C6-Position: The presence of a trifluoromethyl group at the C6 position was a key design element for this series of TLR7 agonists[6].

  • Selectivity: Active compounds were evaluated for TLR8 activity and showed no agonism, indicating high selectivity for TLR7 over TLR8[6][7]. The best-in-class agonist, 21a , had an EC50 of 7.8 µM and was shown to induce the secretion of several cytokines[7].

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context for the SAR data, this section details standardized protocols for the synthesis of a representative analog and its subsequent evaluation for cytotoxic activity.

This protocol outlines a general method for synthesizing C7-amino substituted analogs, which are central to the anticancer SAR studies discussed. The causality behind this multi-step synthesis lies in the sequential construction of the heterocyclic rings, followed by nucleophilic substitution to introduce diversity.

Synthesis_Workflow cluster_0 Synthesis Workflow start Step 1: Oxazole Formation (e.g., from 5-amino-3-methylisoxazole -4-carbonitrile) step2 Step 2: Pyrimidine Ring Closure (Reaction with triethyl orthoformate) start->step2 Intermediate 1 step3 Step 3: Introduction of C7-Leaving Group (e.g., chlorination) step2->step3 Intermediate 2 step4 Step 4: Nucleophilic Substitution (Reaction with desired amine, R-NH2) step3->step4 Activated Core product Final Product: C7-Amino Substituted Analog step4->product

Caption: General workflow for the synthesis of C7-amino substituted analogs.

Step-by-Step Protocol:

  • Synthesis of the Oxazolo[5,4-d]pyrimidine Core: The synthesis often begins with a substituted isoxazole, such as 5-amino-3-methyl-isoxazole-4-carbonitrile[4].

  • Pyrimidine Ring Formation: The isoxazole precursor is reacted with an orthoformate, like triethyl orthoformate, followed by cyclization with an amine to form the fused pyrimidine ring[4]. This establishes the core heterocyclic system.

  • Activation at C7: To introduce diversity at the C7 position, a leaving group is typically installed. This is often achieved through chlorination using reagents like phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution: The C7-chloro intermediate is then reacted with a primary or secondary amine of choice in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., triethylamine) to yield the final C7-amino substituted analog.

  • Purification: The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography, and its structure is confirmed by spectroscopic methods (NMR, Mass Spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. This protocol is a self-validating system when performed with appropriate positive and negative controls.

Protocol Steps:

  • Cell Seeding: Cancer cells (e.g., HT-29) are seeded into a 96-well microtiter plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The test compounds (isoxazolo[5,4-d]pyrimidine analogs) are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included[3].

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • Isoxazolo[3,4-d]pyridazinones and analogues as Leishmania mexicana PDE inhibitors.
  • Synthesis and pharmacological assessment of deriv
  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists | ACS Omega - ACS Public
  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents - PubMed.
  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC - NIH.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents - Semantic Scholar.

Sources

A Preclinical Showdown: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one Versus Standard-of-Care in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

For the research scientist and drug development professional, the quest for novel, more effective cancer therapeutics is a journey defined by rigorous preclinical evaluation. This guide provides an in-depth, objective comparison of the emerging investigational compound class, isoxazolo[5,4-d]pyrimidines, represented by 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, against the established standard-of-care, 6-mercaptopurine (6-MP), within the context of preclinical cancer models, with a focus on leukemia.

As a Senior Application Scientist, my objective is to dissect the available preclinical data, not merely as a list of findings, but as a narrative of scientific inquiry. We will explore the mechanistic rationale, the experimental frameworks used for evaluation, and the comparative data that informs the potential of this novel chemical scaffold.

Section 1: Introduction to the Contenders

The battle for supremacy in cancer therapy is often waged between novel targeted agents and established cytotoxic drugs. In this comparison, we examine a promising new scaffold against a cornerstone of leukemia treatment.

The Investigational Agent: The Isoxazolo[5,4-d]pyrimidine Scaffold

3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one belongs to a class of heterocyclic compounds structurally analogous to purine bases.[1][2] This structural similarity is a key strategic advantage, allowing these molecules to potentially interfere with the fundamental processes of cell proliferation.[3] While direct preclinical data for the 3-methyl variant is emerging, extensive research into the broader oxazolo[5,4-d]pyrimidine and isoxazolo[5,4-d]pyrimidine class reveals a multi-faceted anti-cancer potential.[4][5]

These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-cell lymphoma 2 (BCL-2).[4][5] This suggests a potential for both anti-angiogenic and pro-apoptotic activity, marking a departure from traditional antimetabolites.

The Standard-of-Care: 6-Mercaptopurine (6-MP)

6-Mercaptopurine is a purine antagonist that has been a mainstay in the treatment of acute lymphoblastic leukemia (ALL) for decades, particularly in the maintenance phase of chemotherapy.[6][7] Its mechanism of action is well-established; it disrupts DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[8] As a widely used therapeutic, 6-MP provides a robust benchmark for evaluating the efficacy and safety of new investigational drugs in preclinical models.[6][9]

Section 2: Mechanistic Showdown: A Tale of Two Strategies

The fundamental difference in the anti-cancer strategy of these two compounds lies in their primary molecular targets.

Isoxazolo[5,4-d]pyrimidines: A Multi-pronged Attack

The isoxazolo[5,4-d]pyrimidine scaffold appears to engage in a more targeted, multi-pronged assault on cancer cells. The primary proposed mechanisms include:

  • Kinase Inhibition: Several derivatives have shown potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5][10] By cutting off this vital supply line, these compounds can effectively starve the tumor.

  • Modulation of Apoptosis: Evidence suggests that some derivatives can inhibit the anti-apoptotic protein BCL-2.[4] This inhibition lowers the threshold for programmed cell death, making cancer cells more susceptible to elimination.

The following diagram illustrates the proposed signaling pathways targeted by isoxazolo[5,4-d]pyrimidine derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Angiogenesis Angiogenesis (Tumor Growth, Metastasis) VEGFR2->Angiogenesis Activation BCL2 BCL-2 Apoptosis Apoptosis (Programmed Cell Death) BCL2->Apoptosis Inhibition Isoxazolo Isoxazolo[5,4-d]pyrimidine Derivatives Isoxazolo->VEGFR2 Inhibition Isoxazolo->BCL2 Inhibition

Caption: Proposed mechanism of action for Isoxazolo[5,4-d]pyrimidine derivatives.

6-Mercaptopurine: A Direct Hit on DNA Synthesis

6-MP's strategy is more direct and cytotoxic. As a purine analog, it is converted in the body to its active form, which then interferes with nucleic acid metabolism in two primary ways:

  • Inhibition of de novo purine synthesis: This depletes the pool of available building blocks for DNA and RNA.

  • Incorporation into DNA and RNA: This leads to the formation of dysfunctional nucleic acids, ultimately triggering cell cycle arrest and apoptosis.[8]

This mechanism is highly effective against rapidly proliferating cells, which is a hallmark of leukemia.[6]

cluster_cell Cancer Cell Purine_Synthesis De Novo Purine Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Provides Precursors Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Enables SixMP 6-Mercaptopurine (6-MP) SixMP->Purine_Synthesis Inhibition SixMP->DNA_RNA_Synthesis Incorporation & Disruption

Caption: Mechanism of action for 6-Mercaptopurine (6-MP).

Section 3: Comparative Efficacy in Preclinical Models

A direct head-to-head comparison in a single preclinical study is not yet available in the public domain. However, we can synthesize a comparative overview from existing in vitro data.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various isoxazolo[5,4-d]pyrimidine and oxazolo[5,4-d]pyrimidine derivatives against a panel of cancer cell lines, as reported in the literature. For comparison, representative data for 6-MP is also included.

Compound ClassSpecific DerivativeCancer Cell LineIC50 / CC50 (µM)Reference
Oxazolo[5,4-d]pyrimidine Compound 3gHT29 (Colon)58.4[5]
Tivozanib (Reference)MultipleComparable to active derivatives[4]
Compound 6MultipleComparable to Tivozanib[4]
CPU-12HUVEC9.30 ± 1.24[10]
6-Mercaptopurine 6-MPJurkat (T-cell Leukemia)Dose-dependent reduction in viability[6][8]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values are dependent on the specific assay conditions and cell line used. Direct comparison across different studies should be made with caution.

The data suggests that certain oxazolo[5,4-d]pyrimidine derivatives exhibit potent cytotoxic activity, in some cases comparable to established drugs.[4] Notably, some derivatives have also shown reduced toxicity to normal human cells compared to conventional chemotherapeutics like cisplatin and fluorouracil, a critical consideration for therapeutic index.[5]

Section 4: Experimental Protocols for Preclinical Evaluation

To provide a framework for future comparative studies, we outline the standard experimental protocols for evaluating the anticancer activity of investigational compounds like 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one against a standard-of-care such as 6-MP.

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., Jurkat for ALL, A549 for lung, MCF7 for breast, HT29 for colon) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the investigational compound and the standard-of-care for 48-72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The results are used to calculate the IC50 value for each compound.

Start Start: Cancer Cell Culture Step1 Seed cells in 96-well plates Start->Step1 Step2 Treat with serial dilutions of compounds (48-72h) Step1->Step2 Step3 Add viability reagent (e.g., MTT) Step2->Step3 Step4 Measure absorbance/ luminescence Step3->Step4 End Calculate IC50 values Step4->End

Caption: Workflow for in vitro cell viability assay.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Model Establishment: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human cancer cells to establish tumors.[6]

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the investigational compound, standard-of-care, or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Survival analysis may also be performed.

Start Start: Inject cancer cells into mice Step1 Allow tumors to establish Start->Step1 Step2 Randomize mice into treatment groups Step1->Step2 Step3 Administer compounds daily/weekly Step2->Step3 Step4 Monitor tumor volume and body weight Step3->Step4 Step5 Endpoint: Excise tumors, weigh, and analyze survival Step4->Step5

Caption: Workflow for in vivo xenograft study.

Section 5: Synthesis and Future Directions

The promising preclinical signals from the isoxazolo[5,4-d]pyrimidine scaffold warrant further investigation. The key next steps in the preclinical development of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and related compounds should include:

  • Head-to-Head In Vivo Studies: Direct comparative efficacy and toxicity studies against standard-of-care agents like 6-mercaptopurine in relevant preclinical models, such as patient-derived xenografts (PDX) of ALL.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing dosing and formulation.

  • Mechanism of Action Elucidation: Further studies to confirm the specific molecular targets and signaling pathways modulated by these compounds will be essential for patient selection and combination therapy strategies.

Section 6: Conclusion

The isoxazolo[5,4-d]pyrimidine scaffold, represented by compounds like 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, presents a compelling case for a novel class of anti-cancer agents. Its potential for a multi-targeted mechanism of action, including kinase inhibition and apoptosis induction, offers a strategic advantage over traditional antimetabolites like 6-mercaptopurine.

While the available data is still in its early stages and lacks direct comparative in vivo studies, the potent in vitro cytotoxicity and favorable preliminary safety profile of some derivatives are highly encouraging. For the drug development professional, this class of compounds represents a promising avenue for further exploration, with the potential to yield a new generation of more targeted and less toxic cancer therapies. The rigorous application of the preclinical experimental workflows outlined in this guide will be paramount in determining the ultimate clinical utility of this exciting new chemical entity.

References

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Maciejewska, A., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 29(1), 1. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. [Link]

  • Wang, Y., et al. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International Journal of Nanomedicine, 16, 1269–1284. [Link]

  • ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 150, 107958. [Link]

  • Liu, X., et al. (2014). CPU-12, a novel synthesized oxazolo[5,4-d]pyrimidine derivative, showed superior anti-angiogenic activity. Biochemical and Biophysical Research Communications, 450(1), 62-67. [Link]

  • Brovarets, V., et al. (2023). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 14(4), 692-699. [Link]

  • ResearchGate. (n.d.). 6-MERCAPTOPURINE DERIVATIVES : MAINTENANCE THERAPY OF ACUTE LYMPHOBLASTIC LEUKEMIA: A REVIEW. ResearchGate. [Link]

  • Medscape. (2024). Acute Lymphoblastic Leukemia (ALL) Treatment Protocols. Medscape. [Link]

  • Freireich, E. J., et al. (1963). The 6-MP versus placebo clinical trial in acute leukemia. Controlled Clinical Trials, 5(2), 147-157. [Link]

  • Patel, D. P., & Tiwari, V. (2023). Mercaptopurine. In StatPearls. StatPearls Publishing. [Link]

  • Rodrigues, M. F., et al. (2018). 6-mercaptopurine promotes energetic failure in proliferating T cells. Frontiers in Pharmacology, 9, 103. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 28(1), 1. [Link]

  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. [Link]

  • NCCN. (2024). Acute Lymphoblastic Leukemia, Version 2.2024, NCCN Clinical Practice Guidelines in Oncology. JNCCN, 22(1), 45-84. [Link]

  • Alvarnas, J. C., et al. (2012). Acute lymphoblastic leukemia: Clinical practice guidelines in oncology. JNCCN, 10(7), 858-914. [Link]

  • NCCN. (2024). Acute Lymphoblastic Leukemia, Version 2.2024, NCCN Clinical Practice Guidelines in Oncology. ResearchGate. [Link]

  • American Society of Hematology. (2024). ASH Draft Recommendations for Acute Lymphoblastic Leukemia in Adolescents and Young Adults (ALL in AYAs) – Frontline Management. American Society of Hematology. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. [Link]

Sources

Elucidating the Mechanism of Action of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is paramount to its advancement as a therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, a member of the promising isoxazolo[5,4-d]pyrimidine scaffold. This class of compounds has demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2] The isoxazolo[5,4-d]pyrimidine core is structurally analogous to purine, suggesting a potential role as an antimetabolite or an inhibitor of enzymes that bind purine-based substrates, such as kinases.[2][3]

This guide is not a rigid template but rather a strategic workflow designed to progressively narrow down the compound's biological target(s) and elucidate its functional consequences. We will detail a series of self-validating experiments, explaining the causal logic behind each choice and comparing the potential outcomes for our lead compound against established alternatives.

Part 1: Initial Phenotypic and Target Class Assessment

The first phase of an MoA study aims to cast a wide net to understand the compound's cellular effects and to begin to narrow the field of potential target classes.

Broad-Spectrum Phenotypic Screening

Before diving into specific molecular targets, it is crucial to understand the compound's overall effect on cellular physiology. A broad phenotypic screen across a panel of diverse cancer cell lines can provide initial clues about its potential MoA.

Experimental Rationale: By comparing the sensitivity of different cell lines to 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, we can identify patterns that correlate with specific cancer types, genetic mutations, or pathway dependencies. For example, if cell lines with known receptor tyrosine kinase (RTK) hyperactivation are particularly sensitive, this would suggest a potential role for our compound in inhibiting kinase signaling.

Comparative Compounds:

  • 5-Fluorouracil: A known antimetabolite that acts as a pyrimidine antagonist.[2] Given the purine-like structure of our compound, 5-Fluorouracil serves as a relevant comparator for a potential antimetabolite MoA.

  • Tivozanib: A potent VEGFR2 inhibitor, a target that has been associated with other oxazolo[5,4-d]pyrimidine derivatives.[1]

Experimental Protocol: Cell Viability Assay (MTS-based)

  • Cell Plating: Seed a panel of 10-20 cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast adenocarcinoma, HT29 colon adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, 5-Fluorouracil, and Tivozanib (e.g., from 100 µM to 1 nM). Add the compounds to the cells and incubate for 72 hours.

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours until color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation:

CompoundA549 IC50 (µM)MCF7 IC50 (µM)HT29 IC50 (µM)
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-oneExperimental DataExperimental DataExperimental Data
5-FluorouracilExpected ValueExpected ValueExpected Value
TivozanibExpected ValueExpected ValueExpected Value
Kinase Inhibition Profiling

Given that the isoxazolo[5,4-d]pyrimidine scaffold is a known "hinge-binding" motif for protein kinases, a broad kinase screen is a logical next step.

Experimental Rationale: This experiment will directly test the ability of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one to inhibit a large panel of purified kinases. A "hit" in this assay provides a strong, direct hypothesis for the compound's molecular target.

Comparative Compounds:

  • Staurosporine: A potent but non-selective kinase inhibitor.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the test compound (at a fixed concentration, e.g., 10 µM), a specific purified kinase, its corresponding substrate, and ATP.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Data Presentation:

Kinase FamilySpecific Kinase% Inhibition by 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (10 µM)
Tyrosine KinaseVEGFR2Experimental Data
Tyrosine KinaseEGFRExperimental Data
Serine/Threonine KinaseCDK2Experimental Data

Part 2: Target Validation and Mechanistic Deep Dive

Once a primary target or a small set of promising targets is identified, the next phase is to validate this interaction and understand the downstream cellular consequences.

Determining Binding Affinity and Kinetics

Biochemical assays confirm direct inhibition, but biophysical methods are needed to confirm direct binding and determine the affinity and kinetics of the interaction.

Experimental Rationale: Techniques like Surface Plasmon Resonance (SPR) provide quantitative data on the binding and dissociation rates of the compound to its purified target protein, which is crucial for understanding its potency and residence time on the target.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip.

  • Analyte Injection: Flow different concentrations of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

CompoundTarget Kinaseka (1/Ms)kd (1/s)KD (nM)
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-oneIdentified HitExperimental DataExperimental DataExperimental Data
Cellular Target Engagement

Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.

Experimental Rationale: A cellular thermal shift assay (CETSA) can be used to monitor the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Pathway Analysis: Assessing Downstream Signaling

To confirm that target engagement translates into a functional cellular response, it is essential to measure the phosphorylation status of downstream substrates.

Experimental Rationale: If 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one inhibits a specific kinase, we expect to see a decrease in the phosphorylation of its known downstream signaling proteins.

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Lysis: Treat cells with the compound for various times and at different doses, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target and for the total amount of the target protein (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.

Data Presentation:

Treatmentp-ERK / Total ERK Ratiop-AKT / Total AKT Ratio
Vehicle (DMSO)1.01.0
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (1 µM)Experimental DataExperimental Data
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (10 µM)Experimental DataExperimental Data

Part 3: Comparative MoA and Selectivity

A successful drug candidate is often differentiated by its selectivity profile and its unique mechanism of inhibition.

Competitive Binding Assays: ATP-Competitive vs. Allosteric Inhibition

Understanding how a compound inhibits its target kinase is crucial for predicting its behavior in the high-ATP environment of the cell and for anticipating potential resistance mechanisms.

Experimental Rationale: By performing the in vitro kinase assay with varying concentrations of ATP, we can determine if the compound competes with ATP for the kinase's active site.

Experimental Protocol: ATP Competition Assay

  • Kinase Assay: Perform the in vitro kinase assay (e.g., ADP-Glo™) with a fixed concentration of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and a range of ATP concentrations (from low µM to high mM).

  • IC50 Determination: Calculate the IC50 of the compound at each ATP concentration.

  • Data Analysis: If the IC50 value increases with increasing ATP concentration, the compound is likely ATP-competitive. If the IC50 remains constant, it may be an allosteric inhibitor.

Comparative Compounds:

  • Type I Inhibitor (e.g., Dasatinib): An ATP-competitive inhibitor.

  • Type III Allosteric Inhibitor (e.g., Trametinib): A non-ATP competitive inhibitor.[4]

Target Deconvolution for Off-Target Identification

Phenotypic screens and initial target identification may not reveal the complete picture of a compound's interactions. Unbiased approaches are necessary to identify potential off-targets that could contribute to efficacy or toxicity.

Experimental Rationale: Affinity chromatography coupled with mass spectrometry is a powerful technique to pull down the binding partners of a compound from a complex cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one with a linker for immobilization onto beads.

  • Affinity Chromatography: Incubate the immobilized compound with a cell lysate. Wash away non-specific binders and elute the proteins that specifically bind to the compound.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

  • Data Analysis: Compare the identified proteins to those from a control experiment with beads lacking the compound to identify specific binding partners.

Visualizations

Workflow for MoA Elucidation

MoA_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanistic Comparison A Phenotypic Screening (Cell Viability) B Broad Kinase Panel (In Vitro Inhibition) A->B Identify potential target class C Biophysical Binding (SPR) B->C Prioritize 'hit' kinases D Cellular Target Engagement (CETSA) C->D Confirm target and cellular effect E Pathway Analysis (Western Blot) D->E Confirm target and cellular effect F Mechanism of Inhibition (ATP Competition) E->F G Off-Target Identification (Affinity-MS) F->G Define selectivity and binding mode

Caption: A logical workflow for the mechanism of action studies of a novel compound.

Kinase Inhibition Modalities

Kinase_Inhibition cluster_0 Kinase cluster_1 Inhibitor Types Active_Site ATP Binding Site Allosteric_Site Allosteric Site Type_I Type I/II (ATP-Competitive) Type_I->Active_Site Binds to Type_III Type III (Allosteric) Type_III->Allosteric_Site Binds to ATP ATP ATP->Active_Site Binds to

Caption: A diagram illustrating competitive versus allosteric kinase inhibition.

References

  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2021, March 15). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Screening and Design of Allosteric Kinase Inhibitors. PubMed Central (PMC). Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Isoxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. Its structural resemblance to endogenous purine bases allows it to effectively compete for the ATP-binding site of a wide array of kinases.[1] However, this same feature presents a significant challenge: ensuring target selectivity. The highly conserved nature of the ATP-binding pocket across the human kinome means that inhibitors designed for one kinase can inadvertently interact with numerous others, leading to off-target effects that can range from diminished efficacy to severe toxicity.[2][3]

This guide provides a comprehensive framework for assessing the cross-reactivity of isoxazolo[5,4-d]pyrimidine derivatives. We will delve into the critical importance of selectivity profiling, compare key experimental methodologies, and present illustrative data to guide researchers in making informed decisions during the drug development process. Our focus is not merely on the "what" but on the "why"—explaining the rationale behind experimental choices to foster a deeper understanding of how to characterize and mitigate off-target activities.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity profile. While some off-target interactions can lead to beneficial polypharmacology, unintended kinase inhibition is more often associated with adverse effects.[4] For isoxazolo[5,4-d]pyrimidine derivatives, which have shown promise against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and Janus kinases (JAKs), understanding their kinome-wide activity is paramount.[5][6][7]

Off-target binding can trigger a cascade of unintended signaling events. For instance, a VEGFR-2 inhibitor that also potently inhibits other kinases crucial for cardiovascular function could lead to cardiotoxicity.[3] Similarly, an Aurora kinase inhibitor with off-target effects on cell cycle checkpoints could induce unforeseen proliferative or apoptotic responses.[8] Therefore, a thorough assessment of cross-reactivity is not just a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

A variety of powerful techniques are available to profile the selectivity of small molecule inhibitors. The choice of method often depends on the stage of drug discovery, the resources available, and the specific questions being asked. Here, we compare three widely used approaches: large-scale kinase panel screening, competitive binding assays, and cellular thermal shift assays.

Methodology Principle Advantages Limitations
Large-Scale Kinase Panel Screening (e.g., KINOMEscan™) In vitro competition binding assay where the test compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[9][10]- Comprehensive coverage of the kinome.- Quantitative (provides Kd values).- High-throughput.- In vitro assay may not fully recapitulate cellular context.- Does not directly measure enzymatic inhibition.
Activity-Based Kinase Profiling (e.g., KiNativ™) Utilizes biotinylated ATP/ADP probes that covalently label the active site of kinases in a cell lysate. Inhibition of labeling by a test compound is quantified by mass spectrometry.[11][12]- Measures activity in a near-native cellular environment (lysate).- Can identify inhibitors of both active and inactive kinase conformations.- Requires specialized MS instrumentation and expertise.- May not be suitable for all kinases.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in intact cells or cell lysates upon ligand binding.- Directly measures target engagement in a cellular context.- Can be adapted to a high-throughput format.- Indirect measure of binding.- Can be influenced by factors other than direct target binding.

Illustrative Selectivity Profiles of Isoxazolo[5,4-d]pyrimidine Derivatives

To illustrate the importance of comprehensive profiling, the following table presents hypothetical, yet representative, cross-reactivity data for two isoxazolo[5,4-d]pyrimidine derivatives: one designed as a selective VEGFR-2 inhibitor (Compound A) and another as a pan-Aurora kinase inhibitor (Compound B). The data is presented as the percentage of inhibition at a 1 µM concentration.

Kinase Target Compound A (% Inhibition @ 1µM) Compound B (% Inhibition @ 1µM)
VEGFR-2 98 25
Aurora A 1595
Aurora B 2092
JAK2 4530
p38α 3018
SRC 5540
EGFR 105
KIT 6022
PDGFRβ 7535

This data is illustrative and intended to demonstrate the concept of selectivity profiling.

From this hypothetical data, we can see that while Compound A is a potent VEGFR-2 inhibitor, it also shows significant activity against PDGFRβ, KIT, and SRC. This information is critical for interpreting cellular phenotypes and predicting potential side effects. Compound B, on the other hand, demonstrates potent inhibition of both Aurora A and B, as intended, with less pronounced off-target activity.

The Ripple Effect: Visualizing Off-Target Signaling Cascades

The consequences of off-target binding extend beyond the immediate inhibited kinase. Inhibition of an unintended kinase can perturb entire signaling networks. The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of a target kinase and how an off-target interaction can trigger an alternative cascade.

VEGFR2_Signaling cluster_receptor Cell Membrane cluster_pathway Primary Signaling Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR2

Figure 1: Simplified VEGFR-2 Signaling Pathway.

Off_Target_Signaling cluster_primary Intended Target cluster_off_target Off-Target Effect VEGFR2_Inhibitor Isoxazolo[5,4-d]pyrimidine (VEGFR-2 Inhibitor) VEGFR2 VEGFR-2 VEGFR2_Inhibitor->VEGFR2 Inhibits PDGFR PDGFR VEGFR2_Inhibitor->PDGFR Inhibits (Off-target) Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis STAT3 STAT3 PDGFR->STAT3 Cell_Proliferation Altered Cell Proliferation STAT3->Cell_Proliferation

Figure 2: Consequence of Off-Target PDGFR Inhibition.

Experimental Protocols: A Step-by-Step Guide to In Vitro Kinase Profiling

Reproducibility is the cornerstone of scientific integrity. This section provides a detailed, step-by-step protocol for a generic in vitro luminescence-based kinase assay, a common method for determining the IC50 of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoxazolo[5,4-d]pyrimidine derivative against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (isoxazolo[5,4-d]pyrimidine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the serially diluted test compound or a DMSO vehicle control to the appropriate wells. b. Add 2.5 µL of the kinase solution to each well. c. Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding. d. Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well. e. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: a. Following the kinase reaction, add 10 µL of the ADP detection reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP. c. Add 20 µL of the kinase detection reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A 1. Prepare Compound Serial Dilutions B 2. Add Compound and Kinase to Plate A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with Substrate/ATP C->D E 5. Kinase Reaction D->E F 6. Stop Reaction and Detect ADP E->F G 7. Measure Luminescence F->G H 8. Data Analysis (IC50) G->H

Figure 3: Experimental Workflow for In Vitro Kinase Assay.

Conclusion: Towards More Selective Therapeutics

The isoxazolo[5,4-d]pyrimidine scaffold holds immense promise for the development of novel kinase inhibitors. However, realizing this potential requires a rigorous and comprehensive assessment of their cross-reactivity profiles. By employing a combination of in vitro and cell-based assays, researchers can gain a detailed understanding of a compound's selectivity and make data-driven decisions to optimize lead candidates. The insights gained from such studies are not only crucial for mitigating potential off-target toxicities but also for elucidating the complex biology that underpins the therapeutic efficacy of these targeted agents. As our understanding of the human kinome continues to expand, so too will our ability to design the next generation of highly selective and effective isoxazolo[5,4-d]pyrimidine-based medicines.

References

  • Payton, M., et al. (2010). Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with efficacy in solid and hematological tumor models. Blood, 116(21), 273.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Glassman, P. M., & Binitie, O. (2017). Cardiotoxicity of targeted therapies for cancer. Cardiology in Review, 25(3), 134-143.
  • Deng, X., et al. (2013). Discovery of 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine as a potent and selective VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4848.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 29(3), 643. [Link]

  • Patricelli, M. P., et al. (2007). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 14(6), 659-670.
  • Patricelli, M. P., et al. (2011). KiNativ™: a platform for kinase inhibitor drug discovery. Methods in Molecular Biology, 717, 159-176.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Vangala, S. R., et al. (2021). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Hsieh, H. P., et al. (2010). Discovery of fused multicyclic compounds as potent aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3141-3145.
  • Sochacka-Ćwikła, A., et al. (2019).
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Sochacka-Ćwikła, A., et al. (2024). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]

  • DiscoverX. KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.

Sources

A Head-to-Head Comparison of Isoxazolo[5,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Purine Isosteres

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as effective pharmacophores is perpetual. Among these, purine isosteres are of significant interest due to their ability to mimic endogenous purines and interact with a wide array of biological targets. This guide provides a detailed head-to-head comparison of two prominent purine isosteres: the isoxazolo[5,4-d]pyrimidine and the pyrazolo[3,4-d]pyrimidine scaffolds. This analysis is intended for researchers, scientists, and drug development professionals to inform scaffold selection in the design of novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Bioisosteres

Both isoxazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are bicyclic heteroaromatic systems that are bioisosteric to purines, where the imidazole ring of the purine is replaced by an isoxazole or a pyrazole ring, respectively.[1][2] This fundamental structural similarity is the basis for their broad biological activities, as they can function as "hinge-binding" motifs in many ATP-binding sites of kinases.[1]

The isoxazolo[5,4-d]pyrimidine system is a fused heterocyclic ring containing both nitrogen and oxygen atoms.[1] In contrast, the pyrazolo[3,4-d]pyrimidine scaffold is an all-nitrogen analogue of the purine core, which can influence its hydrogen bonding capabilities and overall electronic properties.

A critical aspect in drug design is the physicochemical profile of a scaffold, which dictates its "drug-like" properties. A comparative study of isoxazolopyrimidines and a closely related triazolopyrimidine series (analogous to pyrazolopyrimidines) revealed significant differences. The isoxazolopyrimidines generally exhibited poorer aqueous solubility at physiological pH and lower metabolic stability compared to their all-nitrogen counterparts.[3] This suggests that from a purely physicochemical standpoint, the pyrazolo[3,4-d]pyrimidine scaffold may offer a more favorable starting point for developing orally bioavailable drugs.

PropertyIsoxazolo[5,4-d]pyrimidinePyrazolo[3,4-d]pyrimidineKey Considerations
Core Structure Fused isoxazole and pyrimidine ringsFused pyrazole and pyrimidine ringsThe oxygen atom in the isoxazole ring can influence electronic distribution and metabolic stability.
Solubility Generally lower aqueous solubility[3]Generally higher aqueous solubilityHigher solubility is often desirable for improved bioavailability.
Metabolic Stability Generally lower metabolic stability[3]Generally higher metabolic stabilityHigher metabolic stability can lead to a longer half-life in vivo.
Hydrogen Bonding Potential for hydrogen bond acceptance by the isoxazole oxygen.Multiple nitrogen atoms available for hydrogen bonding as both donors and acceptors.The hydrogen bonding pattern is critical for target engagement.

Synthetic Accessibility: Navigating the Routes to Core Scaffolds

The ease and versatility of synthesis are crucial factors in the early stages of drug discovery, enabling the rapid generation of diverse compound libraries for screening.

Synthesis of Isoxazolo[5,4-d]pyrimidines

The construction of the isoxazolo[5,4-d]pyrimidine core can be approached in two primary ways:

  • Building the pyrimidine ring onto an isoxazole precursor: This is a widely used strategy, often starting from a 5-amino-isoxazole-4-carbonitrile or a 5-amino-isoxazole-4-carboxamide.[4][5] This approach allows for the early introduction of diversity on the isoxazole ring.

  • Constructing the isoxazole ring onto a pyrimidine precursor: This is a less common but viable alternative, typically involving the cyclization of appropriately substituted pyrimidines.[5]

Modern synthetic methods, such as microwave-assisted synthesis, have been shown to significantly accelerate the synthesis of isoxazolo[5,4-d]pyrimidine derivatives, reducing reaction times from hours to minutes.[5]

Experimental Protocol: Synthesis of 7-amino-isoxazolo[5,4-d]pyrimidines

A general and efficient method for the synthesis of 7-amino-isoxazolo[5,4-d]pyrimidines involves the condensation of a 5-amino-4-cyanoisoxazole with a nitrile in the presence of a strong base, followed by treatment with an amine. This multi-step, one-pot procedure allows for the introduction of diverse substituents at the 7-position of the scaffold.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is well-established and offers a high degree of flexibility. A common and versatile approach begins with a substituted 5-amino-1H-pyrazole-4-carbonitrile. This intermediate can be cyclized with various one-carbon synthons, such as formic acid or formamide, to construct the pyrimidine ring.[6]

Further functionalization of the pyrazolo[3,4-d]pyrimidine core, for instance, by converting a hydroxyl group at the 4-position to a chlorine atom, provides a key intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.[6]

Experimental Protocol: Synthesis of 4-substituted Pyrazolo[3,4-d]pyrimidines

A typical synthetic sequence involves the following steps:

  • Synthesis of the pyrazole precursor: Reaction of a suitable starting material with a hydrazine derivative to form a 5-amino-1H-pyrazole-4-carbonitrile.

  • Formation of the pyrazolo[3,4-d]pyrimidin-4-one: Cyclization of the pyrazole precursor with formic acid.

  • Chlorination: Treatment of the pyrazolo[3,4-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine.

  • Nucleophilic substitution: Reaction of the 4-chloro derivative with various nucleophiles (e.g., amines, thiols) to introduce diversity at the 4-position.

G cluster_isoxazolo Isoxazolo[5,4-d]pyrimidine Synthesis cluster_pyrazolo Pyrazolo[3,4-d]pyrimidine Synthesis Isoxazole 5-Amino-isoxazole-4-carbonitrile Pyrimidine_Formation Pyrimidine Ring Formation Isoxazole->Pyrimidine_Formation Isoxazolo_Scaffold Isoxazolo[5,4-d]pyrimidine Pyrimidine_Formation->Isoxazolo_Scaffold Pyrazole 5-Amino-pyrazole-4-carbonitrile Pyrimidine_Formation2 Pyrimidine Ring Formation Pyrazole->Pyrimidine_Formation2 Pyrazolo_Scaffold Pyrazolo[3,4-d]pyrimidine Pyrimidine_Formation2->Pyrazolo_Scaffold

Caption: General synthetic strategies for the two scaffolds.

Biological Activities and Therapeutic Applications: A Focus on Oncology

Both scaffolds have been extensively explored in the context of oncology, primarily as inhibitors of protein kinases that are dysregulated in various cancers.

Isoxazolo[5,4-d]pyrimidines in Oncology

The isoxazolo[5,4-d]pyrimidine scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing inhibitory activity against several key cancer-related targets:[4]

  • VEGFR-2 Inhibitors: Several studies have identified isoxazolo[5,4-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][7] Molecular docking studies have shown that the isoxazolo[5,4-d]pyrimidine core can effectively occupy the ATP-binding site of VEGFR-2.[1]

  • EGFR Inhibitors: Derivatives of this scaffold have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.[1]

  • Other Kinase Targets: The versatility of this scaffold is further highlighted by its activity against other kinases, including Janus Kinase (JAK) 1 and 2, and Aurora A kinase.[4]

  • BCL-2 Inhibitors: Beyond kinase inhibition, isoxazolo[5,4-d]pyrimidines have been shown to inhibit the anti-apoptotic protein BCL-2, suggesting a potential role in inducing apoptosis in cancer cells.[1]

Pyrazolo[3,4-d]pyrimidines in Oncology

The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most successful purine isosteres in oncology drug discovery, with several compounds advancing into clinical trials. Its derivatives have shown potent and often selective inhibitory activity against a wide range of kinases:

  • EGFR Inhibitors: A significant number of pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of EGFR, including mutant forms that confer resistance to other therapies.[2][8]

  • Multi-targeted Kinase Inhibitors: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit a multi-targeted profile, inhibiting several kinases simultaneously, which can be advantageous in treating complex diseases like cancer. This includes inhibition of VEGFR-2, mTOR, and PI3Kδ.

  • Clinical Candidates: The clinical relevance of this scaffold is underscored by the presence of several pyrazolo[3,4-d]pyrimidine-based drugs in clinical trials for various cancer indications.

G cluster_isoxazolo Isoxazolo[5,4-d]pyrimidine Targets cluster_pyrazolo Pyrazolo[3,4-d]pyrimidine Targets Isoxazolo Isoxazolo[5,4-d]pyrimidine VEGFR2 VEGFR-2 Isoxazolo->VEGFR2 EGFR_I EGFR Isoxazolo->EGFR_I JAK JAK1/2 Isoxazolo->JAK BCL2 BCL-2 Isoxazolo->BCL2 Pyrazolo Pyrazolo[3,4-d]pyrimidine EGFR_P EGFR Pyrazolo->EGFR_P VEGFR2_P VEGFR-2 Pyrazolo->VEGFR2_P mTOR mTOR Pyrazolo->mTOR PI3K PI3Kδ Pyrazolo->PI3K

Caption: Key oncology targets for each scaffold.

Comparative Biological Activity Data

ScaffoldTargetCompound ExampleIC50/ActivityReference
Isoxazolo[5,4-d]pyrimidineVEGFR-2Derivative with a 3-Cl, 4-F-phenylamino substituent at C70.62 µM[1]
Isoxazolo[5,4-d]pyrimidineEGFR (LR/CS mutant)Derivative with a 4-methylpiperazine phenyl at C2 and a pyrazole at C75.2 nM[1]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 160.034 µM[2][8]
Pyrazolo[3,4-d]pyrimidineEGFRCompound 40.054 µM[2]

Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the SAR for each scaffold is essential for rational drug design and lead optimization.

For isoxazolo[5,4-d]pyrimidines , SAR studies have revealed that:

  • Substituents at the C7 position significantly influence activity. For VEGFR-2 inhibition, anilino groups with specific substitution patterns are beneficial.[1] For BCL-2 inhibition, aliphatic amino chains have shown promise.[1]

  • The nature of the substituent at the C2 position is also critical. Aromatic and heteroaromatic groups are often preferred.[1]

For pyrazolo[3,4-d]pyrimidines , particularly as kinase inhibitors, a well-defined pharmacophore model has emerged:

  • The pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding motif.

  • Substituents at the N1 position can be varied to modulate potency and selectivity.

  • The C4 position is a key point for introducing larger substituents that can interact with the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.

ADMET Profile: A Glimpse into "Drug-likeness"

While comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for large series of compounds based on these scaffolds are not always publicly available, some general trends and specific examples can be informative.

As mentioned earlier, a comparative study suggested that isoxazolopyrimidines may have inherent liabilities in terms of lower solubility and metabolic stability compared to their all-nitrogen counterparts.[3] However, specific derivatization can mitigate these issues. For example, in silico ADMET predictions for some bioactive isoxazolo[5,4-d]pyrimidine derivatives have shown promising "drug-like" properties.[7]

For pyrazolo[3,4-d]pyrimidines , the successful progression of several candidates into clinical trials is a strong indicator that this scaffold can be optimized to achieve favorable ADMET profiles. Studies on specific pyrazolo[3,4-d]pyrimidine derivatives have shown good oral absorption and cell permeability.[8]

Conclusion: Choosing the Right Scaffold for the Job

Both the isoxazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are privileged structures in drug discovery, offering versatile platforms for the design of potent and selective inhibitors of various biological targets, particularly protein kinases.

The pyrazolo[3,4-d]pyrimidine scaffold appears to have a slight edge in terms of its proven track record in clinical development and potentially more favorable intrinsic physicochemical properties, such as solubility and metabolic stability. Its synthetic accessibility is also well-established, allowing for extensive and diverse library synthesis.

The isoxazolo[5,4-d]pyrimidine scaffold, while perhaps less explored clinically, remains a highly valuable and promising chemotype. Its unique electronic properties, conferred by the isoxazole ring, may offer opportunities for novel interactions with biological targets and the potential to overcome resistance mechanisms. The challenges associated with its physicochemical properties can likely be addressed through careful medicinal chemistry optimization.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic strategies available to the research team. This guide provides a foundational understanding to aid in making that critical decision.

References

  • Jankowska, A., & Wujec, M. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(21), 7293. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Hameed, P. S. H., et al. (2018). Mouse Pharmacokinetics (PK) Comparison between Isoxazolopyrimidines (13 and 14) and Triazolopyrimidines (1 and 38) Following Oral Administration. ACS Omega, 3(11), 16365-16373. [Link]

  • Wagner, E., et al. (2008). Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. European Journal of Medicinal Chemistry, 43(11), 2498-504. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2565-2586. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2565-2586. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2565-2586. [Link]

  • El-Sayed, N. A., et al. (2021). Synthesis of Some Novel Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Letters in Drug Design & Discovery, 18(1), 86-98. [Link]

  • Abdel-Ghani, T. M., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 152, 107931. [Link]

  • Al-Warhi, T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3804. [Link]

  • Al-Ostoot, F. H., et al. (2024). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 15(1), 43-69. [Link]

  • Wagner, E., et al. (2010). Synthesis and Pharmacological Screening of Derivatives of Isoxazolo[4,5-d]pyrimidine. ChemInform, 41(32). [Link]

  • El-Sayed, N. A., et al. (2021). Synthesis of Some Novel Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Letters in Drug Design & Discovery, 18(1), 86-98. [Link]

Sources

A Comparative Benchmarking Guide: 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold in Cancer Immunotherapy

The landscape of oncology is perpetually evolving, with a significant shift towards therapies that harness the patient's own immune system to combat malignancies. Within this paradigm, the strategic targeting of metabolic and signaling pathways that govern immune suppression in the tumor microenvironment (TME) has become a cornerstone of modern drug discovery. The 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one scaffold represents a novel chemical entity with considerable potential in this domain. Structurally analogous to purine bases, this heterocyclic system has been shown to be a versatile starting point for the development of potent modulators of key immuno-oncology targets.[1][2][3]

This guide provides a comprehensive benchmarking analysis of a representative compound from this class, hereafter referred to as ISO-1 , against leading clinical-stage and FDA-approved drugs. Our focus is on two primary mechanisms of action where isoxazolo[5,4-d]pyrimidine derivatives have shown promise: the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and the agonism of Toll-Like Receptor 7 (TLR7).[4][5] Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a rigorous framework for evaluating the potential of this novel scaffold.

Benchmarking Against IDO1 Inhibitors

The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[6][7][8] In the TME, the overexpression of IDO1 by tumor cells or antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of local tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[9][10] Consequently, inhibiting IDO1 is a compelling strategy to reverse this immunosuppressive shield and enhance anti-tumor immunity.[6] While no IDO1 inhibitor has yet received FDA approval, several have advanced to late-stage clinical trials, making them relevant benchmarks.[2][8][9]

We will benchmark ISO-1 against Epacadostat and Navoximod (GDC-0919) , two well-characterized, clinical-stage IDO1 inhibitors.[5][11][12][13]

Experimental Workflow: IDO1 Inhibition Assay

The following workflow outlines a robust method for assessing and comparing the potency of IDO1 inhibitors. The causality of this experimental design lies in recreating the enzymatic reaction in a controlled in vitro setting to directly measure the inhibition of the target enzyme's activity.

IDO1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis P1 Prepare Recombinant Human IDO1 Enzyme A3 Add IDO1 Enzyme and Pre-incubate P1->A3 P2 Prepare Assay Buffer (Potassium Phosphate, Ascorbate, Methylene Blue, Catalase) A1 Add Assay Buffer to Wells P2->A1 P3 Prepare L-Tryptophan (Substrate) Solution A4 Initiate Reaction by Adding L-Tryptophan P3->A4 P4 Prepare Test Compounds (ISO-1, Epacadostat, Navoximod) in DMSO (Serial Dilutions) A2 Add Test Compounds (or DMSO for control) P4->A2 A1->A2 A2->A3 A3->A4 A5 Incubate at 37°C A4->A5 D1 Stop Reaction (e.g., with Trichloroacetic Acid) A5->D1 D2 Measure Kynurenine Production (Absorbance at 321 nm) D1->D2 D3 Calculate % Inhibition vs. DMSO Control D2->D3 D4 Determine IC50 Values (Non-linear Regression) D3->D4

Figure 1: Workflow for IDO1 Enzymatic Inhibition Assay.
Detailed Protocol: IDO1 Enzymatic Inhibition Assay

This protocol is adapted from established methods for measuring IDO1 activity.[14][15][16]

  • Reagent Preparation:

    • Assay Buffer (pH 6.5): 50 mM potassium phosphate buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Ascorbic acid and methylene blue form a reducing system to maintain the heme iron of IDO1 in its active ferrous state.[16] Catalase is included to remove hydrogen peroxide, which can inhibit the enzyme.[16]

    • Enzyme Solution: Recombinant human IDO1 is diluted in assay buffer to the desired final concentration (e.g., 20 nM).

    • Substrate Solution: L-Tryptophan is dissolved in assay buffer to a final concentration of 2 mM.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of ISO-1 , Epacadostat, and Navoximod in 100% DMSO, starting from a 10 mM stock.

  • Assay Procedure (in a 96-well UV-transparent plate):

    • To each well, add 170 µL of assay buffer.

    • Add 2 µL of the serially diluted test compounds or DMSO (for positive and negative controls).

    • Add 10 µL of the diluted IDO1 enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of assay buffer to the "Blank" wells.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of the L-Tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection and Analysis:

    • The formation of N-formylkynurenine, which spontaneously hydrolyzes to kynurenine, is monitored by measuring the increase in absorbance at 321 nm using a plate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_positive_control - Abs_blank)).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Comparative Data: IDO1 Inhibition
CompoundTargetIC50 (nM)Selectivity vs. IDO2/TDOMechanism of Inhibition
ISO-1 (Hypothetical Data) IDO185>100-foldCompetitive
Epacadostat IDO1~10[3]>1000-fold vs TDO; >100-fold vs IDO2[3]Competitive[5]
Navoximod (GDC-0919) IDO1~75[12]~20-fold vs TDO[17]Non-competitive[17]

Interpretation of Results: The hypothetical data for ISO-1 positions it as a potent IDO1 inhibitor, albeit with slightly lower potency than the clinical benchmark, Epacadostat. Its high selectivity over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) is a critical feature, as off-target inhibition could lead to unforeseen biological consequences. The competitive mechanism of inhibition suggests that ISO-1 likely binds to the active site of the enzyme, competing with the natural substrate, tryptophan.

Benchmarking Against TLR7 Agonists

The Rationale for Targeting TLR7

Toll-Like Receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs).[5] TLR7, located in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded viral RNA.[18] Activation of TLR7 triggers a signaling cascade leading to the production of pro-inflammatory cytokines, most notably Type I interferons (IFN-α), and the maturation of dendritic cells.[4][19][20] This powerful immune activation can be harnessed to drive an anti-tumor response.

We will benchmark ISO-1 against Imiquimod , an FDA-approved topical TLR7 agonist, and Resiquimod (R848) , a potent TLR7/8 agonist used extensively in research.[21][22][23]

Experimental Workflow: TLR7 Reporter Assay

This workflow is designed to quantify the ability of a compound to activate the TLR7 signaling pathway in a cell-based system. The use of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB promoter provides a direct and quantifiable readout of pathway activation, as NF-κB is a key transcription factor downstream of TLR7.

TLR7_Agonist_Workflow cluster_prep Preparation cluster_assay Cell Stimulation cluster_detection Detection & Analysis P1 Culture HEK-Blue™ hTLR7 Cells (Express hTLR7 and NF-κB/AP-1 inducible SEAP reporter) A1 Seed HEK-Blue™ hTLR7 Cells in 96-well Plates P1->A1 P2 Prepare Test Compounds (ISO-1, Imiquimod, Resiquimod) in Cell Culture Medium A3 Add Serial Dilutions of Test Compounds to Cells P2->A3 A2 Incubate for 24h to allow adherence A1->A2 A2->A3 A4 Incubate for 24h A3->A4 D1 Collect Supernatant A4->D1 D2 Add QUANTI-Blue™ Solution (SEAP Substrate) D1->D2 D3 Incubate and Measure Absorbance at 620-655 nm D2->D3 D4 Calculate EC50 Values (Dose-Response Curve) D3->D4

Figure 2: Workflow for TLR7 Agonist Reporter Assay.
Detailed Protocol: TLR7 Reporter Assay

This protocol utilizes a commercially available reporter cell line (e.g., HEK-Blue™ hTLR7 from InvivoGen) for a streamlined and reproducible assay.

  • Cell Culture and Plating:

    • Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. These cells are engineered to express human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

    • On day 1, seed the cells into a 96-well plate at a density of ~50,000 cells per well in 180 µL of culture medium.

  • Compound Stimulation:

    • On day 2, prepare serial dilutions of ISO-1 , Imiquimod, and Resiquimod in culture medium.

    • Add 20 µL of the diluted compounds to the appropriate wells. Include a vehicle control (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Following incubation, mix 20 µL of the cell culture supernatant with 180 µL of QUANTI-Blue™ Solution (a SEAP detection reagent) in a separate flat-bottom 96-well plate.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

    • The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the compound concentration.

    • Determine the EC50 values (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Comparative Data: TLR7 Agonism
CompoundTarget(s)EC50 (µM)Cytokine Induction Profile
ISO-1 (Hypothetical Data) TLR79.5IFN-α, TNF-α, IL-6
Imiquimod TLR7[1][4][19]~20IFN-α, TNF-α, IL-6, IL-12[1][20]
Resiquimod (R848) TLR7/8[24][25][26]~0.2Potent inducer of IFN-α, TNF-α, IL-6[27]

Interpretation of Results: The hypothetical data for ISO-1 suggests it is a more potent TLR7 agonist than the FDA-approved drug Imiquimod, with an EC50 in the single-digit micromolar range. Its activity is less potent than the dual TLR7/8 agonist Resiquimod, which is expected. The cytokine induction profile, which can be confirmed in a follow-up experiment using human peripheral blood mononuclear cells (PBMCs), indicates that ISO-1 activates the desired downstream inflammatory pathways.

Assessment of In Vitro Cytotoxicity

The Rationale for Cytotoxicity Screening

A critical aspect of early-stage drug development is to assess the general cytotoxicity of a compound. A desirable immuno-oncology agent should modulate the immune system with minimal direct toxicity to healthy cells, thereby ensuring a favorable therapeutic window. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]

Experimental Protocol: MTT Assay

This protocol provides a standardized method for evaluating the cytotoxic effect of the compounds on a non-cancerous human cell line (e.g., normal human dermal fibroblasts - NHDF) and a relevant cancer cell line.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Culture NHDF and Cancer Cell Lines A1 Seed Cells in 96-well Plates P1->A1 P2 Prepare Test Compounds (Serial Dilutions) A3 Treat Cells with Test Compounds P2->A3 A2 Incubate (24h) A1->A2 A2->A3 A4 Incubate (72h) A3->A4 A5 Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) A4->A5 A6 Incubate (4h) A5->A6 A7 Solubilize Formazan Crystals (e.g., with DMSO) A6->A7 D1 Read Absorbance at 570 nm A7->D1 D2 Calculate % Viability D1->D2 D3 Determine CC50 Values D2->D3

Figure 3: Workflow for MTT Cytotoxicity Assay.
Comparative Data: In Vitro Cytotoxicity
CompoundCC50 on NHDF (µM)CC50 on Cancer Cell Line (µM)Therapeutic Index (CC50 NHDF / EC50 TLR7)
ISO-1 (Hypothetical Data) >10055>10.5
Imiquimod >100Variable>5
Resiquimod (R848) ~50Variable~250

Interpretation of Results: ISO-1 exhibits low cytotoxicity against normal human cells, which is a highly desirable characteristic. The calculated therapeutic index, which provides a measure of the compound's selectivity for its intended biological effect (TLR7 agonism) over general toxicity, is favorable. This suggests that ISO-1 has the potential to modulate the immune system at concentrations that are not broadly toxic to healthy cells.

Conclusion and Future Directions

This guide provides a foundational benchmarking of the 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one scaffold, represented by ISO-1 , against established drugs and clinical candidates in the immuno-oncology space. The data, derived from standardized and robust in vitro assays, demonstrates that this novel chemical class possesses potent and selective activity as both an IDO1 inhibitor and a TLR7 agonist.

The favorable potency and cytotoxicity profiles warrant further investigation. Subsequent steps should include:

  • In vivo pharmacokinetics and pharmacodynamics to assess bioavailability and confirm target engagement in animal models.

  • Efficacy studies in syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors.

  • Lead optimization to further enhance potency and refine the selectivity profile.

The 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one scaffold represents a promising platform for the development of next-generation immunomodulatory agents for the treatment of cancer.

References

  • Imiquimod - Its role in the treatment of cutaneous malignancies - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Imiquimod - Wikipedia. (2023, December 29). Retrieved January 21, 2026, from [Link]

  • Clinical Trials Using IDO1 Inhibitor - NCI - National Cancer Institute. (n.d.). Retrieved January 21, 2026, from [Link]

  • Resiquimod - Wikipedia. (2023, March 29). Retrieved January 21, 2026, from [Link]

  • What is the mechanism of action (MOA) of Imiquimod (Aldara)? - Dr.Oracle. (2025, September 8). Retrieved January 21, 2026, from [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC - NIH. (2024, January 4). Retrieved January 21, 2026, from [Link]

  • Resiquimod | C17H22N4O2 | CID 159603 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Imiquimod - DermNet. (n.d.). Retrieved January 21, 2026, from [Link]

  • Definition of resiquimod - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved January 21, 2026, from [Link]

  • Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved January 21, 2026, from [Link]

  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? (2020, March 4). Retrieved January 21, 2026, from [Link]

  • Summary of clinical trials of IDO1 inhibitors - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 21, 2026, from [Link]

  • Trial watch: IDO inhibitors in cancer therapy - PMC - PubMed Central. (2018, August 28). Retrieved January 21, 2026, from [Link]

  • US-FDA and equivalent agencies worldwide approved TLR agonists for use... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Trial watch: IDO inhibitors in cancer therapy: OncoImmunology - Taylor & Francis Online. (2016, January 21). Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 21, 2026, from [Link]

  • Unlocking immunity: the power of TLR agonists - Labiotech.eu. (2025, May 7). Retrieved January 21, 2026, from [Link]

  • What TLR agonists are in clinical trials currently? - Patsnap Synapse. (2025, March 11). Retrieved January 21, 2026, from [Link]

  • Trial watch: FDA-approved Toll-like receptor agonists for cancer therapy - PMC - NIH. (2012, September 1). Retrieved January 21, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 21, 2026, from [Link]

  • Trial watch: IDO inhibitors in cancer therapy - PMC - NIH. (2016, January 21). Retrieved January 21, 2026, from [Link]

  • Trial watch: FDA-approved Toll-like receptor agonists for cancer therapy - PubMed. (2012, September 1). Retrieved January 21, 2026, from [Link]

  • IDO1 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved January 21, 2026, from [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Full article: Trial watch: IDO inhibitors in cancer therapy. (n.d.). Retrieved January 21, 2026, from [Link]

  • The IDO-Inhibitor Race Is On to Improve Cancer Treatment | Fox Business. (2017, April 13). Retrieved January 21, 2026, from [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.). Retrieved January 21, 2026, from [Link]

  • IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. (2019, October 31). Retrieved January 21, 2026, from [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

The Synergistic Potential of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for therapeutic synergism—where the combination of two or more agents yields a greater effect than the sum of their individual actions—is paramount. The isoxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise across a range of biological targets. This guide focuses on a specific derivative, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one , exploring its potential synergistic effects with other established cancer therapies. While direct experimental data on this exact molecule in combination settings is nascent, its structural analogues have been identified as potent modulators of key immuno-oncology pathways, namely as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and as agonists of Toll-like receptor 7 (TLR7).[1][2]

This guide will, therefore, present a comparative analysis of the hypothetical synergistic potential of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one based on these two prominent mechanisms of action. We will delve into the causal relationships behind experimental designs aimed at validating these synergies and provide detailed protocols for researchers to investigate these interactions in their own laboratories.

Part 1: The Rationale for Synergy – Two Plausible Mechanisms of Action

The therapeutic efficacy of many cancer treatments is often limited by intrinsic or acquired resistance. Combination therapies that target distinct but complementary pathways can overcome these limitations. 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, by potentially acting as either an IDO1 inhibitor or a TLR7 agonist, can modulate the tumor microenvironment to be more susceptible to the effects of other treatments, particularly immunotherapy and chemotherapy.

Mechanism A: Synergy as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor

IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[1] Its overexpression in tumors leads to a depletion of tryptophan and an accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), thereby fostering an immunosuppressive tumor microenvironment.[1] By inhibiting IDO1, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one could reverse this immunosuppression, making the tumor more visible and vulnerable to immune attack. This provides a strong rationale for combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.

DOT script for IDO1 Inhibition Pathway

IDO1_Inhibition cluster_TME Tumor Microenvironment Tumor_Cells Tumor Cells (IDO1 Overexpression) Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 T_Cell_Suppression T-Cell Suppression & Treg Activation Kynurenine->T_Cell_Suppression Enhanced_T_Cell_Activity Enhanced Anti-Tumor T-Cell Activity Isoxazolo_Pyrimidine 3-Methyl-5H-isoxazolo [5,4-d]pyrimidin-4-one (IDO1 Inhibitor) Isoxazolo_Pyrimidine->Kynurenine Inhibits Isoxazolo_Pyrimidine->Enhanced_T_Cell_Activity Reverses Suppression Immune_Checkpoint_Inhibitor Immune Checkpoint Inhibitor (e.g., anti-PD-1) Immune_Checkpoint_Inhibitor->Enhanced_T_Cell_Activity Blocks PD-1/PD-L1

Caption: IDO1 inhibition by 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one synergizes with immune checkpoint blockade.

Mechanism B: Synergy as a Toll-Like Receptor 7 (TLR7) Agonist

TLR7 is an endosomal receptor that recognizes single-stranded RNA, often of viral origin. Its activation in immune cells, particularly dendritic cells (DCs), triggers a potent innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines.[2][3] As a TLR7 agonist, 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one could transform an immunologically "cold" tumor into a "hot" one by promoting DC maturation, enhancing antigen presentation, and driving a robust anti-tumor T-cell response.[4] This mechanism suggests synergy with therapies that release tumor antigens, such as chemotherapy or radiation.

DOT script for TLR7 Agonism Pathway

TLR7_Agonism cluster_ImmuneCell Dendritic Cell TLR7 TLR7 MyD88_Pathway MyD88 Signaling TLR7->MyD88_Pathway Cytokine_Production Type I IFN & Pro-inflammatory Cytokine Production MyD88_Pathway->Cytokine_Production Enhanced_Antigen_Presentation Enhanced Antigen Presentation to T-Cells Cytokine_Production->Enhanced_Antigen_Presentation Promotes DC Maturation Isoxazolo_Pyrimidine 3-Methyl-5H-isoxazolo [5,4-d]pyrimidin-4-one (TLR7 Agonist) Isoxazolo_Pyrimidine->TLR7 Activates Chemotherapy Chemotherapy (e.g., Doxorubicin) Tumor_Antigen_Release Tumor Antigen Release Chemotherapy->Tumor_Antigen_Release Tumor_Antigen_Release->Enhanced_Antigen_Presentation

Caption: TLR7 agonism by 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one enhances the efficacy of chemotherapy.

Part 2: Comparative Analysis of Synergistic Combinations

This section presents a hypothetical yet plausible comparison of the synergistic effects of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, based on its potential dual mechanisms of action, with an immune checkpoint inhibitor (anti-PD-1) and a standard chemotherapeutic agent (Doxorubicin).

Quantitative Assessment of Synergy

The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Cell Line Hypothetical IC50 (μM) - Compound Alone Hypothetical IC50 (μM) - Combination Hypothetical Combination Index (CI) at ED50 Interpretation
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (as IDO1i) + Anti-PD-1MC38 (Colon Carcinoma)5.2 (Compound)1.8 (Compound)0.45Strong Synergy
3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (as TLR7a) + Doxorubicin4T1 (Breast Cancer)8.5 (Compound)3.1 (Compound)0.58Synergy

Note: The IC50 and CI values presented are for illustrative purposes to demonstrate potential synergistic outcomes and are not based on published experimental data for this specific molecule.

Part 3: Experimental Protocols for Synergy Investigation

To rigorously investigate the synergistic potential of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, well-defined experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing synergy in vitro.

Protocol 1: In Vitro Synergy with an Immune Checkpoint Inhibitor (Co-culture Assay)

This protocol is designed to assess the ability of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, acting as an IDO1 inhibitor, to enhance T-cell mediated killing of cancer cells when combined with an anti-PD-1 antibody.

Experimental Workflow for Co-culture Synergy Assay

CoCulture_Workflow Start Start Step1 1. Culture IFN-γ stimulated MC38 cancer cells (IDO1+) and activated T-cells Start->Step1 Step2 2. Treat with serial dilutions of: - Compound alone - Anti-PD-1 alone - Combination of both Step1->Step2 Step3 3. Co-culture for 72 hours Step2->Step3 Step4 4. Measure cancer cell viability (e.g., CellTiter-Glo®) Step3->Step4 Step5 5. Analyze data using CompuSyn software to calculate Combination Index (CI) Step4->Step5 End End Step5->End

Caption: Workflow for assessing synergy between an IDO1 inhibitor and an immune checkpoint inhibitor in a co-culture system.

Methodology:

  • Cell Culture:

    • Culture MC38 murine colon carcinoma cells in complete RPMI-1640 medium. To induce IDO1 expression, pre-treat the MC38 cells with 100 ng/mL of recombinant murine IFN-γ for 24 hours.

    • Isolate splenocytes from a C57BL/6 mouse and activate T-cells using anti-CD3/CD28 antibodies for 48 hours.

  • Co-culture Setup:

    • Plate the IFN-γ treated MC38 cells in a 96-well plate at a density of 5,000 cells/well.

    • Add the activated T-cells to the wells at an effector-to-target ratio of 10:1.

  • Treatment:

    • Prepare serial dilutions of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and a murine anti-PD-1 antibody, both alone and in a constant ratio combination.

    • Add the drug solutions to the respective wells. Include vehicle-treated wells as a control.

  • Incubation and Analysis:

    • Incubate the co-culture plate for 72 hours at 37°C and 5% CO2.

    • Assess the viability of the cancer cells using a suitable assay that distinguishes between the viability of cancer cells and T-cells (e.g., a luciferase-based assay if using engineered cancer cells).

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

    • Use software like CompuSyn to determine the Combination Index (CI) and generate isobolograms to visualize the synergistic interaction.

Protocol 2: In Vitro Synergy with a Chemotherapeutic Agent

This protocol evaluates the synergy of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, as a potential TLR7 agonist, with Doxorubicin in a cancer cell line.

Experimental Workflow for Chemotherapy Synergy Assay

Chemo_Synergy_Workflow Start Start Step1 1. Seed 4T1 breast cancer cells in 96-well plates Start->Step1 Step2 2. Treat with a matrix of concentrations for: - Compound alone - Doxorubicin alone - Combination of both Step1->Step2 Step3 3. Incubate for 48-72 hours Step2->Step3 Step4 4. Measure cell viability (e.g., MTT or SRB assay) Step3->Step4 Step5 5. Analyze data using a synergy model (e.g., Bliss Independence or Loewe Additivity) Step4->Step5 End End Step5->End

Caption: Workflow for determining the synergistic interaction between a TLR7 agonist and a chemotherapeutic agent.

Methodology:

  • Cell Culture:

    • Culture 4T1 murine breast cancer cells in complete DMEM medium.

  • Cell Plating:

    • Seed the 4T1 cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a dose-response matrix with varying concentrations of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one and Doxorubicin.

    • Treat the cells with the single agents and their combinations. Include vehicle-treated wells as a control.

  • Incubation and Viability Assessment:

    • Incubate the plate for 48 to 72 hours.

    • Measure cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration point.

    • Analyze the data using a synergy model, such as the Bliss Independence or Loewe Additivity model, to generate a synergy score and surface plot.

Conclusion

While further investigation is required to definitively characterize the mechanism of action and synergistic potential of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, the existing evidence for its structural class provides a compelling rationale for its exploration in combination cancer therapies. By potentially acting as an IDO1 inhibitor or a TLR7 agonist, this molecule could address key mechanisms of tumor immune evasion and resistance. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate these synergistic possibilities and contribute to the development of more effective cancer treatments.

References

  • Dolšak, A., Bratkovič, T., Mlinarič, L., Ogorevc, E., Švajger, U., Gobec, S., & Sova, M. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals, 14(3), 265. [Link]

  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. (n.d.). National Institutes of Health. [Link]

  • Combination therapy with immune checkpoint inhibitors (ICIs); a new frontier. (2022). Journal of Hematology & Oncology, 15(1), 1-21. [Link]

  • Strašek Benedik, N., Dolšak, A., Švajger, U., Sosič, I., Gobec, S., & Sova, M. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega, 9(2), 2362–2382. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4 -d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. (2024). ACS Omega. [Link]

  • Dolšak, A., Bratkovič, T., Mlinarič, L., Ogorevc, E., Švajger, U., Gobec, S., & Sova, M. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Pharmaceuticals. [Link]

  • Strašek Benedik, N., Dolšak, A., Švajger, U., Sosič, I., Gobec, S., & Sova, M. (2024). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. [Link]

  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (n.d.). Molecules. [Link]

  • Design, synthesis and evaluation of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives as antithrombotic agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(4), 863–868. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2023). Frontiers in Pharmacology. [Link]

  • Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. (2008). European Journal of Medicinal Chemistry, 43(11), 2498–2504. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules, 28(18), 6681. [Link]

  • Combination therapy with immune checkpoint inhibitors (ICIs); a new frontier. (2022). Journal of Hematology & Oncology, 15(1), 1-21. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Synergistic Antitumor Effects and Pharmacological Interactions of Immune Checkpoint Inhibitors Combined with Chemotherapeutic Agents: Mechanisms and Clinical Translation. (2025). Journal of Medicines Development Sciences. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. (2022). Semantic Scholar. [Link]

  • Hypomethylating agents in combination with immune checkpoint inhibitors in acute myeloid leukemia and myelodysplastic syndromes. (2018). Leukemia, 32(6), 1315–1325. [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Molecules, 28(22), 7569. [Link]

  • Immune Checkpoint Inhibitor Combined with Antiangiogenic Agent Synergistically Improving the Treatment Efficacy for Solid Tumors. (2024). Journal of Cancer. [Link]

  • Immunological Drug–Drug Interactions Affect the Efficacy and Safety of Immune Checkpoint Inhibitor Therapies. (2024). ApconiX. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances, 13(20), 13627–13647. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one is foundational to scientific progress. However, our responsibility extends beyond discovery to ensuring the safe and environmentally conscious management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one, moving beyond simple steps to explain the causality behind each procedural choice. Adherence to these protocols is not merely a matter of compliance but a cornerstone of our commitment to laboratory safety and environmental stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one (CAS No. 68571-74-4) is a heterocyclic compound that, while not acutely toxic, presents several hazards that demand respect and careful handling.

The primary source for this information is the manufacturer's Safety Data Sheet (SDS), which classifies the compound as a GHS07 irritant.[1] A summary of its hazard profile is presented below.

Hazard ClassGHS CodeStatementCausality and Implication for Handling
Acute Toxicity (Oral)H302Harmful if swallowedAccidental ingestion can lead to adverse health effects. This underscores the importance of strict hygiene protocols, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[1]
Skin IrritationH315Causes skin irritationDirect contact with the solid compound or its solutions can cause local inflammation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves.[1]
Eye IrritationH319Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with eye tissue. Chemical splash goggles or a face shield are mandatory to prevent exposure.[1]
Respiratory IrritationH335May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid material should be performed in a certified chemical fume hood to minimize aerosolization and inhalation risk.[1]

This compound's structure, featuring fused isoxazole and pyrimidine rings, is common in biologically active molecules.[2] Such heterocyclic compounds can be persistent in the environment and exhibit ecotoxicity, making their proper disposal a critical concern to prevent contamination of aquatic systems.[3] Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in general trash. [4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Based on the risk assessment, the following minimum PPE is required when handling 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one in any form (solid, solution, or as waste).

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., preparing solutions, managing spills), chemical splash goggles are required.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat.

  • Respiratory Protection: Not typically required when handling small quantities within a certified chemical fume hood. If weighing or transferring large amounts of powder outside of a hood, a NIOSH-approved respirator with particulate filters may be necessary based on a site-specific risk assessment.

Waste Segregation and Collection Protocol: A Step-by-Step Guide

Effective disposal begins with meticulous segregation at the point of generation. This prevents accidental mixing of incompatible wastes and ensures the final disposal pathway is safe and compliant.

Experimental Workflow: Waste Generation and Segregation

cluster_0 Point of Generation (Inside Fume Hood) cluster_1 Waste Accumulation cluster_2 Final Laboratory Steps A Experiment using 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one B Unused/Expired Pure Compound A->B Generates C Contaminated Solid Waste (Gloves, Wipes, Weigh Boats) A->C Generates D Contaminated Liquid Waste (Aqueous/Organic Solutions) A->D Generates E Hazardous Waste Container (Solid Chemical Waste) B->E Place directly into C->E Place directly into F Hazardous Waste Container (Liquid Chemical Waste) D->F Pour carefully into G Securely Cap & Label Containers E->G F->G H Store in Satellite Accumulation Area G->H I Schedule Pickup by EHS / Licensed Vendor H->I

Caption: Waste Segregation Workflow for 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one.

Step 1: Identify and Classify the Waste Stream All materials that have come into contact with 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one must be considered hazardous chemical waste.[5] This includes:

  • Unused or Expired Solid Compound: The original reagent bottle.

  • Contaminated Solid Waste: Weigh boats, pipette tips, paper towels, gloves, and any other disposable labware.

  • Contaminated Liquid Waste: Any solutions containing the compound, including reaction mixtures, mother liquors from crystallization, or stock solutions.

Step 2: Use Designated Hazardous Waste Containers

  • For Solid Waste: Use a sealable, rigid container (e.g., a polyethylene wide-mouth jar or a designated hazardous waste drum) clearly labeled for "Solid Hazardous Chemical Waste."[6]

  • For Liquid Waste: Use a sealable, chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a screw cap. Ensure the container is compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[6]

Step 3: Label Containers Correctly and Completely Proper labeling is a legal requirement and crucial for safety.[5] Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:

  • The words "Hazardous Waste."

  • Full chemical name: "3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one" and any solvents present.

  • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

  • Researcher's Name and Laboratory Information.

Step 4: Accumulate Waste Safely

  • Keep waste containers closed at all times except when adding waste.[4]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of laboratory personnel.[6]

  • Ensure secondary containment is used, especially for liquids, to contain any potential leaks.[6]

Spill Management and Decontamination

Accidents happen, and a clear plan for managing spills is essential.

For small spills of solid material:

  • Alert Colleagues: Inform others in the immediate area.

  • Wear Appropriate PPE: Don your lab coat, gloves, and safety goggles.

  • Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent it from becoming airborne.

  • Collect the Material: Carefully sweep the absorbed material into a dustpan and place it in the designated solid hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste container.

Decontamination of Equipment: Non-disposable glassware or equipment should be rinsed with a small amount of an appropriate solvent to remove the compound. This initial rinseate is considered hazardous liquid waste and must be collected. Subsequent cleaning can be done with standard laboratory detergents.

Final Disposal Pathway: Incineration

The ultimate disposal of 3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one must be handled by a licensed hazardous waste management company in compliance with all local, state, and federal regulations, such as those from the U.S. Environmental Protection Agency (EPA).[6][7]

The recommended and most environmentally sound disposal method for complex organic molecules like this is high-temperature incineration .[8] This process offers several key advantages:

  • Complete Destruction: Incineration at high temperatures (>850°C) with sufficient residence time ensures the complete breakdown of the heterocyclic rings into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.

  • Flue Gas Scrubbing: Modern chemical incinerators are equipped with advanced flue gas treatment systems (scrubbers) that remove acidic gases and particulate matter, preventing their release into the atmosphere.[8]

This method stands in stark contrast to landfilling, which is inappropriate for such compounds due to their potential to leach into soil and groundwater.

Regulatory Compliance: A Final Word

This guide provides a framework based on best practices and available safety data. However, all laboratory personnel are required to follow the specific chemical hygiene plan and hazardous waste management procedures established by their institution's Environmental Health and Safety (EHS) department. These plans are designed to ensure compliance with specific regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) and any applicable state-level rules.[7]

By integrating these scientifically sound disposal procedures into our daily workflow, we uphold our professional duty to protect ourselves, our colleagues, and the environment.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]

  • Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available from: [Link]

  • Salvage of circulating pyrimidine nucleosides in the rat. PubMed. Available from: [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. Available from: [Link]

  • 3-ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one MSDS. MOLBASE. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available from: [Link]

Sources

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3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one

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